L-Ascorbic acid, phosphate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
CAS 编号 |
125913-31-7 |
|---|---|
分子式 |
C6H11O10P |
分子量 |
274.12 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;phosphoric acid |
InChI |
InChI=1S/C6H8O6.H3O4P/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-5(2,3)4/h2,5,7-10H,1H2;(H3,1,2,3,4)/t2-,5+;/m0./s1 |
InChI 键 |
DBSABEYSGXPBTA-RXSVEWSESA-N |
SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.OP(=O)(O)O |
产品来源 |
United States |
Foundational & Exploratory
The In Vitro Mechanism of Action of L-Ascorbic Acid Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid 2-phosphate (Asc-2-P) is a stable, long-acting derivative of Vitamin C that serves as a vital supplement in in vitro cell culture systems. Its primary mechanism of action involves cellular uptake and subsequent enzymatic hydrolysis to L-ascorbic acid (AsA), the biologically active form. This sustained release of AsA is crucial for a multitude of cellular processes, most notably the synthesis and deposition of collagen, which is fundamental for the formation of the extracellular matrix (ECM). Furthermore, Asc-2-P has been demonstrated to promote cell proliferation and differentiation in various cell types, including fibroblasts, osteoblasts, and myoblasts. Its antioxidant properties also protect cells from oxidative stress-induced damage. This technical guide provides an in-depth exploration of the in vitro mechanism of action of Asc-2-P, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: From Prodrug to Bioactive Molecule
L-ascorbic acid is notoriously unstable in aqueous solutions, such as cell culture media, readily oxidizing and losing its biological activity.[1][2][3] L-ascorbic acid 2-phosphate was developed as a stable precursor to overcome this limitation.[1][2] The core mechanism of Asc-2-P in vitro can be described as a two-step process:
-
Cellular Uptake: Asc-2-P is taken up by cells from the culture medium.
-
Enzymatic Hydrolysis: Intracellularly, and potentially to some extent extracellularly, phosphatases, particularly alkaline phosphatase (ALP), catalyze the dephosphorylation of Asc-2-P.[4] This reaction releases the active form, L-ascorbic acid, into the cytoplasm.[5]
This sustained intracellular release of AsA ensures its availability for various enzymatic reactions and cellular functions over extended periods, making it a more effective supplement than AsA itself for long-term cultures.[6][7]
Key In Vitro Effects of L-Ascorbic Acid Phosphate (B84403)
Stimulation of Collagen Synthesis and Extracellular Matrix Formation
One of the most well-documented roles of AsA, and by extension Asc-2-P, is its critical involvement in collagen synthesis.[8][9][10][11][12] AsA is an essential cofactor for two key enzymes in the collagen maturation pathway:
-
Prolyl hydroxylase: Catalyzes the hydroxylation of proline residues in pro-collagen.
-
Lysyl hydroxylase: Catalyzes the hydroxylation of lysine (B10760008) residues in pro-collagen.
The hydroxylation of these amino acids is crucial for the formation of stable triple-helical collagen molecules and their subsequent secretion into the extracellular space.[13] In the absence of adequate AsA, collagen synthesis is impaired, leading to the production of unstable, under-hydroxylated pro-collagen that is not efficiently secreted.[13]
The presence of Asc-2-P in the culture medium leads to a significant increase in collagen deposition, facilitating the formation of a three-dimensional, tissue-like extracellular matrix by cells such as fibroblasts and osteoblasts.[8][10][12][14]
Promotion of Cell Proliferation and Differentiation
Asc-2-P has been shown to stimulate the proliferation of various cell types in vitro. For instance, in human skin fibroblasts, the addition of Asc-2-P to the culture medium resulted in a significant increase in cell growth.[8][10][12] This proliferative effect is often linked to the enhanced collagen synthesis, suggesting that a well-formed ECM provides a suitable scaffold for cell growth.[10][14]
Furthermore, Asc-2-P is a key component of osteogenic differentiation media. It promotes the differentiation of mesenchymal stem cells and osteoblast precursor cells into mature osteoblasts.[6][13][14][15][16] This is characterized by an increase in the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation, and the expression of the osteogenic transcription factor Runx2.[6][14][17] Asc-2-P also plays a role in myogenesis, where it has been shown to increase the expression of myogenin, a critical transcription factor for muscle differentiation, in L6 muscle cells.[18]
Antioxidant and Cytoprotective Effects
As a precursor to the potent antioxidant L-ascorbic acid, Asc-2-P contributes to the cellular defense against oxidative stress.[19][20] The released AsA can directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage to lipids, proteins, and DNA.[5][20][21] This cytoprotective effect has been demonstrated in neuronal cells, where Asc-2-P was shown to attenuate methylmercury-induced apoptosis by inhibiting ROS accumulation and DNA damage.[5]
Signaling Pathways Modulated by L-Ascorbic Acid Phosphate
The effects of Asc-2-P on cell differentiation are mediated through the modulation of specific intracellular signaling pathways. A key pathway implicated in osteoblast differentiation is the integrin-MAPK pathway:
-
Collagen-Integrin Interaction: The increased secretion of type I collagen, stimulated by AsA, provides a ligand for α2β1 integrins on the cell surface.[13]
-
MAPK Pathway Activation: The binding of collagen to α2β1 integrins triggers a signaling cascade that leads to the phosphorylation and activation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[13]
-
Runx2 Activation: Phosphorylated ERK1/2 (P-ERK1/2) translocates to the nucleus, where it phosphorylates and activates the transcription factor Runx2.[13]
-
Osteogenic Gene Expression: Activated Runx2 then drives the expression of genes associated with the osteoblast phenotype, such as alkaline phosphatase, osteocalcin, and other bone matrix proteins.[6]
A broader kinomic analysis of cells undergoing osteoblastic differentiation in the presence of ascorbic acid and β-glycerophosphate revealed changes in the phosphorylation status of substrates for several other kinases, including Akt, PI3K, PKC, and PKA, suggesting a more complex signaling network.[22]
Quantitative Data Summary
The following tables summarize the quantitative effects of L-Ascorbic acid 2-phosphate observed in various in vitro studies.
Table 1: Effects of Asc-2-P on Human Skin Fibroblasts
| Parameter | Concentration of Asc-2-P | Duration | Observed Effect | Reference |
| Cell Growth | 0.1 - 1.0 mM | 3 weeks | 4-fold increase | [8][10][12] |
| Relative Rate of Collagen Synthesis | 0.1 - 1.0 mM | 3 weeks | 2-fold increase | [8][10][12] |
Table 2: Effects of Asc-2-P on Osteogenic Differentiation
| Cell Type | Concentration of Asc-2-P | Duration | Observed Effect | Reference |
| Human Adipose Stem Cells (hASCs) | 50 - 250 µM | Not specified | Increased ALP activity and Runx2 expression | [6] |
| Human Osteoblast-like Cells (HuO-3N1) | 0.2 - 2.0 mM | At least 48 hours | ~3-fold increase in ALP activity | [17] |
| Human Osteoblast-like Cells (MG-63) | 0.25 - 1.0 mM | Not specified | Increased ALP activity and collagen synthesis | [7][14] |
Table 3: Effects of Asc-2-P on Myogenic Differentiation
| Cell Type | Concentration of Asc-2-P | Duration | Observed Effect | Reference |
| L6 Muscle Cells | Not specified | 4 days | Increased myogenin mRNA and protein expression | [18] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature to assess the in vitro effects of L-Ascorbic acid 2-phosphate.
Cell Culture and Treatment
-
Cell Lines: Human skin fibroblasts, human osteoblast-like cells (e.g., MG-63, HuO-3N1), human adipose-derived stem cells (hASCs), or L6 myoblasts are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar basal medium, supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
-
Treatment: A stock solution of L-Ascorbic acid 2-phosphate (magnesium or sodium salt) is prepared in sterile water or culture medium. This stock is then diluted to the desired final concentration (e.g., 0.1 - 2.0 mM) in the culture medium. The medium is replaced every 2-3 days with fresh medium containing Asc-2-P for the duration of the experiment. Control cultures receive the vehicle alone.
Assessment of Cell Proliferation
-
Method: Cell proliferation can be quantified by measuring the total DNA content per culture dish.
-
Procedure:
-
At the end of the culture period, cells are washed with Phosphate-Buffered Saline (PBS).
-
Cells are lysed using a suitable lysis buffer.
-
The DNA content in the lysate is determined using a fluorescent DNA-binding dye (e.g., Hoechst 33258 or PicoGreen) and a fluorometer, with a known concentration of DNA used to generate a standard curve.
-
Results are expressed as total DNA per dish or relative to the control group.
-
Measurement of Collagen Synthesis
-
Method: The rate of collagen synthesis is often determined by measuring the incorporation of radiolabeled proline, an amino acid abundant in collagen.
-
Procedure:
-
Towards the end of the treatment period, cells are incubated with culture medium containing [³H]-proline for a defined period (e.g., 24 hours).
-
After incubation, the cell layer and medium are harvested.
-
Proteins are precipitated with trichloroacetic acid (TCA).
-
The amount of [³H]-proline incorporated into collagen is determined by digesting the protein precipitate with purified bacterial collagenase. The radioactivity in the collagenase-sensitive fraction is measured by liquid scintillation counting.
-
The rate of collagen synthesis is often expressed relative to the total protein synthesis (measured as radioactivity in the TCA precipitate before collagenase digestion).
-
Alkaline Phosphatase (ALP) Activity Assay
-
Method: ALP activity, a marker of osteoblast differentiation, is measured colorimetrically.
-
Procedure:
-
Cells are washed with PBS and lysed.
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution at 37°C.
-
ALP in the lysate dephosphorylates pNPP to p-nitrophenol, which is yellow.
-
The reaction is stopped, and the absorbance of the p-nitrophenol is measured at 405 nm using a spectrophotometer.
-
ALP activity is calculated based on a p-nitrophenol standard curve and is typically normalized to the total protein or DNA content of the lysate.
-
Visualizations
Signaling Pathways and Workflows
Caption: General mechanism of L-Ascorbic Acid 2-Phosphate action in vitro.
Caption: Signaling pathway for Asc-2-P induced osteoblast differentiation.
Caption: General experimental workflow for assessing Asc-2-P effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-Ascorbic Acid 2-Phosphate Attenuates Methylmercury-Induced Apoptosis by Inhibiting Reactive Oxygen Species Accumulation and DNA Damage in Human SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Ascorbic acid is essential for significant collagen deposition by human tenocytes in vitro | Semantic Scholar [semanticscholar.org]
- 10. researchmap.jp [researchmap.jp]
- 11. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ukm.my [ukm.my]
- 17. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.stemcell.com [cdn.stemcell.com]
- 20. Ascorbate: antioxidant and biochemical activities and their importance for in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ascorbic acid: Chemistry, biology and the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Profiling the changes in signaling pathways in ascorbic acid/β-glycerophosphate-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid 2-Phosphate: A Comprehensive Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid 2-phosphate (Asc-2P) is a stable derivative of L-ascorbic acid (Vitamin C) that has garnered significant attention in biomedical research and cellular engineering. Its enhanced stability in culture media compared to its parent molecule makes it a reliable and long-acting source of ascorbic acid for in vitro studies. This technical guide provides an in-depth overview of the core biological activities of Asc-2P, focusing on its role in cell proliferation, collagen synthesis, and stem cell differentiation. Detailed experimental protocols for key assays and a summary of quantitative data are presented. Furthermore, this guide illustrates the key signaling pathways influenced by Asc-2P, offering a deeper understanding of its molecular mechanisms of action.
Introduction: The Advantage of Stability
L-ascorbic acid is a crucial cofactor for numerous enzymatic reactions and a potent antioxidant, essential for normal cell function and tissue development. However, its inherent instability in aqueous solutions, particularly under standard cell culture conditions, poses a significant challenge for researchers.[1] L-Ascorbic acid 2-phosphate was developed as a solution to this problem. The phosphorylation at the C2 hydroxyl group of the ascorbic acid molecule protects it from oxidation, ensuring a sustained and steady release of bioactive ascorbic acid into the cell culture medium through the action of cellular phosphatases.[1] This stability makes Asc-2P an indispensable supplement in long-term cell culture experiments, tissue engineering, and studies on cellular differentiation and extracellular matrix formation.
Core Biological Activities
Enhanced Cell Proliferation
Asc-2P has been consistently shown to promote the proliferation of various cell types. This pro-proliferative effect is often linked to its role in collagen synthesis, which provides a supportive scaffold for cell growth.
-
Human Skin Fibroblasts: In the presence of Asc-2P (0.1-1.0 mM) for three weeks, human skin fibroblast proliferation increased up to 4-fold.[2][3][4][5][6]
-
Human Osteoblast-like Cells: Asc-2P significantly stimulated the growth of MG-63 human osteoblast-like cells at concentrations ranging from 0.25 to 1 mM in the presence of fetal bovine serum.[7]
-
Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs): Co-treatment with FGF-2 and Asc-2P induced optimal proliferation of BMSCs during long-term culture.[8]
-
Human Adipose-Derived Stem Cells (ADSCs): Supplementation with Asc-2P has been shown to increase the proliferation rate of ADSCs in culture.
Stimulation of Collagen Synthesis and Extracellular Matrix (ECM) Formation
One of the most well-documented biological activities of Asc-2P is its critical role in collagen biosynthesis. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the post-translational modification and stabilization of procollagen (B1174764) molecules.
-
Human Skin Fibroblasts: Asc-2P (0.1-1.0 mM) enhanced the relative rate of collagen synthesis to total protein synthesis by 2-fold in human skin fibroblasts.[2][3][4][5][6] It also accelerates procollagen processing and the deposition of collagen into the extracellular matrix.[2][5][6]
-
Human Osteoblast-like Cells: Asc-2P increased collagen synthesis in MG-63 cells, and this effect was dependent on collagen synthesis, as inhibitors of this process attenuated the stimulatory activities.[7]
-
Perisinusoidal Stellate Cells: Proliferation and collagen synthesis in these cells were stimulated by Asc-2P when cultured on various extracellular matrix substrates.
-
Myofibroblasts: Ascorbic acid, the active form of Asc-2P, works in synergy with TGF-β1 to increase the deposition of type I procollagen.[9]
Induction of Stem Cell Differentiation
Asc-2P is a key component of differentiation media for various stem cell lineages, particularly those of mesenchymal origin.
-
Osteogenic Differentiation: Asc-2P is widely used to induce the differentiation of mesenchymal stem cells (MSCs), including human adipose-derived stem cells (hASCs), into osteoblasts.[10] It promotes this process by increasing alkaline phosphatase (ALP) activity and the expression of osteogenic markers like Runx2.[10] Effective concentrations for osteogenic differentiation of hASCs range from 50 µM to 250 µM.[10]
-
Chondrogenic Differentiation: Asc-2P, in combination with other factors, can promote the chondrogenic differentiation of human adipose-derived stem cells.
-
Myogenic Differentiation: In L6 muscle cells, Asc-2P has been shown to promote differentiation, likely by increasing the expression of myogenin.[11]
Antioxidant and Protective Effects
As a stable precursor to ascorbic acid, Asc-2P contributes to the cellular antioxidant defense system, protecting cells from oxidative stress-induced damage. Ascorbic acid is a potent scavenger of reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of L-Ascorbic acid 2-phosphate from various studies.
| Cell Type | Biological Activity | Concentration Range | Observed Effect | Reference(s) |
| Human Skin Fibroblasts | Cell Proliferation | 0.1 - 1.0 mM | Up to 4-fold increase in cell growth over 3 weeks. | [2][3][4][5][6] |
| Human Skin Fibroblasts | Collagen Synthesis | 0.1 - 1.0 mM | 2-fold increase in the relative rate of collagen synthesis. | [2][3][4][5][6] |
| Human Osteoblast-like Cells (MG-63) | Cell Proliferation | 0.25 - 1.0 mM | Significant stimulation of cell growth. | [7] |
| Human Osteoblast-like Cells (MG-63) | Alkaline Phosphatase Activity | 0.25 mM | Increased ALP activity, higher than that obtained with L-ascorbic acid. | |
| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 50 - 250 µM | Increased ALP activity and Runx2 expression. | [10] |
| Acute Myeloid Leukemia Cells | Apoptosis Induction | < 1 mM | Activation of the ERK MAP kinase pathway, leading to apoptosis. | [12] |
| L6 Muscle Cells | Myogenic Differentiation | Not specified | Increased myogenin expression. | [11] |
Table 1: Summary of Quantitative Data on the Biological Activities of L-Ascorbic Acid 2-Phosphate.
Signaling Pathways
The biological effects of L-ascorbic acid 2-phosphate are mediated through its conversion to L-ascorbic acid and its subsequent influence on various intracellular signaling pathways.
Intracellular Conversion of Asc-2P
Upon entering the cell or in the extracellular environment, Asc-2P is dephosphorylated by phosphatases, such as alkaline and acid phosphatases, to release active L-ascorbic acid.[13] This sustained intracellular release is key to its long-acting effects.
Figure 1: Intracellular conversion of Asc-2P to active L-ascorbic acid.
Role in TGF-β Signaling
Ascorbic acid has been shown to synergize with Transforming Growth Factor-beta 1 (TGF-β1) to promote a myofibroblast phenotype. While the mechanism appears to be independent of Smad2/3 signaling, ascorbic acid enhances TGF-β1-induced expression of key fibrotic genes.[14]
Figure 2: Synergistic effect of Ascorbic Acid with TGF-β1 signaling.
Involvement in Wnt/β-catenin Signaling
Ascorbic acid can influence the Wnt/β-catenin signaling pathway, which is crucial for cell fate decisions, including osteoblastogenesis. It has been shown to promote osteoblast formation and inhibit osteoclastogenesis through the activation of the Wnt/β-catenin/ATF4 signaling pathway.[1]
Figure 3: Influence of Ascorbic Acid on the Wnt/β-catenin/ATF4 pathway.
Modulation of the ERK Pathway
In certain contexts, such as in acute myeloid leukemia cells, L-ascorbic acid can activate the ERK MAP kinase pathway, leading to the induction of apoptosis.[12] This suggests that the effects of ascorbic acid can be cell-type and context-dependent.
Figure 4: Activation of the ERK pathway by L-ascorbic acid in AML cells.
Experimental Protocols
Quantification of Collagen Synthesis using Sirius Red Staining
This protocol is adapted for quantifying collagen deposition in cell culture.[15][16][17][18][19]
Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated aqueous picric acid)
-
0.1 N NaOH
-
Phosphate-Buffered Saline (PBS)
-
10% Neutral Buffered Formalin
-
Spectrophotometer (540 nm)
Procedure:
-
Culture cells in multi-well plates and treat with Asc-2P for the desired duration.
-
Aspirate the culture medium and wash the cell layer twice with PBS.
-
Fix the cells with 10% neutral buffered formalin for 10 minutes at room temperature.
-
Wash the fixed cells twice with distilled water.
-
Add Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash the wells with 0.1 N HCl to remove unbound dye.
-
Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.
-
A standard curve using known concentrations of collagen should be prepared to quantify the amount of collagen in the samples.
Figure 5: Workflow for Sirius Red collagen quantification.
Assessment of Alkaline Phosphatase (ALP) Activity
This protocol is commonly used to assess the early stages of osteogenic differentiation.[20][21][22][23][24]
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Stop solution (e.g., 0.2 N NaOH)
-
Spectrophotometer (405 nm)
Procedure:
-
Culture cells in multi-well plates and induce osteogenic differentiation using a medium containing Asc-2P.
-
At the desired time point, aspirate the culture medium and wash the cells with PBS.
-
Lyse the cells by adding cell lysis buffer and incubating for 10 minutes at room temperature.
-
Transfer the cell lysate to a new 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
The ALP activity can be normalized to the total protein content or DNA content of the cell lysate.
Figure 6: Workflow for Alkaline Phosphatase activity assay.
Conclusion
L-Ascorbic acid 2-phosphate is a highly valuable tool for in vitro research, offering a stable and reliable source of ascorbic acid. Its well-documented roles in promoting cell proliferation, stimulating robust collagen synthesis, and directing stem cell differentiation make it an essential component in various cell culture applications, from basic cell biology to advanced tissue engineering and regenerative medicine. Understanding its mechanisms of action, including its influence on key signaling pathways, will further enable researchers to harness its full potential in developing novel therapeutic strategies and advancing our understanding of cellular processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. med.emory.edu [med.emory.edu]
- 4. researchmap.jp [researchmap.jp]
- 5. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Raf1 and the ERK pathway in response to l-ascorbic acid in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic Production of Ascorbic Acid-2-phosphate by Recombinant Acid Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. stainsfile.com [stainsfile.com]
- 17. chondrex.com [chondrex.com]
- 18. In situ measurement of collagen synthesis by human bone cells with a sirius red-based colorimetric microassay: effects of transforming growth factor beta2 and ascorbic acid 2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drmillett.com [drmillett.com]
- 21. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
L-Ascorbic Acid 2-Phosphate in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-Ascorbic Acid 2-Phosphate (AA2P), a stabilized derivative of Vitamin C, has emerged as an indispensable supplement in cell culture, offering enhanced stability and consistent biological activity compared to its labile counterpart, L-Ascorbic Acid. Its primary role lies in promoting cellular processes crucial for tissue engineering, regenerative medicine, and drug development. This technical guide provides an in-depth overview of the applications of AA2P in cell culture, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Applications and Mechanisms of Action
L-Ascorbic Acid 2-Phosphate serves as a precursor, readily hydrolyzed by cellular phosphatases to release active L-Ascorbic Acid intracellularly. This mechanism circumvents the rapid oxidation of L-Ascorbic Acid in culture media, ensuring a sustained and controlled delivery of this essential cofactor.
The primary functions of L-Ascorbic Acid, and by extension AA2P, in cell culture include:
-
Collagen Synthesis: L-Ascorbic Acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen, the primary structural protein in the extracellular matrix (ECM).[1]
-
Cell Proliferation and Differentiation: AA2P has been shown to stimulate the proliferation of various cell types, including fibroblasts and mesenchymal stem cells (MSCs).[2] Furthermore, it is a key component of differentiation media, particularly for directing MSCs towards osteogenic (bone) and chondrogenic (cartilage) lineages.
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS), L-Ascorbic Acid protects cells from oxidative stress, which can otherwise lead to senescence and apoptosis.[3][4]
Quantitative Data: Recommended Concentrations
The optimal concentration of L-Ascorbic Acid 2-Phosphate varies depending on the cell type and the intended application. The following table summarizes empirically determined effective concentrations from various studies.
| Cell Type | Application | Recommended AA2P Concentration | Reference |
| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 50 µM - 250 µM | [5] |
| Human Adipose-Derived Stem Cells (ADSCs) | Chondrogenic Differentiation | 100 µg/mL | [6] |
| Human Mesenchymal Stem Cells (hMSCs) | Osteogenic Differentiation | 50 µM | [7] |
| Human Skin Fibroblasts | Proliferation & Collagen Synthesis | 0.1 mM - 1.0 mM | [2][8] |
| MG-63 (Human Osteoblast-like cells) | Proliferation & Differentiation | 0.25 mM - 1.0 mM | [9][10] |
| Bovine Skeletal Muscle Satellite Cells | Proliferation & Differentiation | 100 µM - 400 µM | [11] |
Experimental Protocols
Preparation of L-Ascorbic Acid 2-Phosphate Stock Solution
Materials:
-
L-Ascorbic Acid 2-Phosphate (powder form)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringes
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Ascorbic Acid 2-Phosphate powder.
-
Dissolve the powder in a suitable volume of sterile water or PBS to achieve the desired stock concentration (e.g., 5 mg/mL).[12] Ensure complete dissolution by vortexing gently.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage (stable for at least two years) or at 4°C for short-term use (up to one week).[12][13] Protect the solution from light.[12]
Osteogenic Differentiation of Mesenchymal Stem Cells
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived)
-
Basal Growth Medium (e.g., DMEM, α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Osteogenic Differentiation Medium (ODM): Basal Growth Medium supplemented with:
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
50 µM L-Ascorbic Acid 2-Phosphate
-
-
Multi-well culture plates (e.g., 6-well, 24-well)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Protocol:
-
Seed the MSCs in multi-well plates at a density of 2-3 x 10⁴ cells/cm² and culture in Basal Growth Medium until they reach 80-90% confluency.
-
Aspirate the Basal Growth Medium and replace it with the freshly prepared Osteogenic Differentiation Medium.
-
Culture the cells for 14-21 days, replacing the ODM every 2-3 days.
-
Assessment of Osteogenesis:
-
Alkaline Phosphatase (ALP) Activity: After 7-10 days of induction, fix the cells and perform ALP staining according to the manufacturer's protocol. Osteogenically differentiated cells will stain positive (typically a blue or red color).
-
Mineralization (Alizarin Red S Staining): After 14-21 days, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits, a marker of late-stage osteogenesis. Mineralized nodules will stain bright red.
-
Chondrogenic Differentiation of Mesenchymal Stem Cells (Micromass Culture)
Materials:
-
Mesenchymal Stem Cells
-
Chondrogenic Differentiation Medium: High-glucose DMEM supplemented with:
-
1% ITS+ Premix
-
100 nM Dexamethasone
-
50 µM L-Ascorbic Acid 2-Phosphate[14]
-
1 mM Sodium Pyruvate
-
40 µg/mL L-proline
-
10 ng/mL Transforming Growth Factor-beta 1 (TGF-β1)
-
-
Sterile polypropylene (B1209903) conical tubes (e.g., 15 mL)
-
Glycosaminoglycan (GAG) quantification assay kit (e.g., Blyscan)
-
Antibodies for Type II Collagen immunohistochemistry
Protocol:
-
Resuspend MSCs in Chondrogenic Differentiation Medium at a concentration of 1.25 x 10⁶ cells/mL.[15]
-
Aliquot 0.5 mL of the cell suspension into sterile 15 mL polypropylene conical tubes.
-
Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom. Do not aspirate the supernatant.
-
Loosen the caps (B75204) of the tubes to allow for gas exchange and incubate at 37°C in a 5% CO₂ incubator.
-
Replace the Chondrogenic Differentiation Medium every 2-3 days without disturbing the cell pellet.
-
Culture the micromass pellets for 21 days.
-
Assessment of Chondrogenesis:
-
Glycosaminoglycan (GAG) Quantification: Harvest the pellets, digest them with papain, and quantify the sulfated GAG content using a Blyscan assay according to the manufacturer's instructions.
-
Immunohistochemistry: Fix, embed, and section the pellets. Perform immunohistochemistry using an antibody against Type II Collagen, a key marker of chondrogenic differentiation.
-
Signaling Pathways
L-Ascorbic Acid 2-Phosphate influences several key signaling pathways that regulate cell fate. The following diagrams illustrate two of the most prominent pathways involved in its mechanism of action.
L-Ascorbic Acid has been shown to activate the Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation.[3][11] Additionally, the ERK pathway is implicated in mediating the effects of L-Ascorbic Acid on both proliferation and differentiation.[16][17] By inhibiting ROS-induced senescence, the antioxidant properties of L-Ascorbic Acid, sustained by AA2P, also contribute to maintaining a healthy and proliferative cell population.[3][4]
Conclusion
L-Ascorbic Acid 2-Phosphate is a superior alternative to L-Ascorbic Acid for a wide range of cell culture applications due to its enhanced stability. Its well-documented roles in promoting collagen synthesis, cell proliferation, and directed differentiation make it an essential component in protocols for tissue engineering, regenerative medicine, and in vitro drug screening models. The provided data and protocols offer a foundation for the successful integration of L-Ascorbic Acid 2-Phosphate into your research workflows.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbic acid inhibits senescence in mesenchymal stem cells through ROS and AKT/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic acid inhibits senescence in mesenchymal stem cells through ROS and AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The L-Ascorbic Acid Increases Proliferation and Differentiation of Yanbian Cattle Skeletal Muscle Satellite Cells by Activating the Akt/mTOR/P70S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. mdpi.com [mdpi.com]
- 15. Chondrogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cells: Tips and Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of Raf1 and the ERK pathway in response to l-ascorbic acid in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Profiling the changes in signaling pathways in ascorbic acid/β-glycerophosphate-induced osteoblastic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical properties of L-Ascorbic acid 2-phosphate
An In-depth Technical Guide to the Chemical Properties of L-Ascorbic Acid 2-Phosphate
Introduction
L-Ascorbic acid 2-phosphate (AA2P) is a stable, long-acting derivative of L-ascorbic acid (Vitamin C).[1][2][3] Unlike its parent molecule, which is highly susceptible to oxidation and degradation by heat, light, and pH changes, AA2P exhibits significantly enhanced stability.[4][5][6][7] This stability is achieved by phosphorylating the hydroxyl group at the C2 position of the enediol group, which is the primary site of ascorbic acid's instability.[8][9] In biological systems, AA2P is enzymatically hydrolyzed by endogenous phosphatases to release active L-ascorbic acid, allowing for its sustained intracellular delivery.[4][10] This property makes AA2P an invaluable reagent in cell culture, tissue engineering, and cosmetic formulations, where it serves as a reliable source of Vitamin C to promote collagen synthesis, cell proliferation, and osteogenic differentiation.[1][2][3]
Chemical and Physical Properties
The fundamental properties of L-Ascorbic acid 2-phosphate and its common salts are summarized below. These derivatives are frequently used in research and commercial applications to improve handling and solubility.
General Properties
| Property | Value | Source(s) |
| IUPAC Name | [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate (B84403) | [11] |
| Molecular Formula | C₆H₉O₉P | [1][12] |
| Molecular Weight | 256.10 g/mol | [12][13] |
| CAS Number | 23313-12-4 | [11][14] |
| Appearance | Off-white to light yellow solid powder | [4][11] |
| λmax | 259 nm | [1] |
Physicochemical Parameters
| Property | Value | Source(s) |
| Density | 2.01 g/cm³ | [11] |
| Boiling Point | 561.3°C at 760 mmHg | [11] |
| Flash Point | 293.2°C | [11] |
| LogP | -2.9 | [11][12] |
| Hydrogen Bond Donor Count | 5 | [11] |
| Hydrogen Bond Acceptor Count | 9 | [11] |
| Rotatable Bond Count | 4 | [11] |
| pKa Values | 1.55, 3.59, 7.43 | [15][16] |
Solubility and Stability of Common Salts
L-Ascorbic acid 2-phosphate is typically used as a salt to enhance its stability and solubility in aqueous media.
| Salt Form | Molecular Formula | Molecular Weight | Solubility |
| Magnesium Salt Hydrate | C₆H₉O₉P · 1.5Mg [XH₂O] | 292.6 g/mol (anhydrous) | 1 mg/mL in PBS (pH 7.2)[1] |
| Trisodium (B8492382) Salt | C₆H₆Na₃O₉P | 322.05 g/mol | Soluble to 100 mM (100 mg/mL) in water[17][18] |
AA2P is significantly more stable than L-ascorbic acid in aqueous solutions and across different pH levels and temperatures.[5] While L-ascorbic acid degrades rapidly, especially under aerobic conditions, AA2P remains stable, making it ideal for long-term cell culture applications.[5][7][19]
Mechanism of Action & Signaling Pathways
The biological activity of AA2P is dependent on its conversion to L-ascorbic acid. This process is facilitated by cellular phosphatases that cleave the phosphate group. Once released, ascorbic acid acts as a critical cofactor for enzymes and as a potent antioxidant.
-
Collagen Synthesis : Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes required for the post-translational modification and stabilization of procollagen.[2][6] This process is fundamental for the formation of a stable collagen triple helix, the primary structural component of the extracellular matrix.[2]
-
Antioxidant Activity : Ascorbic acid is a potent water-soluble antioxidant that directly scavenges reactive oxygen species (ROS) such as superoxide (B77818) and hydroxyl radicals. It also indirectly enhances antioxidant defense by regenerating other antioxidants, like α-tocopherol (Vitamin E), from their radical form.[6]
-
Gene Expression : In stem cell research, AA2P has been shown to upregulate the expression of key transcription factors like Runx2, which is critical for driving osteogenic differentiation in mesenchymal stem cells.[3][11][20]
Experimental Protocols
Synthesis of L-Ascorbic Acid 2-Phosphate (Magnesium Salt)
This protocol is a generalized summary based on common chemical synthesis methods involving phosphorylation.[9][21][22]
Methodology:
-
Reaction Setup : Dissolve L-ascorbic acid in a suitable aqueous solvent containing a tertiary amine (e.g., pyridine).[22] Cool the mixture to between -10°C and 25°C.[21]
-
Phosphorylation : Add a phosphorylating agent, such as phosphorus oxychloride (POCl₃), dropwise to the cooled solution while stirring vigorously.[21][22]
-
pH Control : Throughout the addition, maintain the pH of the reaction mixture between 8.0 and 13.5 by concurrently adding a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[21][22]
-
Isolation of Crude Product : After the reaction is complete, add an aqueous solution of a magnesium salt (e.g., MgCl₂) to the mixture. This step helps precipitate inorganic phosphate byproducts.[21]
-
Purification : Remove the inorganic salts by filtration. The resulting filtrate, containing AA2P, can be further purified. A common method involves passing the solution through a column with a basic anion exchange resin and eluting the AA2P with a mineral acid or inorganic salt solution.[23]
-
Final Product : The purified AA2P is typically isolated by precipitation with a lower alkanol (e.g., ethanol), followed by filtration and drying to yield a stable powder.[22]
Enzymatic Synthesis of L-Ascorbic Acid 2-Phosphate
An alternative "green" method utilizes enzymes to phosphorylate ascorbic acid.
Methodology:
-
Enzyme Source : Use a microorganism capable of preferentially catalyzing phosphorylation at the C2 position, such as Pseudomonas azotocolligans.[24]
-
Reaction Mixture : Prepare an aqueous solution at an appropriate pH (e.g., 4.0) containing L-ascorbic acid (e.g., 200 mM), a phosphate donor like sodium pyrophosphate (e.g., 100 mM), and the enzyme source (e.g., whole cells or a purified enzyme).[24][25]
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for several hours (e.g., 10 hours).[24][25]
-
Purification : After incubation, centrifuge the mixture to remove cells. The supernatant containing the product can be purified using ion-exchange chromatography (e.g., Dowex 1x8 resin) to isolate the AA2P.[25]
HPLC Analysis of L-Ascorbic Acid 2-Phosphate
This protocol is essential for quantifying AA2P in synthesis reactions or stability studies.[26][27][28]
Methodology:
-
Sample Preparation : Dissolve the sample in an extraction solution, such as 1% metaphosphoric acid with 0.2% dithiothreitol (B142953) (DTT), to ensure stability during analysis.[26]
-
Chromatographic System :
-
Column : A combination of reverse-phase columns (e.g., Inertsil C4 and C18) can be used to achieve optimal separation from L-ascorbic acid and other derivatives.[26][28]
-
Mobile Phase : An aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) at a controlled pH, often containing an ion-pairing agent like n-octylamine to improve retention of the polar analytes.[26]
-
Detection : UV detection at a wavelength of approximately 260-265 nm.[1][29]
-
-
Quantification : Create a calibration curve using standards of known AA2P concentrations. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.[29]
Application in Cell Culture for Osteogenic Differentiation
AA2P is widely used to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.[1][3]
Methodology:
-
Cell Seeding : Plate human adipose-derived stem cells (hASCs) or other MSCs at an appropriate density in a basal growth medium.
-
Differentiation Medium : After cells reach confluence, switch to an osteogenic differentiation medium. This medium is typically the basal medium supplemented with dexamethasone (B1670325) (e.g., 5-10 nM), β-glycerophosphate, and L-ascorbic acid 2-phosphate.[3][11]
-
AA2P Concentration : A concentration range of 50 µM to 250 µM AA2P is effective for inducing osteogenesis.[3][11] Higher concentrations often lead to increased alkaline phosphatase (ALP) activity and Runx2 expression, which are key markers of osteoblastic differentiation.[3]
-
Culture and Analysis : Culture the cells for 2-3 weeks, replacing the medium every 2-3 days.[2][3] Assess differentiation by measuring ALP activity, quantifying calcium deposition (e.g., with Alizarin Red staining), and analyzing the expression of osteogenic genes via RT-qPCR.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chembk.com [chembk.com]
- 5. scribd.com [scribd.com]
- 6. Vitamin C - Wikipedia [en.wikipedia.org]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-ASCORBIC ACID 2-MONOPHOSPHATE TRI-CYCLOHEXYLAMMONIUM SALT | 23313-12-4 [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. L-Ascorbic acid 2-phosphate | vitamin C derivative | CAS# 23313-12-4 | InvivoChem [invivochem.com]
- 12. L-Ascorbate-2-Phosphate | C6H9O9P | CID 54702575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. usbio.net [usbio.net]
- 14. Ascorbic acid-2-phosphate | Sigma-Aldrich [sigmaaldrich.com]
- 15. sciensano.be [sciensano.be]
- 16. researchgate.net [researchgate.net]
- 17. rndsystems.com [rndsystems.com]
- 18. L-Ascorbic acid 2-phosphate trisodium | c-Met/HGFR | TargetMol [targetmol.com]
- 19. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. US4999437A - Preparation of ascorbic acid 2-phosphate and of 5, 6-isopropylideneascorbic acid and potassium magnesium l-ascorbate 2-phosphate as an advantageous salt of l-ascorbic acid 2- phosphate - Google Patents [patents.google.com]
- 22. US5110951A - Method for producing L-ascorbic acid 2-phosphates - Google Patents [patents.google.com]
- 23. US4724262A - Process for purifying L-ascorbic acid 2-phosphate - Google Patents [patents.google.com]
- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. HPLC Analysis of Sodium L-Ascorbic acid-2-phosphate [spkx.net.cn]
- 28. researchgate.net [researchgate.net]
- 29. Simultaneous determination of l-ascorbic acid, ascorbic acid-2-phosphate magnesium salt, and ascorbic acid-6-palmitate in commercial cosmetics by micellar electrokinetic capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic acid phosphate vs L-Ascorbic acid stability
An In-depth Technical Guide to the Comparative Stability of L-Ascorbic Acid and L-Ascorbic Acid Phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Ascorbic acid, or vitamin C, is a potent antioxidant widely utilized in pharmaceutical, cosmetic, and nutraceutical applications. However, its inherent instability, particularly its susceptibility to oxidation, poses significant challenges for formulation and shelf-life. This technical guide provides a comprehensive comparison of the stability profile of L-ascorbic acid against its phosphorylated derivative, L-ascorbic acid phosphate. By protecting the chemically vulnerable enediol group, phosphorylation results in a markedly more stable molecule. This guide details the quantitative differences in their stability under various environmental stressors, outlines the experimental protocols for stability assessment, and visualizes the underlying chemical mechanisms and analytical workflows.
Introduction: The Challenge of Vitamin C Instability
L-ascorbic acid (AA) is renowned for its essential role in collagen synthesis, immune function, and as a powerful antioxidant that neutralizes free radicals.[1] Its biological efficacy is directly linked to the enediol system within its lactone ring structure. This same functional group, however, makes the molecule highly prone to degradation through oxidation, a process accelerated by exposure to light, heat, oxygen, and transition metal ions.[2][3]
To overcome these stability issues, several derivatives have been synthesized. Among the most successful are the phosphorylated forms, such as sodium ascorbyl phosphate (SAP) and magnesium ascorbyl phosphate (MAP).[4][5] These derivatives introduce a phosphate group at the C2 position of the ascorbic acid molecule, effectively shielding the unstable enediol structure.[4][6] In biological systems, these derivatives are converted back to the active L-ascorbic acid by endogenous enzymes like phosphatases, ensuring bioactivity.[1] This guide focuses on the superior stability of these phosphate derivatives compared to the parent compound.
Comparative Stability Analysis
The stability of L-ascorbic acid and its phosphate derivatives is critically influenced by factors such as pH, temperature, and exposure to oxidative agents. L-ascorbic acid phosphate consistently demonstrates superior resilience across all these conditions.
Influence of pH
The pH of a formulation is a dominant factor in the stability of vitamin C. L-ascorbic acid is notoriously unstable in solutions with a pH above 4.0, with degradation accelerating significantly in neutral and alkaline environments.[7] In contrast, L-ascorbic acid phosphate is most stable at a pH above 6.5.[8][9] This characteristic makes it far more suitable for integration into neutral-pH cosmetic and pharmaceutical formulations.
Thermal Stability
Thermal degradation is a major concern during both processing and storage. The degradation of L-ascorbic acid is highly dependent on temperature and typically follows first-order or biphasic kinetics.[10][11][12] L-ascorbic acid phosphate is substantially more resistant to heat. While it can be sensitive to prolonged exposure to high temperatures (e.g., above 80°C), it shows excellent stability at room temperature (20-25°C) and can withstand moderate heat (<40°C) during manufacturing processes.[8][9]
Oxidative Stability (Light and Air)
The primary degradation pathway for L-ascorbic acid is oxidation, which is catalyzed by oxygen and light.[2][3] This leads to the formation of dehydroascorbic acid and subsequent irreversible degradation products, resulting in discoloration and loss of potency.[2][13] The phosphate group in L-ascorbic acid phosphate protects the molecule from this oxidative breakdown, rendering it far more stable in the presence of air and light.[3][4][6]
Quantitative Stability Data
The following tables summarize the quantitative data extracted from various studies, highlighting the stability advantages of L-ascorbic acid phosphate derivatives.
Table 1: Comparative Stability of L-Ascorbic Acid (AA) and its Phosphate Derivatives in Aqueous Solutions
| Compound | Concentration | Conditions | Duration | Remaining Active Compound (%) | Reference |
| L-Ascorbic Acid | 3% | Water, pH 6, 40°C | - | Significantly less stable | [9] |
| Sodium Ascorbyl Phosphate | 3% | Water, pH 6, 40°C | - | Far more stable than AA | [9] |
| L-Ascorbic Acid | - | Standard Solution, RT | 60 days | ~35% | [13] |
| Magnesium Ascorbyl Phosphate | - | Standard Solution, RT | 60 days | >90% | [13] |
| L-Ascorbic Acid | 1% | Aqueous Solution, RT, Light | 27 days | ~79% | [14] |
| L-Ascorbic Acid | 10% | Aqueous Solution, RT, Light | 27 days | ~92% | [14] |
Table 2: Key Factors Affecting Stability
| Factor | L-Ascorbic Acid | L-Ascorbic Acid Phosphate |
| Optimal pH | Acidic (< 4.0) | Neutral to slightly alkaline (> 6.5)[8][9] |
| Temperature | Highly sensitive; degradation accelerates with increasing temperature.[11][12] | More stable; recommended to add to formulations below 40°C.[8][9] |
| Oxygen/Light | Highly susceptible to oxidative degradation.[2][3] | Significantly more resistant to oxidation.[4][6] |
| Metal Ions | Degradation is catalyzed by metal ions (Cu²⁺, Fe²⁺).[2] | More stable; chelating agents are still recommended for optimal stability.[8] |
Experimental Protocols for Stability Assessment
The stability of L-ascorbic acid and its derivatives is typically evaluated by quantifying the remaining parent compound over time under controlled stress conditions. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method.[5][6]
General Stability Testing Protocol
-
Preparation of Samples: Accurately prepare solutions or formulations (e.g., o/w emulsions) containing a known concentration of the test compound (L-ascorbic acid or L-ascorbic acid phosphate).
-
Storage Conditions: Aliquot the samples into appropriate sealed containers and store them under various controlled conditions (e.g., different temperatures such as 8°C, 25°C, 40°C; protected from or exposed to light).[5]
-
Time-Point Sampling: At predetermined intervals (e.g., day 0, 7, 14, 21, 28), withdraw a sample for analysis.[5]
-
Sample Preparation for Analysis: Dilute the sample with a suitable solvent system to bring the concentration within the calibrated range of the analytical instrument. For instance, a cream formulation might be diluted 1:100 (v/v) with the mobile phase.[5]
-
Quantitative Analysis: Analyze the samples using a validated analytical method, such as HPLC, to determine the concentration of the remaining active ingredient.
-
Data Analysis: Plot the concentration of the active ingredient as a function of time to determine the degradation kinetics and shelf-life.
HPLC Method for Quantification
-
Principle: This method separates the active compound from its degradation products and other matrix components based on their affinity for a stationary phase, allowing for accurate quantification.
-
Instrumentation: An HPLC system equipped with a UV detector is typically used.[5]
-
Chromatographic Conditions for Sodium Ascorbyl Phosphate (Example): [5]
-
Stationary Phase (Column): Nucleosil NH2 (250x4 mm, 100 µm).
-
Mobile Phase: Acetonitrile and 0.3 M phosphate buffer pH 4 (40:60 ratio).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 258 nm.
-
-
Chromatographic Conditions for Magnesium Ascorbyl Phosphate (Example): [5]
-
Stationary Phase (Column): Eurospher C18 (120x4 mm, 5 µm).
-
Mobile Phase: Methanol, acetonitrile, and 0.02 M phosphate buffer pH 2.5 (75:10:15 ratio).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 254 nm.
-
Titrimetric Method for Quantification
-
Principle: This classic method relies on the redox properties of L-ascorbic acid. It is titrated with an oxidizing agent, 2,6-dichlorophenolindophenol (DCPIP), which changes color at the endpoint.[15]
-
Procedure: [16]
-
A sample containing ascorbic acid is prepared and dissolved in deionized water.
-
Potassium iodide (KI), an acid (e.g., HCl), and a starch indicator solution are added.
-
The solution is titrated with a standardized potassium iodate (B108269) (KIO₃) solution. The KIO₃ reacts with KI to form iodine (I₂), which then oxidizes the ascorbic acid.
-
The endpoint is reached when all ascorbic acid has been oxidized, and the excess iodine reacts with the starch indicator to form a distinct blue-black color.
-
-
Limitations: This method is less specific than HPLC and can be subject to interference from other reducing substances present in the sample.[17]
Visualizations: Mechanisms and Workflows
Degradation and Stabilization Pathways
The following diagrams illustrate the key chemical differences that dictate the stability of these two molecules.
Caption: Oxidative degradation pathway of L-Ascorbic Acid.
Caption: Stabilization and bio-activation of L-Ascorbic Acid Phosphate.
Experimental Workflow
The logical flow for a typical stability study is depicted below.
Caption: General experimental workflow for stability assessment.
Conclusion
The data unequivocally demonstrates that L-ascorbic acid phosphate is a significantly more stable compound than its parent, L-ascorbic acid. The introduction of a phosphate group at the C2 position effectively protects the molecule from degradation induced by pH shifts, heat, and oxidative stress.[4][6] This enhanced stability translates to longer shelf-life, greater flexibility in formulation, and improved delivery of the active compound in final products. For researchers, scientists, and drug development professionals, the choice of an ascorbyl phosphate derivative is a critical step in creating effective and stable products that leverage the potent benefits of vitamin C.
References
- 1. halecosmeceuticals.com [halecosmeceuticals.com]
- 2. researchgate.net [researchgate.net]
- 3. pravadaprivatelabel.com [pravadaprivatelabel.com]
- 4. ovid.com [ovid.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promo.basf.com [promo.basf.com]
- 9. skinident.world [skinident.world]
- 10. pubs.acs.org [pubs.acs.org]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Vitamin C - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. metrohm.com [metrohm.com]
Synthesis of L-Ascorbic Acid 2-Phosphate: A Technical Guide for Researchers
Introduction
L-Ascorbic acid (Vitamin C) is a potent antioxidant and an essential cofactor in various enzymatic reactions, including collagen synthesis.[1] However, its inherent instability, particularly its susceptibility to oxidation, limits its direct application in long-term cell culture and other research settings. L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of Vitamin C that overcomes this limitation.[2][3] Once introduced into a biological system, endogenous phosphatases readily hydrolyze the phosphate (B84403) group at the 2-position, releasing active L-ascorbic acid.[2][4] This sustained release mechanism makes AA2P an invaluable supplement in cell culture media for applications such as stem cell differentiation, tissue engineering, and collagen expression studies.[3][4][5][6] This technical guide provides an in-depth overview of the primary methods for synthesizing AA2P for research purposes, including detailed experimental protocols and comparative data.
Chemical Synthesis of L-Ascorbic Acid 2-Phosphate
Chemical synthesis remains a prevalent method for producing AA2P. The core of this approach involves the phosphorylation of L-ascorbic acid. Two common phosphorylating agents are phosphorus oxychloride (POCl₃) and sodium trimetaphosphate.
Phosphorylation using Phosphorus Oxychloride (POCl₃)
This method involves the direct phosphorylation of L-ascorbic acid with POCl₃. The reaction can be performed with or without the protection of the hydroxyl groups at the 5- and 6-positions of the ascorbic acid molecule. The unprotected method is often favored for its economic advantages.[7]
Experimental Protocol: Direct Phosphorylation with POCl₃ (Unprotected)
This protocol is adapted from methodologies described in various patents.[8][9]
Materials:
-
L-Ascorbic acid
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution
-
Deionized water
-
Magnesium chloride (MgCl₂) or other magnesium salts
-
Lower primary alkanol (e.g., methanol) or acetone (B3395972)
-
Moderately acidic cation exchanger resin
Procedure:
-
Reaction Setup: Dissolve L-ascorbic acid and pyridine in deionized water in a reaction vessel equipped with a stirrer and a cooling system. The molar ratio of pyridine to ascorbic acid is typically around 5:1.[8]
-
Phosphorylation: Cool the reaction mixture to a temperature between -10°C and 10°C.[8] While vigorously stirring, slowly and simultaneously add phosphorus oxychloride and a solution of potassium hydroxide. Maintain the pH of the reaction mixture between 8 and 13.5 throughout the addition.[8]
-
By-product Conversion (Optional but Recommended): After the initial phosphorylation, the reaction mixture can be heated to between 50°C and 150°C for 1 to 200 minutes. This step helps to convert by-products back into L-ascorbic acid, which can then be subjected to another round of phosphorylation to improve the overall yield.[9]
-
Precipitation of Inorganic Salts: To the reaction mixture, add an aqueous solution of a magnesium compound, such as magnesium chloride, to precipitate inorganic phosphates as potassium magnesium phosphate (KMgPO₄).[8]
-
Separation of Inorganic Salts: Separate the precipitated KMgPO₄ by filtration.
-
Crystallization of KCl: Evaporate the filtrate to reduce its volume. Add a lower primary alkanol or acetone to the concentrated filtrate and cool the mixture to induce the crystallization of potassium chloride (KCl).[8]
-
Isolation of AA2P: Separate the crystallized KCl by filtration. The resulting solution contains L-ascorbic acid 2-phosphate.
-
Purification (Ion Exchange Chromatography): For higher purity, the solution can be passed through a moderately acidic cation exchanger to remove remaining inorganic cations.[8] Further purification can be achieved using a basic anion exchange resin, eluting with a mineral acid or an inorganic salt solution.[7]
-
Isolation of the Final Product: The purified L-ascorbic acid 2-phosphate can be isolated as its salt, for example, by adding magnesium oxide to the acidic eluate to a pH of 7 to obtain magnesium L-ascorbate 2-phosphate.[8]
Quantitative Data for POCl₃ Method
| Parameter | Value | Reference |
| Molar Ratio (Pyridine:Ascorbic Acid) | ~5:1 | [8] |
| Reaction Temperature | -10°C to 10°C | [8] |
| Reaction pH | 8 - 13.5 | [8] |
| By-product Conversion Temperature | 50°C - 150°C | [9] |
| Yield (Magnesium L-ascorbate 2-phosphate) | ~42% Vitamin C content | [8] |
// Node Definitions start [label="Start:\nL-Ascorbic Acid\nPyridine, H₂O", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Phosphorylation\nwith POCl₃\n(-10°C to 10°C, pH 8-13.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct_conv [label="By-product\nConversion\n(Heating)", fillcolor="#FBBC05", fontcolor="#202124"]; precipitation [label="Precipitation of\nInorganic Phosphates\n(add MgCl₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration1 [label="Filtration 1:\nRemove KMgPO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; concentration [label="Concentration\n(Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Crystallization\nof KCl\n(add Alkanol/Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; filtration2 [label="Filtration 2:\nRemove KCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Purification\n(Ion Exchange\nChromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Final Product:\nL-Ascorbic Acid\n2-Phosphate Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reaction; reaction -> byproduct_conv; byproduct_conv -> precipitation; precipitation -> filtration1; filtration1 -> concentration; concentration -> crystallization; crystallization -> filtration2; filtration2 -> purification; purification -> final_product; }``` Caption: Workflow for the chemical synthesis of AA2P using POCl₃.
Phosphorylation using Sodium Trimetaphosphate
This method offers an alternative to using the more hazardous phosphorus oxychloride. The reaction is typically carried out under alkaline conditions.
Experimental Protocol: Phosphorylation with Sodium Trimetaphosphate
This protocol is based on methods described in the literature.
-
L-Ascorbic acid (or VC raw powder)
-
Sodium trimetaphosphate
-
Calcium hydroxide or Calcium carbonate suspension
-
Calcium chloride (as a catalyst)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: Mix L-ascorbic acid with water. 2[11]. pH Adjustment: Slowly add a calcium hydroxide or calcium carbonate suspension to the mixture to adjust the pH to a range of 8 to 10. 3[11]. Phosphorylation Reaction: Add sodium trimetaphosphate to the reaction mixture. The weight ratio of L-ascorbic acid to sodium trimetaphosphate is approximately 250:170-190. T[10]he reaction proceeds for 20 minutes to 1 hour. C[11]alcium chloride can be added as a catalyst. 4[10][11]. Curing: Allow the reaction product to stand and cure at room temperature for 18 ± 2 hours. 5[10]. Drying: Dry the cured product to obtain L-ascorbic acid 2-phosphate.
[10]Quantitative Data for Sodium Trimetaphosphate Method
| Parameter | Value | Reference |
| pH | 8 - 10 | |
| Reaction Time | 20 - 60 minutes | |
| Curing Time | 16 - 20 hours | |
| Weight Ratio (VC:Sodium Trimetaphosphate) | 250 : 170-190 |
Logical Workflow for Sodium Trimetaphosphate Synthesis
Caption: Workflow for AA2P synthesis using sodium trimetaphosphate.
Enzymatic Synthesis of L-Ascorbic Acid 2-Phosphate
Enzymatic synthesis offers a more specific and environmentally friendly alternative to chemical methods. This approach utilizes enzymes from microorganisms that can preferentially catalyze the phosphorylation of L-ascorbic acid at the 2-position.
[2]Experimental Protocol: Enzymatic Synthesis
This protocol is a generalized procedure based on findings from enzymatic synthesis studies.
-
L-Ascorbic acid
-
Phosphate donor (e.g., pyrophosphoric acid, tripolyphosphoric acid)
-
Microorganism culture (e.g., Pseudomonas sp.) or isolated enzyme
-
Buffer solution (e.g., sodium acetate (B1210297) buffer)
-
Surfactant (e.g., Triton X-100) (optional, to increase yield)
-
Additives like Nymin S-215 and xylene (optional)
Procedure:
-
Enzyme Preparation: Culture a suitable microorganism (e.g., Pseudomonas azotocolligans) and harvest the cells by centrifugation. The cells can be used directly (as resting cells) or the desired enzyme can be extracted and purified. 2[2][12]. Reaction Setup: Prepare a reaction mixture containing L-ascorbic acid, a phosphate donor, and the microbial cells or enzyme in a suitable buffer. The pH is typically maintained in the acidic to neutral range (e.g., pH 4.0-7.5). 3[2][12]. Enzymatic Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C - 40°C) with stirring. T[2][12]he reaction time can vary from hours to over a day.
-
Reaction Termination and Product Recovery: Terminate the reaction and separate the microbial cells by centrifugation. The supernatant containing the L-ascorbic acid 2-phosphate can then be further purified.
-
Purification: Similar to chemical synthesis, purification can be achieved using ion exchange chromatography to isolate the AA2P.
[7]Quantitative Data for Enzymatic Synthesis
| Parameter | Value | Reference |
| pH | 4.0 - 7.5 | |
| Temperature | 30°C - 40°C | |
| Phosphate Donor | Pyrophosphoric acid, etc. | |
| Conversion Rate (from Ascorbic Acid) | ~17.5% | |
| Final Product Concentration | ~17.71 g/L |
Logical Workflow for Enzymatic Synthesis
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate | Krackeler Scientific, Inc. [krackeler.com]
- 7. US4724262A - Process for purifying L-ascorbic acid 2-phosphate - Google Patents [patents.google.com]
- 8. US4999437A - Preparation of ascorbic acid 2-phosphate and of 5, 6-isopropylideneascorbic acid and potassium magnesium l-ascorbate 2-phosphate as an advantageous salt of l-ascorbic acid 2- phosphate - Google Patents [patents.google.com]
- 9. US5110951A - Method for producing L-ascorbic acid 2-phosphates - Google Patents [patents.google.com]
- 10. CN101665517B - Method for preparing L-ascorbic acid-2-phosphate - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
The Crucial Role of L-Ascorbic Acid Phosphate in Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid, or vitamin C, is an indispensable cofactor in the biosynthesis of collagen, the most abundant protein in the extracellular matrix. However, its inherent instability has led to the development of more stable derivatives, among which L-Ascorbic acid 2-phosphate (AA2P) has emerged as a highly effective and widely used compound in research and therapeutic development. This technical guide provides an in-depth exploration of the multifaceted role of AA2P in promoting collagen synthesis. It details the underlying molecular mechanisms, including its function as a critical cofactor for hydroxylating enzymes and its influence on collagen gene expression. Furthermore, this guide presents quantitative data from various studies, detailed experimental protocols for assessing collagen production, and visual representations of the key signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development engaged in the study of connective tissue biology and the development of therapeutics targeting collagen-related disorders.
Introduction
Collagen is the primary structural protein in the extracellular matrix of various connective tissues in animals. Its synthesis is a complex, multi-step process that is critically dependent on the presence of L-ascorbic acid (Vitamin C). Vitamin C acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and subsequent stabilization of the collagen triple helix.[1][2] The instability of L-ascorbic acid in culture media and topical formulations has necessitated the use of stabilized derivatives. L-Ascorbic acid 2-phosphate (AA2P) is a long-acting derivative that is readily dephosphorylated by cellular phosphatases to release active L-ascorbic acid intracellularly, ensuring a sustained supply for enzymatic reactions.[3][4] This guide will elucidate the pivotal role of AA2P in driving collagen synthesis, supported by experimental evidence and methodologies.
Mechanism of Action of L-Ascorbic Acid Phosphate (B84403)
The primary role of L-ascorbic acid, and by extension its phosphate derivative, in collagen synthesis is twofold: as an enzymatic cofactor and as a modulator of gene expression.
Cofactor for Prolyl and Lysyl Hydroxylases
The stability of the collagen triple helix is dependent on the hydroxylation of proline and lysine (B10760008) residues within the procollagen (B1174764) polypeptide chains. This hydroxylation is catalyzed by prolyl-4-hydroxylase, prolyl-3-hydroxylase, and lysyl hydroxylase. These enzymes are 2-oxoglutarate dioxygenases that require Fe²⁺, O₂, and a reducing agent, L-ascorbic acid, as cofactors.[5][6] L-ascorbic acid maintains the iron atom at the active site of these hydroxylases in its reduced ferrous (Fe²⁺) state, which is essential for their catalytic activity.[5] Without sufficient ascorbic acid, these enzymes become inactive, leading to the production of under-hydroxylated procollagen that is unstable at body temperature and is subsequently degraded, a hallmark of scurvy. AA2P serves as a stable precursor that continuously provides the intracellular ascorbic acid necessary for these critical hydroxylation reactions.[3]
Stimulation of Collagen Gene Expression
Beyond its role as a cofactor, L-ascorbic acid has been shown to stimulate the transcription of collagen genes.[7] Studies have demonstrated that treatment of human skin fibroblasts with AA2P leads to a significant increase in the steady-state levels of mRNAs for pro-α1(I) and pro-α2(I) collagen chains.[7] This effect is, at least in part, due to an increased rate of transcription of the COL1A1 and COL1A2 genes.[7]
One proposed mechanism for this transcriptional activation involves the induction of lipid peroxidation by ascorbic acid. The resulting reactive aldehydes, such as malondialdehyde, may then act as signaling molecules to stimulate collagen gene expression. Another area of investigation is the potential interplay between ascorbic acid and signaling pathways known to regulate collagen synthesis, such as the Transforming Growth Factor-β (TGF-β) pathway.
Signaling Pathways
While the precise signaling cascade initiated by L-Ascorbic acid phosphate leading to increased collagen gene expression is still under active investigation, current evidence points towards a synergistic interaction with the TGF-β pathway and a potential role for lipid peroxidation products.
References
- 1. benchchem.com [benchchem.com]
- 2. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ascorbate induction of collagen synthesis as a means for elucidating a mechanism of quantitative control of tissue-specific function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of L-Ascorbic Acid Phosphate on Extracellular Matrix Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Ascorbic acid 2-phosphate (AA2P), a stable derivative of Vitamin C, is a potent modulator of extracellular matrix (ECM) synthesis and organization. Its primary role lies in promoting collagen deposition, a cornerstone of tissue structure and function. This technical guide delves into the mechanisms of action of AA2P, providing a comprehensive overview of its effects on various cell types and the downstream signaling pathways it influences. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of its effects. This document serves as a critical resource for researchers and professionals in tissue engineering, regenerative medicine, and drug development seeking to leverage the therapeutic potential of AA2P in promoting ECM formation.
Introduction
The extracellular matrix is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its principal component, collagen, imparts tensile strength and integrity to tissues. The synthesis and maturation of collagen are critically dependent on the enzymatic hydroxylation of proline and lysine (B10760008) residues, a process for which L-ascorbic acid (Vitamin C) is an essential cofactor.[1][2][3] However, the inherent instability of L-ascorbic acid in culture media presents a significant challenge for in vitro studies and therapeutic applications.[1][4] L-ascorbic acid 2-phosphate (AA2P), a long-acting and stable analog, overcomes this limitation, providing a sustained release of ascorbic acid and ensuring consistent biological activity.[1][2] This guide explores the multifaceted effects of AA2P on ECM formation, with a focus on its quantitative impact, underlying molecular mechanisms, and practical experimental methodologies.
Mechanism of Action
The primary mechanism by which L-Ascorbic acid phosphate (B84403) enhances extracellular matrix formation is by acting as a stable precursor to ascorbic acid. Once internalized by cells, AA2P is hydrolyzed by cellular phosphatases to release active ascorbic acid. This sustained intracellular availability of ascorbic acid is crucial for its role as a cofactor for prolyl and lysyl hydroxylases.[1][2][3] These enzymes are indispensable for the post-translational modification of procollagen (B1174764) chains, specifically the hydroxylation of proline and lysine residues. This hydroxylation is a prerequisite for the formation of stable triple-helical collagen molecules and their subsequent secretion into the extracellular space.[3]
Beyond its role as an enzymatic cofactor, AA2P has been shown to directly influence gene expression. Studies have demonstrated that AA2P can transcriptionally activate the genes for procollagen α1(I) and procollagen α2(I) chains in human skin fibroblasts, leading to increased mRNA levels and a subsequent boost in type I collagen synthesis.[5] This indicates a dual role for AA2P in both promoting the synthesis of procollagen chains and facilitating their maturation.
Quantitative Effects on Extracellular Matrix Formation
The application of L-Ascorbic acid phosphate has been shown to have a significant quantitative impact on various parameters of extracellular matrix formation across different cell types. The following tables summarize key findings from the literature.
Table 1: Effect of L-Ascorbic Acid Phosphate on Fibroblasts
| Cell Type | Concentration of AA2P | Duration of Treatment | Observed Effect | Reference |
| Human Skin Fibroblasts | 0.1-1.0 mM | 3 weeks | 2-fold increase in the relative rate of collagen synthesis to total protein synthesis. | [6][7][8] |
| Human Skin Fibroblasts | 0.1-1.0 mM | 3 weeks | 4-fold increase in cell growth. | [6][7][8] |
| Human Skin Fibroblasts | Not Specified | 72 hours | 3 to 4-fold increase in steady-state levels of mRNAs for pro α1(I) and pro α2(I) chains. | [5] |
Table 2: Effect of L-Ascorbic Acid Phosphate on Mesenchymal Stem Cells
| Cell Type | Concentration of AA2P | Co-treatment | Observed Effect | Reference |
| Human Bone Marrow Mesenchymal Stem Cells | 250 µg/ml | - | 4-fold increase in type 2 collagen accumulation. | [9] |
| Human Bone Marrow Mesenchymal Stem Cells | 250 µg/ml | Type 1 Atelocollagen (5 µg/ml) | 8-fold increase in type 2 collagen accumulation. | [9] |
Table 3: Effect of L-Ascorbic Acid Phosphate on Other Cell Types
| Cell Type | Concentration of AA2P | Duration of Treatment | Observed Effect | Reference |
| Rabbit Keratocytes | Not Specified | Not Specified | Enhanced production and secretion of type I and type III collagen peptides. | [10] |
| Perisinusoidal Stellate Cells | Not Specified | Not Specified | Stimulated proliferation and collagen synthesis on various extracellular substrates. | [11] |
Signaling Pathways
The effects of L-Ascorbic acid phosphate on extracellular matrix formation are mediated through its influence on key signaling pathways. While the complete picture is still emerging, evidence points to the involvement of the Transforming Growth Factor-beta (TGF-β) and Extracellular signal-regulated kinase (ERK) pathways.
TGF-β Signaling Pathway
The TGF-β signaling pathway is a critical regulator of ECM homeostasis.[12][13][14][15] TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activated receptor complex phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagen and other ECM components.[13][15] While direct interaction of AA2P with the TGF-β pathway is not fully elucidated, the formation of a collagenous matrix, stimulated by AA2P, is known to be essential for the differentiation of certain cell types, a process often governed by TGF-β.[16]
ERK Signaling Pathway
Ascorbic acid has been shown to induce the differentiation of certain cell types by promoting the formation of a collagenous matrix, a process mediated by the activation of the ERK signaling pathway.[17] The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which plays a central role in cell proliferation, differentiation, and survival. The activation of this pathway in response to AA2P-induced collagen matrix formation suggests a feedback mechanism where the newly synthesized ECM influences cellular behavior.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of L-Ascorbic acid phosphate on extracellular matrix formation.
Cell Culture and Treatment with L-Ascorbic Acid Phosphate
Objective: To culture cells and treat them with AA2P to induce ECM formation.
Materials:
-
Appropriate cell line (e.g., human dermal fibroblasts, mesenchymal stem cells)
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
L-Ascorbic acid 2-phosphate (trisodium salt)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Protocol:
-
Culture cells in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of AA2P (e.g., 100 mM) in PBS and sterilize by filtration.
-
When cells reach desired confluency (e.g., 80-90%), replace the culture medium with fresh medium containing the desired final concentration of AA2P (e.g., 50 µg/mL, 0.1-1.0 mM).
-
Continue to culture the cells for the desired duration, changing the medium with fresh AA2P-containing medium every 2-3 days.
-
At the end of the treatment period, harvest the cells and/or the deposited extracellular matrix for further analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional activation of type I collagen genes by ascorbic acid 2-phosphate in human skin fibroblasts and its failure in cells from a patient with alpha 2(I)-chain-defective Ehlers-Danlos syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effect of ascorbic acid and collagen addition on the increase in type 2 collagen accumulation in cartilage-like MSC sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-ascorbic acid 2-phosphate enhances the production of type I and type III collagen peptides in cultured rabbit keratocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extracellular matrix regulates and L-ascorbic acid 2-phosphate further modulates morphology, proliferation, and collagen synthesis of perisinusoidal stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. cusabio.com [cusabio.com]
- 16. academic.oup.com [academic.oup.com]
- 17. L-ascorbic acid-2-phosphate and Fibrin Substrate Enhances the Chondrogenic Differentiation of Human Adipose-derived Stem Cells | Progress in Stem Cell [cellstemcell.org]
L-Ascorbic Acid Phosphate: A Technical Guide for In Vitro Vitamin C Supplementation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Ascorbic Acid Phosphate (B84403) (AP) as a stable and effective source of Vitamin C (L-Ascorbic Acid, AA) for in vitro applications. Due to the inherent instability of AA in aqueous solutions, particularly under standard cell culture conditions, researchers often face challenges in maintaining physiologically relevant concentrations of this critical vitamin.[1][2] AP, a phosphorylated derivative of AA, offers a reliable solution by providing a stable pro-vitamin that is enzymatically converted to the active form by cells.[3] This guide details the advantages of using AP, summarizes key quantitative data, provides experimental protocols, and visualizes relevant cellular pathways.
Introduction: The Case for a Stable Vitamin C Source
L-Ascorbic Acid is an essential micronutrient for the growth and maintenance of cultured cells, playing a crucial role as an antioxidant and a cofactor in vital enzymatic reactions, most notably the hydroxylation of proline and lysine (B10760008) residues in collagen synthesis.[2][4] However, AA is highly susceptible to oxidation in culture media, leading to the generation of dehydroascorbic acid and hydrogen peroxide, which can introduce experimental variability and even cytotoxicity.[1][5][6]
L-Ascorbic Acid Phosphate (AP), available in forms such as L-ascorbic acid 2-phosphate (Asc 2-P) and its salts (e.g., magnesium ascorbyl phosphate, sodium ascorbyl phosphate), is a stable precursor that overcomes these limitations.[3][7] It is not readily oxidized in the extracellular environment and is hydrolyzed by cellular phosphatases to continuously release biologically active L-Ascorbic Acid, ensuring a sustained and physiologically relevant intracellular concentration.[8]
Cellular Uptake and Activation
The mechanism of action for AP involves its uptake by cells and subsequent enzymatic conversion.
Key In Vitro Applications and Quantitative Data
AP has been successfully employed in a variety of in vitro studies to promote cell proliferation, differentiation, and extracellular matrix (ECM) formation.
Stimulation of Cell Proliferation
AP has been shown to significantly enhance the proliferation of various cell types.
| Cell Type | AP Concentration | Duration | Effect on Proliferation | Citation |
| Human Skin Fibroblasts | 0.1 - 1.0 mM | 3 weeks | 4-fold increase in cell growth | [9] |
| Human Osteoblast-like Cells (MG-63) | 0.25 - 1.0 mM | - | Significant stimulation of cell growth | [10] |
| Human Adipose-Derived Stem Cells | 50 µg/mL | - | Increased cell yield | [11] |
Enhancement of Collagen Synthesis
A primary function of vitamin C is its role as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen maturation. AP provides a sustained source of ascorbate (B8700270) for this process.
| Cell Type | AP Concentration | Duration | Effect on Collagen Synthesis | Citation |
| Human Skin Fibroblasts | 0.1 - 1.0 mM | 3 weeks | 2-fold increase in relative collagen synthesis | [9] |
| Human Dermal Fibroblasts | 50 µg/mL | 14 days | Significantly enhanced collagen deposition | [4] |
| Human Osteoblast-like Cells (MG-63) | 0.25 - 1.0 mM | - | Increased collagen synthesis | [10] |
Induction of Cellular Differentiation
AP has been demonstrated to promote the differentiation of various progenitor cell types.
| Cell Type | AP Concentration | Outcome | Effect | Citation |
| L6 Muscle Cells | Not specified | Myogenic Differentiation | Increased myogenin mRNA and protein expression | [12] |
| Human Osteoblast-like Cells (HuO-3N1) | 0.2 - 2.0 mM | Osteogenic Differentiation | ~3-fold increase in Alkaline Phosphatase (ALPase) activity | [13] |
| Human Adipose Stem Cells (hASCs) | 150 µM | Osteogenic Differentiation | Increased ALP activity and Runx2 expression | [14] |
Experimental Protocols
This section provides generalized protocols for the use of AP in cell culture. Researchers should optimize concentrations and durations for their specific cell type and experimental goals.
Preparation of L-Ascorbic Acid Phosphate Stock Solution
Materials:
-
L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (or other stable salt)
-
Sterile, distilled water or cell culture medium
-
Sterile 0.22 µm filter
Protocol:
-
Dissolve the L-Ascorbic acid phosphate salt in sterile, distilled water or serum-free medium to create a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C for long-term use. For short-term storage (up to one week), the solution can be kept at 4°C.[15][16]
General Cell Culture Supplementation
Protocol:
-
Thaw an aliquot of the AP stock solution.
-
Dilute the stock solution directly into the complete cell culture medium to achieve the desired final concentration (e.g., 50 µg/mL, 0.1-1.0 mM).
-
Culture cells under standard conditions, replacing the AP-supplemented medium every 2-3 days to ensure a continuous supply of the pro-vitamin.
Assay for Alkaline Phosphatase (ALP) Activity in Osteogenic Differentiation
This protocol is adapted from studies on osteoblast differentiation.[10][13]
Signaling Pathways Influenced by Vitamin C
The intracellular release of ascorbic acid from AP can modulate various signaling pathways.
Collagen Synthesis Pathway
Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen.
Regulation of Cell Proliferation via ERK Signaling
Studies have shown that physiological concentrations of Vitamin C can promote the proliferation of certain cell types, such as endothelial cells, through the activation of the ERK1/2 signaling pathway.[17]
Conclusion
L-Ascorbic Acid Phosphate is a superior alternative to L-Ascorbic Acid for in vitro studies requiring a sustained and stable source of Vitamin C. Its use minimizes experimental artifacts arising from ascorbate degradation and provides a more physiologically relevant model for investigating the roles of this critical vitamin in cell biology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to incorporate this stable Vitamin C derivative into their experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. himedialabs.com [himedialabs.com]
- 3. halecosmeceuticals.com [halecosmeceuticals.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of L-ascorbic acid to L929 fibroblast cultures: relevance to biocompatibility testing of materials for use in wound management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increase in the activity of alkaline phosphatase by L-ascorbic acid 2-phosphate in a human osteoblast cell line, HuO-3N1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate for Osteogenic Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteogenic differentiation, the process by which stem cells differentiate into bone-forming osteoblasts, is a cornerstone of bone biology research and regenerative medicine. A critical supplement in in vitro osteogenic differentiation media is L-Ascorbic acid (Vitamin C). However, its instability in culture media presents challenges for long-term experiments. L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of L-Ascorbic acid that is hydrolyzed by cellular phosphatases to provide a continuous supply of ascorbic acid. This ensures consistent and reproducible results in osteogenic differentiation studies. AA2P plays a pivotal role in collagen type I synthesis, a fundamental component of the bone extracellular matrix, which in turn activates signaling pathways crucial for osteoblast maturation.[1][2]
This document provides detailed protocols for utilizing AA2P to induce osteogenic differentiation and for the subsequent evaluation of this process through common assays.
Mechanism of Action
L-Ascorbic acid 2-phosphate promotes osteogenic differentiation primarily by facilitating the synthesis and secretion of type I collagen.[1] Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the post-translational modification and stable triple-helix formation of procollagen. The accumulation of a mature collagenous extracellular matrix (ECM) is a prerequisite for osteoblast differentiation. This collagen-rich ECM interacts with cellular integrins, initiating intracellular signaling cascades that drive the expression of key osteogenic transcription factors and markers.
Signaling Pathway
The induction of osteogenic differentiation by L-Ascorbic acid 2-phosphate involves a well-defined signaling pathway that begins with the formation of a collagenous extracellular matrix and culminates in the transcriptional activation of osteoblast-specific genes.
Data Presentation
The following tables summarize quantitative data related to the use of L-Ascorbic acid 2-phosphate in osteogenic differentiation.
Table 1: Effective Concentrations of Osteogenic Media Components
| Component | Cell Type | Concentration Range | Reference |
| L-Ascorbic acid 2-phosphate | Human Adipose Stem Cells (hASCs) | 50 µM - 250 µM | [3] |
| L-Ascorbic acid 2-phosphate | Human Mesenchymal Stem Cells (hMSCs) | 50 µM - 150 µM | [4] |
| Dexamethasone | Human Adipose Stem Cells (hASCs) | 5 nM - 100 nM | [3] |
| β-glycerophosphate | Human Adipose Stem Cells (hASCs) | 10 mM | [3] |
Table 2: Quantitative Assessment of Osteogenic Differentiation
| Assay | Cell Type | Treatment | Time Point | Result (Fold Change vs. Control) | Reference |
| Alkaline Phosphatase (ALP) Activity | hASCs | OM2 (150 µM AA2P, 10 nM Dex) | 7 days | Significant Increase | [4] |
| Alizarin Red S Staining (Mineralization) | hASCs | OM2 & OM3 (150-250 µM AA2P, 5-10 nM Dex) | 14 days | Enhanced Mineralization | [3] |
| RUNX2 Gene Expression (qRT-PCR) | hASCs | OM3 (250 µM AA2P, 5 nM Dex) | 7 days | Significant Upregulation | [3] |
| Collagen Type I Gene Expression (qRT-PCR) | hASCs | Modest regulation | 7-14 days | Modest Upregulation | [3] |
| Osteocalcin (OCN) Gene Expression (qRT-PCR) | hASCs | Modest regulation | 7-14 days | Modest Upregulation | [3] |
Experimental Protocols
A general workflow for a typical osteogenic differentiation experiment is outlined below.
Protocol 1: Preparation of Osteogenic Differentiation Medium
This protocol describes the preparation of a standard osteogenic induction medium.
Materials:
-
Basal medium (e.g., DMEM, α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
L-Ascorbic acid 2-phosphate (AA2P) stock solution (e.g., 50 mM)
-
Dexamethasone stock solution (e.g., 10 µM)
-
β-glycerophosphate stock solution (e.g., 1 M)
-
Sterile conical tubes and pipettes
Procedure:
-
Prepare the basal medium by supplementing it with 10% FBS and 1% Penicillin-Streptomycin.
-
To 100 mL of the complete basal medium, add the following sterile-filtered components to achieve the desired final concentrations:
-
L-Ascorbic acid 2-phosphate: 100 µL of a 50 mM stock solution for a final concentration of 50 µM.
-
Dexamethasone: 1 µL of a 10 µM stock solution for a final concentration of 0.1 µM (100 nM).
-
β-glycerophosphate: 1 mL of a 1 M stock solution for a final concentration of 10 mM.
-
-
Mix the medium thoroughly by gentle inversion.
-
Store the osteogenic differentiation medium at 4°C for up to 2 weeks. Warm to 37°C before use.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay
This protocol outlines the procedure for quantifying ALP activity, an early marker of osteogenic differentiation.
Materials:
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 0.1 M NaOH)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well microplate
-
Microplate reader
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
After the desired differentiation period (e.g., 7 or 14 days), aspirate the culture medium.
-
Wash the cell monolayer twice with PBS.
-
Add 200 µL of cell lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking to lyse the cells.
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well containing the lysate.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Alizarin Red S Staining for Mineralization
This protocol describes the staining of calcium deposits, a hallmark of late-stage osteogenic differentiation.
Materials:
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
4% Paraformaldehyde (PFA) in PBS
-
Deionized water
-
PBS
Procedure:
-
After the desired differentiation period (e.g., 14 or 21 days), aspirate the culture medium.
-
Gently wash the cell monolayer twice with PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubating for 15-30 minutes at room temperature.
-
Aspirate the PFA and wash the wells three times with deionized water.
-
Add 1 mL of Alizarin Red S staining solution to each well, ensuring the entire cell monolayer is covered.
-
Incubate at room temperature for 20-45 minutes.
-
Aspirate the ARS solution and wash the wells four to five times with deionized water to remove any unbound dye.
-
Visualize the stained mineralized nodules under a bright-field microscope. The calcium deposits will appear as bright orange-red nodules.
Quantitative Analysis of Alizarin Red S Staining:
-
After imaging, add 1 mL of 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to destain.
-
Transfer the slurry to a microcentrifuge tube.
-
Heat at 85°C for 10 minutes, then cool on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer 500 µL of the supernatant to a new tube and neutralize with 200 µL of 10% ammonium (B1175870) hydroxide.
-
Read the absorbance at 405 nm.[5]
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Markers
This protocol details the analysis of osteogenic gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALP, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
At the desired time points (e.g., 7, 14, and 21 days), lyse the cells directly in the culture wells using the lysis buffer from an RNA extraction kit.
-
Proceed with RNA extraction and purification according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the undifferentiated control group.
-
Conclusion
L-Ascorbic acid 2-phosphate is an indispensable component of osteogenic differentiation media, ensuring stable and effective induction by promoting essential collagen matrix formation. The protocols provided herein offer a comprehensive guide for researchers to successfully conduct and evaluate osteogenic differentiation experiments. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, advancing our understanding of bone formation and the development of novel therapeutic strategies.
References
- 1. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of different serum conditions on osteogenic differentiation of human adipose stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate for Chondrogenic Differentiation of Mesenchymal Stem Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Ascorbic Acid 2-Phosphate (AA2P), a stable derivative of Vitamin C, for the effective chondrogenic differentiation of mesenchymal stem cells (MSCs). The following sections detail the mechanism of action, optimal concentrations, detailed experimental protocols, and the relevant signaling pathways involved in this process.
Introduction
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into various cell lineages, including chondrocytes, the cells responsible for cartilage formation. Chondrogenic differentiation is a critical process for cartilage tissue engineering and regenerative medicine applications. L-ascorbic acid is an essential cofactor for collagen synthesis, a major component of the cartilage extracellular matrix (ECM). However, L-ascorbic acid is unstable in culture media. L-ascorbic acid 2-phosphate (AA2P) is a stabilized form that is readily converted to ascorbic acid by cellular phosphatases, ensuring a sustained supply for long-term differentiation studies.[1][2][3][4][5] AA2P promotes the formation of a collagenous matrix, which is crucial for chondrogenesis.[6][7]
Mechanism of Action
L-ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen triple helices. This process is fundamental to the synthesis and secretion of type II collagen, a hallmark of chondrogenesis. The formation of a robust collagenous extracellular matrix is a critical early event in chondrogenic differentiation.[6] This matrix formation can mediate the activation of signaling pathways, such as the ERK signaling pathway, which further promotes the differentiation program.[6][8]
Mechanism of L-Ascorbic Acid 2-Phosphate in Chondrogenesis.
Optimal Concentrations of L-Ascorbic Acid 2-Phosphate
The optimal concentration of AA2P for chondrogenic differentiation of MSCs can vary depending on the source of MSCs (e.g., bone marrow, adipose tissue), culture conditions, and the presence of other inducing factors.[8][9][10][11] The following table summarizes concentrations reported in the literature.
| Concentration (µg/mL) | Concentration (µM) | MSC Source | Key Findings | Reference |
| 3 | ~10.5 | Adipose-derived | Optimal for inducing chondrogenesis on a fibrin (B1330869) scaffold. | [8] |
| 14 | ~50 | Human Chondrocytes | Component of an optimized chondrogenic medium. | [12] |
| 50 | ~170 | Adipose-derived | Induced optimum chondrogenic differentiation. | [10][11] |
| 50 | ~170 | Bone Marrow-derived | Commonly used concentration in chondrogenic media formulations. | [3][13][14] |
| 100 | ~350 | Adipose-derived | Considered optimum for chondrogenic differentiation based on GAG content and Type II collagen localization. | [9] |
Experimental Protocols
A general workflow for inducing chondrogenic differentiation of MSCs using AA2P is presented below. This is a generalized protocol and may require optimization for specific cell types and experimental setups.
References
- 1. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. himedialabs.com [himedialabs.com]
- 6. The mechanism of ascorbic acid-induced differentiation of ATDC5 chondrogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Ascorbic Acid on Differentiation, Secretome and Stemness of Stem Cells from Human Exfoliated Deciduous Tooth (SHEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-ascorbic acid-2-phosphate and Fibrin Substrate Enhances the Chondrogenic Differentiation of Human Adipose-derived Stem Cells | Progress in Stem Cell [cellstemcell.org]
- 9. researchgate.net [researchgate.net]
- 10. Chondrogenic differentiation of adipose-derived mesenchymal stem cells induced by L-ascorbic acid and platelet rich plasma on silk fibroin scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chondrogenic differentiation of adipose-derived mesenchymal stem cells induced by L-ascorbic acid and platelet rich plasma on silk fibroin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of a Chondrogenic Medium Through the Use of Factorial Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate in 3D Bioprinting
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of ascorbic acid (Vitamin C) that plays a critical role in cellular processes essential for tissue engineering and regenerative medicine. Unlike L-ascorbic acid, which is susceptible to oxidation, AA2P offers prolonged bioactivity in cell culture environments. In the context of 3D bioprinting, the incorporation of AA2P into bioinks can significantly enhance the biological performance of engineered tissues by promoting cell proliferation, differentiation, and extracellular matrix (ECM) synthesis, particularly collagen production.[1][2] These application notes provide detailed protocols for the use of AA2P in 3D bioprinting to fabricate biologically active constructs.
Mechanism of Action
AA2P passively enters the cell and is hydrolyzed by intracellular phosphatases to release ascorbic acid. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764).[1][3][4] This hydroxylation is a critical step for the proper folding of procollagen into a stable triple-helix structure, which is then secreted from the cell to form mature collagen fibrils.[2][4] Furthermore, ascorbic acid has been shown to stimulate the transcription of procollagen genes, leading to an overall increase in collagen synthesis.[1][2][5]
Key Applications in 3D Bioprinting
The inclusion of AA2P in 3D bioprinting workflows is particularly beneficial for the engineering of tissues rich in collagen, such as:
-
Skin: Promoting the formation of a dermal-like tissue by stimulating collagen production from fibroblasts.[2]
-
Bone: Enhancing osteogenic differentiation of mesenchymal stem cells (MSCs) and promoting the formation of a mineralized matrix.
-
Cartilage: Supporting chondrogenic differentiation and the synthesis of a cartilage-specific ECM.
-
Vascular Tissues: Aiding in the formation of stable blood vessel-like structures by promoting collagen deposition in the basement membrane.
Quantitative Data Summary
The following table summarizes the expected quantitative effects of AA2P on key cellular processes in 3D bioprinted constructs, based on findings from 2D and 3D cell culture studies.
| Parameter | Cell Type | AA2P Concentration | Observed Effect | Reference |
| Cell Proliferation | Human Skin Fibroblasts | 0.1 - 1.0 mM | Up to 4-fold increase in cell growth over 3 weeks. | [2] |
| Collagen Synthesis | Human Skin Fibroblasts | 0.1 - 1.0 mM | 2-fold increase in the relative rate of collagen synthesis. | [2] |
| Osteogenic Differentiation (ALP Activity) | Human Osteoblast-like cells | 0.25 - 1.0 mM | Significant increase in Alkaline Phosphatase activity. | |
| Chondrogenic Differentiation (GAG Content) | Adipose-Derived Stem Cells | 1 - 6 µg/ml | Increased Glycosaminoglycan content. | [6] |
Experimental Protocols
Protocol 1: Preparation of AA2P-Supplemented Bioink
This protocol describes a general method for incorporating AA2P into a gelatin-based bioink. This can be adapted for other hydrogel systems.
Materials:
-
Gelatin Methacryloyl (GelMA)
-
L-Ascorbic acid 2-phosphate (AA2P)
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Sterile Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Desired cell type (e.g., fibroblasts, MSCs)
Procedure:
-
Bioink Preparation:
-
Prepare a sterile 10% (w/v) GelMA solution in PBS. Warm to 37°C to dissolve.
-
Prepare a stock solution of AA2P in cell culture medium at a concentration of 100 mM. Sterilize through a 0.22 µm filter.
-
Add the AA2P stock solution to the GelMA solution to achieve a final concentration of 0.5 - 2.0 mM. Mix thoroughly by gentle pipetting.
-
Add the photoinitiator to the GelMA-AA2P solution at the recommended concentration.
-
-
Cell Incorporation:
-
Centrifuge the desired number of cells and resuspend the cell pellet in a small volume of culture medium.
-
Gently mix the cell suspension with the AA2P-supplemented bioink to achieve the desired cell density (e.g., 1 x 10^6 to 10 x 10^7 cells/mL). Ensure homogenous cell distribution.
-
-
Loading into Printer:
-
Load the cell-laden, AA2P-supplemented bioink into a sterile printing cartridge, avoiding the introduction of air bubbles.
-
Protocol 2: 3D Bioprinting of AA2P-Laden Constructs
Equipment:
-
Extrusion-based 3D bioprinter
-
UV crosslinking module (if using a photo-crosslinkable bioink)
-
Sterile printing nozzles
Procedure:
-
Printer Setup:
-
Equilibrate the printhead to a temperature suitable for the bioink (e.g., 20-25°C for GelMA).
-
Load the cartridge containing the AA2P-laden bioink into the printer.
-
-
Printing:
-
Print the desired 3D structure onto a sterile substrate.
-
Optimize printing parameters (e.g., pressure, speed, nozzle diameter) to ensure good print fidelity and cell viability.
-
-
Crosslinking:
-
If using a photo-crosslinkable bioink, expose the printed construct to UV light for the required duration to achieve stable crosslinking.
-
-
Post-Printing Culture:
-
Transfer the bioprinted construct to a sterile culture dish containing pre-warmed cell culture medium.
-
The culture medium can also be supplemented with a lower concentration of AA2P (e.g., 0.1-0.5 mM) to ensure sustained availability.
-
Incubate at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability and Proliferation
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
-
DNA quantification kit (e.g., PicoGreen)
-
Fluorescence microscope
-
Plate reader
Procedure:
-
Live/Dead Staining:
-
At desired time points (e.g., day 1, 3, 7, 14), wash the bioprinted constructs with PBS.
-
Incubate the constructs with the Live/Dead staining solution according to the manufacturer's protocol.
-
Image the constructs using a fluorescence microscope to visualize live (green) and dead (red) cells.
-
-
Proliferation Assay:
-
At each time point, digest a set of constructs to release the encapsulated cells.
-
Quantify the total DNA content using a DNA quantification kit and a plate reader. An increase in DNA content over time indicates cell proliferation.
-
Protocol 4: Quantification of Collagen Production
Materials:
-
Sircol Collagen Assay Kit
-
Picrosirius Red stain
-
Polarized light microscope
Procedure:
-
Sircol Assay:
-
Homogenize the bioprinted constructs at each time point.
-
Follow the Sircol Collagen Assay protocol to quantify the total soluble collagen content.
-
-
Picrosirius Red Staining:
-
Fix the bioprinted constructs in 4% paraformaldehyde.
-
Embed in paraffin (B1166041) and section the constructs.
-
Stain the sections with Picrosirius Red solution.
-
Visualize the collagen fibers using a polarized light microscope. Mature collagen fibers will appear bright red/orange.
-
Visualizations
Caption: Experimental workflow for 3D bioprinting with AA2P-supplemented bioink.
Caption: Signaling pathway of AA2P in promoting collagen synthesis.
Troubleshooting and Considerations
-
Bioink Viscosity: The addition of AA2P is not expected to significantly alter the rheological properties of most hydrogel-based bioinks. However, it is always recommended to perform rheological testing to ensure optimal printability.
-
Cell Viability: While AA2P is generally considered non-toxic at the recommended concentrations, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell type and bioink.
-
Long-Term Culture: For long-term studies, the sustained release of AA2P from the hydrogel matrix should be considered. Supplementing the culture medium with a low concentration of AA2P can help maintain a stable level of ascorbic acid for the cells.
-
Comparison to Media Supplementation: Directly incorporating AA2P into the bioink provides a more localized and sustained release of ascorbic acid to the encapsulated cells compared to solely relying on supplementation in the culture medium. This can be particularly advantageous for thicker constructs where diffusion from the medium to the center of the construct may be limited.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]
- 5. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rheology of direct and suspended extrusion bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Ascorbic Acid Phosphate in Neuronal Differentiation Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, a form of Vitamin C, is a critical supplement in cell culture media for promoting the differentiation of various stem and progenitor cells into neurons. However, its instability in aqueous solutions presents challenges for long-term cultures. L-Ascorbic acid 2-phosphate (AA2P), a stable derivative, provides a continuous and steady source of ascorbic acid to the cells, thereby enhancing the efficiency and reproducibility of neuronal differentiation protocols. These application notes provide a comprehensive overview of the role of L-ascorbic acid phosphate (B84403) in neuronal differentiation, including its mechanisms of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
L-Ascorbic acid phosphate enhances neuronal differentiation through several key mechanisms:
-
Epigenetic Regulation: Ascorbic acid acts as a cofactor for enzymes involved in epigenetic modifications, such as the Ten-Eleven Translocation (TET) family of DNA demethylases and Jumonji C (JmjC) domain-containing histone demethylases.[1][2][3] This leads to the demethylation of key neurogenic gene promoters, making them accessible for transcription and promoting neuronal lineage commitment.[1][2][3]
-
Signaling Pathway Modulation: It influences crucial signaling pathways that govern neurogenesis.
-
WNT/β-catenin Pathway: Ascorbic acid can enhance the WNT/β-catenin signaling pathway, which is known to play a pivotal role in neuronal differentiation.[4][5][6] It can promote the dissociation of the DVL2-NXN complex, leading to the activation of downstream targets that drive neurogenesis.[4][5][6]
-
ERK1/2 Pathway: Ascorbic acid can also activate the ERK1/2 signaling pathway, which is involved in the differentiation and maturation of neurons.[1][7][8]
-
-
Antioxidant Activity: While not its primary role in differentiation, the antioxidant properties of ascorbic acid can help protect developing neurons from oxidative stress.
Data Summary: Effects of L-Ascorbic Acid Phosphate on Neuronal Differentiation
The following table summarizes the quantitative effects of L-ascorbic acid and its derivatives on various aspects of neuronal differentiation as reported in the literature.
| Cell Type | L-Ascorbic Acid/Phosphate Concentration | Parameter Measured | Result |
| Human Neural Progenitor Cells (ReNcell VM) | 200 µM Ascorbic Acid | Neuronal Yield (TUBB3-positive cells) | Increased neuronal yield, comparable to LiCl treatment[4] |
| Human Neural Progenitor Cells (ReNcell VM) | 200 µM Ascorbic Acid | TUBB3 mRNA levels | ~3-fold increase at 48h[4] |
| Human Neural Progenitor Cells (ReNcell VM) | 200 µM Ascorbic Acid | MYC mRNA levels | Increased expression, indicating WNT/β-catenin pathway activation[4] |
| Mesencephalic Precursors | 200 µM Ascorbic Acid | Dopaminergic Neuron Yield | >10-fold increase[9] |
| Mesencephalic Precursors | 200 µM Ascorbic Acid | Neuronal (MAP2) and Astrocytic (GFAP) marker expression | Increased expression[10] |
| Zebrafish (MPTP model of Parkinson's Disease) | 50 µM Ascorbic Acid | eGFP-positive neurons in vDC region | 3.3-fold increase compared to MPTP group[11] |
| Zebrafish (MPTP model of Parkinson's Disease) | 50 µM Ascorbic Acid | p53 expression | 34.7% decrease compared to MPTP-treated larvae[11] |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways influenced by L-ascorbic acid phosphate and a general experimental workflow for neuronal differentiation.
Caption: Signaling pathways activated by L-Ascorbic Acid in neuronal differentiation.
Caption: General experimental workflow for neuronal differentiation using AA2P.
Experimental Protocols
Protocol 1: Differentiation of Human Neural Stem Cells (NSCs) into Neurons
This protocol is adapted for the differentiation of human NSCs into a mixed population of neurons.
Materials:
-
Human Neural Stem Cells (e.g., H9-derived)[12]
-
DMEM/F12 with GlutaMAX™ supplement
-
N-2 Supplement
-
B-27™ Supplement
-
Recombinant human FGF-2
-
Recombinant human EGF
-
L-Ascorbic acid 2-phosphate (AA2P)
-
Laminin
-
Poly-L-ornithine
-
Neurobasal® Medium
-
Accutase™
Procedure:
-
Coating Culture Vessels:
-
Coat tissue culture plates with Poly-L-ornithine (20 µg/mL in DPBS) for 1 hour at 37°C.
-
Wash three times with sterile water.
-
Coat with Laminin (10 µg/mL in DPBS) for at least 2 hours at 37°C.
-
-
NSC Expansion:
-
Culture NSCs on laminin-coated plates in NSC expansion medium: DMEM/F12 with GlutaMAX™, N-2 Supplement (1X), B-27™ Supplement (2%), FGF-2 (20 ng/mL), and EGF (20 ng/mL).
-
Passage cells using Accutase™ when they reach 80-90% confluency.
-
-
Neuronal Differentiation:
-
To initiate differentiation, plate expanded NSCs onto Poly-L-ornithine/Laminin-coated plates at a density of 5 x 104 cells/cm2 in NSC expansion medium without FGF-2 and EGF.
-
After 24 hours, switch to Neuronal Differentiation Medium: Neurobasal® Medium supplemented with N-2 Supplement (1X), B-27™ Supplement (2%), and L-Ascorbic acid 2-phosphate (200 µM).[12]
-
Perform a half-medium change every 2-3 days.
-
Culture for at least 14-21 days to allow for neuronal maturation.
-
-
Characterization:
-
Assess neuronal differentiation by immunocytochemistry for neuronal markers such as βIII-tubulin (Tuj1), MAP2, and NeuN.
-
Perform quantitative PCR (qPCR) to analyze the expression of neuron-specific genes.
-
Protocol 2: Differentiation of Induced Pluripotent Stem Cells (iPSCs) into Cortical Neurons
This protocol outlines a method for directing the differentiation of human iPSCs towards a cortical neuron fate.
Materials:
-
Human iPSCs
-
Matrigel® or Geltrex®
-
mTeSR™1 or similar iPSC maintenance medium
-
DMEM/F12
-
Neurobasal®-A Medium
-
N-2 Supplement
-
B-27™ Supplement
-
GlutaMAX™
-
Non-Essential Amino Acids (NEAA)
-
Sodium Pyruvate
-
2-Mercaptoethanol
-
Insulin
-
Dual SMAD inhibitors (e.g., Noggin and SB431542)
-
L-Ascorbic acid (can be substituted with AA2P for stability)[13]
-
Accutase™
-
ROCK inhibitor (Y-27632)
Procedure:
-
iPSC Culture:
-
Maintain iPSCs on Matrigel®-coated plates in mTeSR™1 medium.
-
-
Neural Induction (Day 0-10):
-
When iPSCs reach 80-90% confluency, switch to Neural Induction Medium (NIM): DMEM/F12/Neurobasal (1:1), N-2 Supplement (0.5X), B-27 Supplement (0.5X), GlutaMAX™ (0.5X), NEAA (0.5X), Sodium Pyruvate (0.5X), 2-Mercaptoethanol (50 µM), Insulin (2.5 µg/ml), and dual SMAD inhibitors (e.g., Noggin 100 ng/mL, SB431542 10 µM).[13]
-
Add L-Ascorbic acid (or AA2P) to a final concentration of 200 µM.
-
Change the medium daily for 10 days.
-
-
Neural Stem Cell (NSC) Expansion (Day 11-14):
-
On day 10, dissociate the neuroepithelial sheet using Accutase™.
-
Replate the cells onto new Matrigel®-coated plates in Neural Maintenance Medium (NMM), which is NIM without the dual SMAD inhibitors, supplemented with FGF-2 (20 ng/mL). Add ROCK inhibitor for the first 24 hours.[13]
-
Culture for another 4 days, changing the medium every other day.
-
-
Terminal Differentiation:
-
To induce terminal differentiation, plate the NSCs onto Poly-L-ornithine/Laminin-coated plates in NMM without FGF-2.
-
Continue to supplement with L-Ascorbic acid 2-phosphate (200 µM).
-
Culture for an additional 2-4 weeks, with half-medium changes every 3-4 days.
-
-
Characterization:
-
Analyze for the expression of cortical neuron markers such as FOXG1, PAX6 (early), and TBR1, CTIP2 (later).
-
Perform functional analysis, such as calcium imaging or electrophysiology, to assess neuronal activity.
-
The supplementation of neuronal differentiation media with L-Ascorbic acid 2-phosphate is a robust and reliable method to enhance the generation of neurons from various stem cell sources. Its stability in culture ensures consistent effects, leading to higher yields of differentiated neurons and improved experimental reproducibility. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers in neuroscience and regenerative medicine.
References
- 1. Role of vitamin C and SVCT2 in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of vitamin C and SVCT2 in neurogenesis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Ascorbic acid alters cell fate commitment of human neural progenitors in a WNT/β-catenin/ROS signaling dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbic acid alters cell fate commitment of human neural progenitors in a WNT/β-catenin/ROS signaling dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SVCT2 Overexpression and Ascorbic Acid Uptake Increase Cortical Neuron Differentiation, Which Is Dependent on Vitamin C Recycling between Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Changes of gene expression profiles during neuronal differentiation of central nervous system precursors treated with ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Ascorbic Acid Phosphate in Cancer Cell Line Studies: A Detailed Guide for Researchers
For Immediate Release
Comprehensive Application Notes and Protocols for Utilizing L-Ascorbic Acid Phosphate in Cancer Cell Line Research
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of L-Ascorbic acid 2-phosphate (AsA-p), a stable precursor of Vitamin C, in cancer cell line studies. AsA-p serves as an efficient intracellular delivery agent of L-Ascorbic Acid (Vitamin C), which has demonstrated significant anti-cancer properties. These notes summarize the mechanisms of action, provide quantitative data on its efficacy, and offer step-by-step protocols for key experimental assays.
Introduction
L-Ascorbic Acid (Vitamin C) has long been investigated for its therapeutic potential in cancer treatment. However, its instability in solution poses challenges for in vitro studies. L-Ascorbic acid 2-phosphate (AsA-p) is a stable derivative that is readily hydrolyzed into ascorbic acid by cellular phosphatases upon uptake. This characteristic makes AsA-p an ideal compound for studying the effects of high-dose Vitamin C in cancer cell lines, as it ensures a steady intracellular concentration of the active compound while avoiding the confounding effects of extracellular hydrogen peroxide (H₂O₂) generation.[1]
The primary anti-cancer mechanism of intracellularly delivered ascorbic acid is the generation of reactive oxygen species (ROS), which induces oxidative stress and selectively kills cancer cells.[2] This pro-oxidant effect can trigger apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. Furthermore, ascorbic acid has been shown to regulate the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor progression and angiogenesis.[3][4][5]
Data Presentation: Efficacy of L-Ascorbic Acid Phosphate Across Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of L-Ascorbic Acid (the active form of AsA-p) in various cancer cell lines. It is important to note that specific IC50 values for AsA-p are not always reported directly; however, the data for L-Ascorbic Acid provides a strong indication of the expected efficacy when using AsA-p as a delivery agent.
| Cell Line | Cancer Type | IC50 (mM) of L-Ascorbic Acid | Reference |
| HeLa | Cervical Cancer | ~8.7 | [6] |
| Sodium Ascorbate in HeLa | Cervical Cancer | ~7.4 | [6] |
| Parental OS cells | Osteosarcoma | Not specified | [7] |
| OS-CSC | Osteosarcoma Cancer Stem Cells | Not specified | [7] |
| B16F10 | Murine Melanoma | Time and dose-dependent apoptosis | [2] |
Note: The cytotoxic effects and IC50 values can vary depending on the cell line, culture conditions, and the specific experimental setup. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration of AsA-p for their experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in research findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of AsA-p on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
L-Ascorbic acid 2-phosphate (AsA-p) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of AsA-p in complete medium.
-
Remove the medium from the wells and add 100 µL of the AsA-p dilutions. Include a vehicle control (medium without AsA-p).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the medium containing AsA-p to avoid interference with the MTT reagent.[6]
-
Wash the cells twice with PBS.[6]
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with AsA-p.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
L-Ascorbic acid 2-phosphate (AsA-p)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of AsA-p for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
Western Blot for HIF-1α Protein Levels
This protocol is used to determine the effect of AsA-p on the expression of HIF-1α protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
L-Ascorbic acid 2-phosphate (AsA-p)
-
Cobalt chloride (CoCl₂) or a hypoxia chamber to induce HIF-1α expression (optional)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with AsA-p as described in previous protocols. To induce HIF-1α, cells can be treated with CoCl₂ or placed in a hypoxic chamber.[3][4]
-
Lyse the cells with ice-cold RIPA buffer. It is crucial to work quickly and on ice to prevent HIF-1α degradation.[9]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL detection reagent.
-
Capture the chemiluminescent signal and perform densitometric analysis.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in these application notes.
Caption: Mechanism of L-Ascorbic acid 2-phosphate in cancer cells.
Caption: General experimental workflow for studying AsA-p effects.
References
- 1. Ascorbic acid (vitamin C) synergistically enhances the therapeutic effect of targeted therapy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-ascorbic acid (vitamin C) induces the apoptosis of B16 murine melanoma cells via a caspase-8-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbic acid and ascorbate-2-phosphate decrease HIF activity and malignant properties of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro- and Antioxidant Effects of Vitamin C in Cancer in correspondence to Its Dietary and Pharmacological Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Applications of the Anti-cancer Effect of Pharmacological Ascorbic Acid in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Frontiers | Vitamin C Promotes Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma [frontiersin.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Ascorbic Acid Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid (Vitamin C) is a crucial supplement in cell culture, acting as a potent antioxidant and an essential cofactor for enzymes involved in collagen synthesis.[1][2][3] However, its utility is limited by its poor stability in aqueous solutions, where it readily oxidizes.[1][3][4] L-Ascorbic acid 2-phosphate (AA2P), a stable derivative, overcomes this limitation.[4][5] Once in culture, cellular phosphatases hydrolyze the phosphate (B84403) group, releasing L-ascorbic acid intracellularly, ensuring a sustained and physiologically relevant concentration.[6] This document provides detailed protocols for the preparation and application of L-Ascorbic acid phosphate stock solutions for various cell culture needs.
Key Applications
L-Ascorbic acid phosphate is widely used in cell culture for various applications, including:
-
Stimulation of collagen expression and formation : Essential for the culture of fibroblasts, mesenchymal stem cells, and other connective tissue-forming cells.[5][7]
-
Osteogenic differentiation : A key component of osteogenic differentiation media for stem cells, such as human adipose-derived stem cells (hASCs) and mesenchymal stromal/stem cells (MSCs).[5][7]
-
Enhanced cell growth and lifespan : Promotes the proliferation and extends the replicative lifespan of certain cell types, like human corneal endothelial cells.[7][8]
-
Maintenance of pluripotency : Supports the culture of human embryonic stem cells (hESCs).[7][8]
-
Antioxidant protection : Mitigates oxidative stress in culture, improving cell viability and function.[2][3]
Quantitative Data Summary
The following table summarizes the common forms, molecular weights, and working concentrations of L-Ascorbic acid phosphate used in cell culture.
| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Typical Working Concentration Range | Primary Application |
| L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate (B1144303) | AA2P (Mg Salt) | C₆H₉O₉P·1.5Mg·xH₂O | ~292.6 (anhydrous) | 50 µM - 1.5 mM | Osteogenic differentiation, general cell culture. |
| 2-Phospho-L-ascorbic acid trisodium (B8492382) salt | AA2P (Na Salt) | C₆H₆Na₃O₉P | 322.05 | 50 µM - 250 µM | Stem cell differentiation, antioxidant studies. |
Note: The exact molecular weight of hydrated forms may vary between batches. Always refer to the manufacturer's certificate of analysis for precise values.
Experimental Protocols
Protocol 1: Preparation of a 100 mM L-Ascorbic Acid 2-Phosphate Sesquimagnesium Salt Hydrate Stock Solution
Materials:
-
L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate (e.g., CAS: 1713265-25-8)[8]
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Vortex mixer
-
Laminar flow hood
Procedure:
-
Determine the Mass: Refer to the manufacturer's certificate of analysis for the exact molecular weight (MW) of your specific lot. For this example, we will use an approximate MW of 292.6 g/mol . To prepare 10 mL of a 100 mM stock solution, calculate the required mass: Mass (g) = Concentration (M) x Volume (L) x MW ( g/mol ) Mass (g) = 0.1 mol/L x 0.01 L x 292.6 g/mol = 0.2926 g = 292.6 mg
-
Weighing: Aseptically weigh 292.6 mg of L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate powder in a sterile microcentrifuge tube or on sterile weighing paper.
-
Dissolution: Transfer the powder to a 15 mL sterile conical tube. Add approximately 8 mL of sterile PBS (pH 7.2). Vortex thoroughly until the powder is completely dissolved. Some warming may be required for complete dissolution.
-
Volume Adjustment: Once fully dissolved, add sterile PBS to bring the final volume to 10 mL.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.[8] The lyophilized powder can also be stored at -20°C.[8] A stock solution in distilled water has been reported to be stable at 4°C for up to one week.[9][10]
Protocol 2: Supplementation of Cell Culture Medium for Osteogenic Differentiation
Materials:
-
Prepared 100 mM L-Ascorbic acid 2-phosphate stock solution
-
Basal cell culture medium (e.g., DMEM, α-MEM)
-
Other osteogenic supplements (e.g., Dexamethasone, β-glycerophosphate)
-
Sterile serological pipettes
-
Cell culture flasks or plates with adherent cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM L-Ascorbic acid 2-phosphate stock solution at room temperature or in a 37°C water bath.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 50 mL of osteogenic medium with a final concentration of 150 µM AA2P: V₁ = (C₂ x V₂) / C₁ V₁ = (150 µM x 50 mL) / 100,000 µM = 0.075 mL = 75 µL (Where V₁ = volume of stock, C₁ = concentration of stock, V₂ = final volume, C₂ = final concentration)
-
Prepare Differentiation Medium: In a laminar flow hood, add 75 µL of the 100 mM AA2P stock solution to 50 mL of your basal medium containing other necessary supplements. Mix gently by swirling.
-
Cell Treatment: Aspirate the old medium from your cell culture plates and replace it with the freshly prepared osteogenic differentiation medium.
-
Incubation and Media Changes: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). The medium should be exchanged every 2 to 3 days for the duration of the differentiation period (typically 2 to 3 weeks).[5]
Visualizations
Caption: Experimental workflow for preparing and using L-Ascorbic acid 2-phosphate.
References
- 1. himedialabs.com [himedialabs.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. Ascorbate in Cell Culture [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate in Serum-Free Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition to serum-free media formulations is a critical step in advancing cell culture applications for research, biopharmaceutical production, and cell-based therapies. Eliminating serum enhances reproducibility and consistency while reducing the risk of contamination.[1][2] L-ascorbic acid (Vitamin C) is an essential supplement in many cell culture systems, acting as an antioxidant and a cofactor for enzymes involved in collagen synthesis.[3] However, its inherent instability in aqueous solutions presents a significant challenge for maintaining optimal and consistent concentrations in culture media.[3][4][5][6]
L-ascorbic acid 2-phosphate (Asc-2P) is a stable derivative of L-ascorbic acid that overcomes this limitation.[7][8][9][10] Once introduced into the cell culture environment, cellular phosphatases gradually hydrolyze Asc-2P to release a steady and sustained supply of biologically active L-ascorbic acid. This long-acting property ensures consistent availability of Vitamin C, promoting cell proliferation, differentiation, and extracellular matrix (ECM) production.[11][12][13][14] These application notes provide detailed information and protocols for the effective use of L-ascorbic acid 2-phosphate in serum-free media formulations.
Key Advantages of L-Ascorbic Acid 2-Phosphate
-
Enhanced Stability: L-ascorbic acid 2-phosphate is significantly more stable in aqueous solutions compared to L-ascorbic acid, preventing rapid oxidation and degradation.[7][9][10]
-
Sustained Bioavailability: It provides a continuous and steady release of ascorbic acid into the cell culture medium, ensuring long-term availability for cellular uptake.[4][11]
-
Improved Cell Growth and Proliferation: Studies have shown that Asc-2P significantly stimulates cell growth and increases the replicative lifespan of various cell types.[11][12][13]
-
Enhanced Collagen Synthesis: As a potent stimulator of collagen production, Asc-2P is crucial for applications requiring robust extracellular matrix formation, such as tissue engineering and osteogenic differentiation.[11][12][13][14]
-
Supports Stem Cell Differentiation: Asc-2P is a key component in media formulations for the differentiation of stem cells, particularly towards osteogenic lineages.[11]
Data Presentation
Table 1: Comparative Effects of L-Ascorbic Acid (AsA) and L-Ascorbic Acid 2-Phosphate (Asc-2P) on Cell Growth
| Cell Type | Concentration | Duration | Effect on Cell Growth | Reference |
| Human Skin Fibroblasts | 0.1-1.0 mM (Asc-2P) | 3 weeks | 4-fold increase in cell growth | [12][13] |
| Human Osteoblast-like Cells (MG-63) | 0.25-1.0 mM (Asc-2P) | - | Significant stimulation of cell growth | [14] |
| Human Osteoblast-like Cells (MG-63) | 0.25-1.0 mM (AsA) | - | Growth repressive effect at higher concentrations | [14] |
| Human Adipose-Derived Stem Cells | 50 µg/mL (Asc-2P) | 240 hours | Highest yield of cells | [15] |
| Human Adipose-Derived Stem Cells | 100 µg/mL (Asc-2P) | 240 hours | Decreased yield compared to 50 µg/mL | [15] |
| Bone Marrow-Derived Mesenchymal Stem Cells | Not specified | 2 months | Optimal proliferation when combined with FGF-2 | [16] |
Table 2: Effect of L-Ascorbic Acid 2-Phosphate on Collagen Synthesis
| Cell Type | Concentration | Duration | Effect on Collagen Synthesis | Reference |
| Human Skin Fibroblasts | 0.1-1.0 mM | 3 weeks | 2-fold increase in the relative rate of collagen synthesis | [12][13] |
| Human Osteoblast-like Cells | Not specified | - | Increased collagen synthesis | [14] |
| Rabbit Keratocytes | 0.1 mM | 30 days | Enhanced production and secretion of type I and type III collagen | [17][18] |
Table 3: Recommended Working Concentrations of L-Ascorbic Acid 2-Phosphate for Different Applications
| Application | Cell Type | Recommended Concentration | Reference |
| Osteogenic Differentiation | Human Adipose Stem Cells | 50 µM - 250 µM | [11] |
| General Cell Proliferation | Human Skin Fibroblasts | 0.1 mM - 1.0 mM | [12][13] |
| Maintenance of Differentiation Potential | Bone Marrow-Derived Mesenchymal Stem Cells | 100 µM (in combination with FGF-2) | [19] |
| Corneal Endothelial Cell Growth | Human Corneal Endothelial Cells | Not specified | [20] |
Experimental Protocols
Protocol 1: Preparation of L-Ascorbic Acid 2-Phosphate Stock Solution
Materials:
-
L-ascorbic acid 2-phosphate (trisodium salt or magnesium salt hydrate)[8][21]
-
Sterile, nuclease-free water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Procedure:
-
Determine the desired stock concentration. A common stock concentration is 100 mM.
-
Weigh the required amount of L-ascorbic acid 2-phosphate powder. For a 100 mM stock solution of the trisodium (B8492382) salt (MW: 322.05 g/mol ), weigh 3.22 g for 100 mL of solvent. Note: Always refer to the manufacturer's certificate of analysis for the exact molecular weight.
-
Dissolve the powder in sterile, nuclease-free water. Add the powder to the water in a sterile conical tube. Vortex or mix gently until fully dissolved. The trisodium salt is soluble up to 100 mM in water.[8]
-
Sterilize the solution. Filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).[22]
Protocol 2: Supplementation of Serum-Free Medium with L-Ascorbic Acid 2-Phosphate
Materials:
-
Prepared L-ascorbic acid 2-phosphate stock solution (from Protocol 1)
-
Basal serum-free cell culture medium
-
Cell culture flasks or plates
-
Cells of interest
Procedure:
-
Thaw the L-ascorbic acid 2-phosphate stock solution. If frozen, thaw an aliquot of the stock solution at room temperature or in a 37°C water bath.
-
Calculate the required volume of stock solution. Determine the final desired concentration of Asc-2P in the culture medium. Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed.
-
Example: To prepare 100 mL of medium with a final concentration of 250 µM from a 100 mM stock solution: (100,000 µM)(V1) = (250 µM)(100,000 µL) V1 = 250 µL
-
-
Supplement the medium. Aseptically add the calculated volume of the L-ascorbic acid 2-phosphate stock solution to the basal serum-free medium.
-
Mix thoroughly. Gently swirl the medium to ensure uniform distribution of the supplement.
-
Use the supplemented medium for cell culture. The medium is now ready for use. For long-term cultures, the medium should be exchanged every 2-3 days to replenish nutrients.[11]
Protocol 3: Evaluating the Effect of L-Ascorbic Acid 2-Phosphate on Cell Proliferation
Materials:
-
Cells of interest
-
Serum-free basal medium
-
L-ascorbic acid 2-phosphate stock solution
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Cell proliferation assay kit (e.g., MTT, WST-1)
Procedure:
-
Seed cells. Seed the cells in a multi-well plate at a predetermined density and allow them to attach overnight in the basal serum-free medium.
-
Prepare experimental media. Prepare serum-free media supplemented with a range of L-ascorbic acid 2-phosphate concentrations (e.g., 0, 50, 100, 250, 500 µM). Include a control group with no Asc-2P.
-
Treat cells. Remove the initial medium and replace it with the prepared experimental media.
-
Incubate. Culture the cells for the desired experimental duration (e.g., 1, 3, 5, and 7 days).
-
Assess cell proliferation. At each time point, determine the cell number using a hemocytometer or an automated cell counter. Alternatively, use a colorimetric proliferation assay according to the manufacturer's instructions.
-
Analyze data. Plot the cell number or absorbance values against time for each concentration of Asc-2P. Statistically analyze the differences between the control and treated groups.
Mandatory Visualizations
Signaling Pathway of L-Ascorbic Acid 2-Phosphate in Collagen Synthesis
Caption: Mechanism of L-Ascorbic Acid 2-Phosphate in promoting collagen synthesis.
Experimental Workflow for Using L-Ascorbic Acid 2-Phosphate in Cell Culture
Caption: Workflow for the preparation and use of L-Ascorbic Acid 2-Phosphate.
References
- 1. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 2. biocompare.com [biocompare.com]
- 3. himedialabs.com [himedialabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. halecosmeceuticals.com [halecosmeceuticals.com]
- 10. metroprivatelabel.com [metroprivatelabel.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchmap.jp [researchmap.jp]
- 13. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-ascorbic acid 2-phosphate enhances the production of type I and type III collagen peptides in cultured rabbit keratocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Effect of L-ascorbic acid 2-phosphate on cultured rabbit keratocytes (the second report)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Culture of Stem Cells with L-Ascorbic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-Ascorbic Acid 2-Phosphate (Asc-2P), a stable derivative of Vitamin C, for the long-term culture of various stem cell types. Asc-2P is a critical supplement for maintaining stem cell health, pluripotency, and differentiation potential over extended periods in vitro.
Introduction
L-Ascorbic acid (Vitamin C) is an essential supplement in stem cell culture media, playing a crucial role in cell proliferation and differentiation.[1][2][3] However, its instability in solution necessitates frequent media changes. L-Ascorbic acid 2-phosphate (Asc-2P) is a long-acting, stable analog of ascorbic acid that overcomes this limitation.[4][5] It has been demonstrated to enhance the proliferation and maintain the "stemness" of various stem cell populations, including mesenchymal stem cells (MSCs) from bone marrow (BMSCs) and adipose tissue (ADSCs), as well as stem cells from human exfoliated deciduous teeth (SHEDs).[6][7][8] Furthermore, Asc-2P is a key component in protocols for directed differentiation, particularly towards osteogenic and chondrogenic lineages.[4][5][8]
Mechanism of Action
Asc-2P exerts its beneficial effects on stem cells through several mechanisms:
-
Antioxidant Activity: Asc-2P acts as a potent antioxidant, protecting cells from oxidative stress-induced damage and senescence during long-term culture.[6][9]
-
Collagen Synthesis: It serves as a cofactor for enzymes involved in the hydroxylation of proline and lysine (B10760008) residues, a critical step in collagen biosynthesis.[5] This enhanced extracellular matrix (ECM) production supports cell attachment, proliferation, and differentiation.[7]
-
Modulation of Signaling Pathways: Asc-2P has been shown to influence key signaling pathways that regulate stem cell fate. For instance, in adipose-derived stem cells, it may stimulate collagen synthesis via the ERK1/2 pathway.[7] In bone marrow-derived MSCs, co-treatment with FGF-2 and Asc-2P maintains differentiation potential through the expression of hepatocyte growth factor (HGF).[6]
-
Epigenetic Regulation: Ascorbic acid can act as a cofactor for enzymes involved in the demethylation of DNA and histones, potentially influencing gene expression related to pluripotency and differentiation.[3]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of Asc-2P on stem cell cultures.
Table 1: Optimal Concentrations of L-Ascorbic Acid 2-Phosphate for Various Stem Cell Applications
| Stem Cell Type | Application | Optimal Asc-2P Concentration | Reference(s) |
| Human Adipose Stem Cells (hASCs) | Osteogenic Differentiation | 150 µM - 250 µM | [4] |
| Human Adipose-Derived Stem Cells (ADSCs) | Proliferation & Anti-Senescence | 50 µg/mL - 75 µg/mL | [1][3] |
| Human Adipose-Derived Stem Cells (ADSCs) | Cell Sheet Formation | 100 µg/mL | [10] |
| Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Osteogenic Differentiation | 50 µM | [5] |
| Porcine Muscle Stem Cells | Proliferation & Differentiation | 100 µM | [9] |
Table 2: Effects of L-Ascorbic Acid 2-Phosphate on Stem Cell Proliferation and Gene Expression
| Stem Cell Type | Treatment | Outcome | Reference(s) |
| Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Co-treatment with FGF-2 and Asc-2P for 2 months | Optimal proliferation and increased accumulation rate of BMSC numbers. | [6] |
| Human Adipose-Derived Stem Cells (ADSCs) | 50 µg/mL Asc-2P | Highest cell yield compared to control and 100 µg/mL Asc-2P. Increased Type 1 Collagen mRNA expression. | [1][2] |
| Human Adipose-Derived Stem Cells (ADSCs) | 6 µg/mL Asc-2P | Promoted proliferation and angiogenic potency (highest VEGF and VEGFR expression). | [11][12] |
| Stem Cells from Human Exfoliated Deciduous Tooth (SHEDs) | Ascorbic acid treatment | Increased expression of stemness-related genes: OCT4, SOX2, and NANOG. Enhanced osteogenic and chondrogenic differentiation. | [8] |
| Adipose-Derived Stem Cells (ASCs) | Asc-2P treatment | Significantly enhanced expression of pluripotent markers Sox-2, Oct-4, and Nanog. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments involving the long-term culture of stem cells with Asc-2P.
Protocol 1: Long-Term Maintenance of Mesenchymal Stem Cells (MSCs) with L-Ascorbic Acid 2-Phosphate
-
Cell Seeding:
-
Thaw cryopreserved MSCs (e.g., bone marrow- or adipose-derived) and seed them in T-75 flasks at a density of 5,000 - 10,000 cells/cm².
-
Culture in standard MSC growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Supplementation with Asc-2P:
-
Prepare a stock solution of L-Ascorbic acid 2-phosphate (e.g., 100 mM in sterile distilled water) and filter-sterilize.
-
On the day after seeding, replace the medium with fresh growth medium supplemented with Asc-2P to a final concentration of 50-100 µM (approximately 14-28 µg/mL). Note: The optimal concentration may vary depending on the cell type and specific application.
-
-
Cell Culture and Passaging:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days with fresh Asc-2P-supplemented medium.
-
When the cells reach 80-90% confluency, passage them using Trypsin-EDTA. Reseed at the initial density.
-
-
Monitoring Cell Health and Stemness:
-
At regular intervals (e.g., every 3-5 passages), assess cell morphology using a light microscope.
-
Perform cell counts to monitor proliferation rates.
-
Analyze the expression of stemness markers (e.g., Oct-4, Sox-2, Nanog) by RT-qPCR or flow cytometry to confirm the maintenance of pluripotency.
-
Protocol 2: Osteogenic Differentiation of Adipose-Derived Stem Cells (ASCs) using L-Ascorbic Acid 2-Phosphate
-
Preparation of Osteogenic Induction Medium:
-
To standard ASC growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin), add the following osteogenic supplements:
-
100 nM Dexamethasone
-
10 mM β-glycerophosphate
-
150-250 µM L-Ascorbic acid 2-phosphate
-
-
-
Induction of Differentiation:
-
Seed ASCs in 6-well plates at a density of 20,000 cells/cm² and culture in growth medium until they reach 80-90% confluency.
-
Aspirate the growth medium and replace it with the prepared osteogenic induction medium.
-
-
Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the osteogenic induction medium every 2-3 days for 2-3 weeks.
-
-
Assessment of Osteogenic Differentiation:
-
After 2-3 weeks, assess osteogenic differentiation by:
-
Alkaline Phosphatase (ALP) Staining: Fix the cells and stain for ALP activity, an early marker of osteogenesis.
-
Alizarin Red S Staining: Fix the cells and stain with Alizarin Red S to visualize calcium deposits, a marker of late-stage osteogenesis.
-
RT-qPCR: Analyze the expression of osteogenic marker genes such as Runt-related transcription factor 2 (Runx2) and Osteocalcin.
-
-
Mandatory Visualizations
Caption: Signaling pathways influenced by L-Ascorbic acid 2-phosphate in stem cells.
Caption: Experimental workflow for long-term stem cell culture with Asc-2P.
References
- 1. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - Wahyuningsih - Stem Cell Investigation [sci.amegroups.org]
- 2. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. maejournal.com [maejournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-ascorbic acid 2-phosphate and fibroblast growth factor-2 treatment maintains differentiation potential in bone marrow-derived mesenchymal stem cells through expression of hepatocyte growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stemness and transdifferentiation of adipose-derived stem cells using L-ascorbic acid 2-phosphate-induced cell sheet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ascorbic Acid on Differentiation, Secretome and Stemness of Stem Cells from Human Exfoliated Deciduous Tooth (SHEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of L-Ascorbic Acid-2-Phosphate on Human Adipose-Derived Stem Cells Population Doubling Time and Angiogenic Potency | Atlantis Press [atlantis-press.com]
- 12. atlantis-press.com [atlantis-press.com]
Application Notes: L-Ascorbic Acid Phosphate for Enhancing Skin Fibroblast Proliferation
Audience: Researchers, scientists, and drug development professionals.
Abstract
L-Ascorbic acid (Vitamin C) is a potent antioxidant and a critical cofactor for collagen synthesis, essential for maintaining skin health and promoting wound healing. However, its inherent instability in aqueous solutions presents significant challenges for its application in cell culture and topical formulations. L-Ascorbic acid phosphate (B84403) (AP), a stable derivative, serves as a pro-drug that is enzymatically converted to ascorbic acid within cells, ensuring a sustained intracellular supply. These application notes provide a comprehensive overview and detailed protocols for utilizing AP to enhance the proliferation of human skin fibroblasts, a key process in skin regeneration and tissue engineering. We present quantitative data on its efficacy, detailed experimental procedures, and visualizations of the underlying mechanisms and workflows.
Introduction
Human dermal fibroblasts are fundamental to the synthesis and maintenance of the extracellular matrix (ECM), primarily composed of collagen. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification and stabilization of collagen.[1] Due to the rapid oxidation and degradation of L-ascorbic acid in standard culture media, its effective concentration diminishes, leading to suboptimal collagen production and potentially impacting cell growth.[2][3]
L-Ascorbic acid 2-phosphate (Asc 2-P or AP) is a chemically stable analog that overcomes this limitation.[1] Once administered to cell cultures, it is readily transported into fibroblasts and hydrolyzed by intracellular phosphatases to release active ascorbic acid.[4][5] This sustained release mechanism not only promotes robust collagen synthesis but has also been shown to significantly stimulate fibroblast proliferation, making AP an invaluable supplement for tissue engineering, wound healing studies, and cosmetic formulation development.[6][7]
Mechanism of Action
L-Ascorbic acid phosphate acts as a stable precursor to deliver active L-ascorbic acid (AsA) to fibroblasts. The process involves cellular uptake and subsequent enzymatic conversion. The released AsA then functions as a vital cofactor in the collagen synthesis pathway. The enhancement of a stable and mature extracellular matrix is directly linked to the observed increase in fibroblast proliferation.[6][8]
Caption: Mechanism of AP-induced fibroblast proliferation.
Quantitative Data Summary
The efficacy of L-Ascorbic acid phosphate in promoting fibroblast proliferation and collagen synthesis has been quantified in several studies. The data below is compiled from research on human skin fibroblasts.
Table 1: Effect of L-Ascorbic Acid 2-Phosphate on Fibroblast Proliferation
| Concentration | Duration | Effect on Cell Growth | Cell Type | Reference |
|---|---|---|---|---|
| 0.1 - 1.0 mM | 3 weeks | 4-fold increase in DNA content | Human Skin Fibroblasts | [6][7] |
| 50 µg/mL | Not Specified | Enhanced metabolic activity and growth | Human Dermal Fibroblasts | [8] |
| 0.2 mM | 4 weeks | ~4-fold increase in cell number | Human Skin Fibroblasts |[6] |
Table 2: Effect of L-Ascorbic Acid 2-Phosphate on Collagen Synthesis
| Concentration | Duration | Effect on Collagen Synthesis | Cell Type | Reference |
|---|---|---|---|---|
| 0.1 - 1.0 mM | 3 weeks | 2-fold increase relative to total protein synthesis | Human Skin Fibroblasts | [6][7] |
| 0.2 mM | 10-14 days | Significant increase in collagen deposition | Human Skin Fibroblasts |[6] |
Experimental Protocols
Protocol 1: Culture of Human Dermal Fibroblasts (HDFs) with L-Ascorbic Acid Phosphate
This protocol describes the basic culture of HDFs and supplementation with AP.
Materials:
-
Human Dermal Fibroblasts (HDFs) (e.g., ATCC PCS-201-010)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
L-Ascorbic acid 2-phosphate (magnesium or sodium salt)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Tissue culture flasks and plates
Procedure:
-
Prepare Culture Medium: Prepare complete DMEM containing 10% FBS and 1% Penicillin-Streptomycin.
-
Prepare AP Stock Solution: Prepare a 100 mM stock solution of L-Ascorbic acid 2-phosphate in sterile DMEM or PBS. Sterilize through a 0.22 µm filter. Store at 4°C for up to one month.[1]
-
Cell Seeding: Culture HDFs in T-75 flasks. When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete culture medium. Seed cells into desired culture plates (e.g., 12-well or 96-well plates) at a density of 3 x 10⁴ cells/well or as required by the specific assay.[9]
-
Supplementation: Allow cells to adhere for 24 hours. Replace the medium with fresh complete culture medium containing the desired final concentration of AP (e.g., 0.1 mM, 0.2 mM, or 0.5 mM). Include a vehicle-only control group.
-
Incubation and Maintenance: Incubate cells at 37°C in a 5% CO₂ humidified atmosphere. Change the medium containing fresh AP every 2-3 days for the duration of the experiment.[6]
Protocol 2: Fibroblast Proliferation Assessment using CCK-8 Assay
This protocol measures cell viability and proliferation based on the reduction of WST-8 by cellular dehydrogenases.
Materials:
-
HDFs cultured as described in Protocol 1 in a 96-well plate.
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent.
-
Microplate reader.
Procedure:
-
Culture HDFs in a 96-well plate with and without AP for the desired time period (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate the cell proliferation rate relative to the control group after subtracting the background absorbance from wells containing medium only.
References
- 1. Impact of the Use of 2-Phospho-L Ascorbic Acid in the Production of Engineered Stromal Tissue for Regenerative Medicine [mdpi.com]
- 2. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sxytorganic.com [sxytorganic.com]
- 5. nbinno.com [nbinno.com]
- 6. researchmap.jp [researchmap.jp]
- 7. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. urgomedical.es [urgomedical.es]
- 10. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
Application Notes and Protocols for Inducing Collagen Type I Gene Expression with L-Ascorbic Acid 2-Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing L-Ascorbic acid 2-phosphate (AsA-2P), a stable derivative of Vitamin C, to effectively induce the expression of the collagen type I gene in cell culture. This protocol is essential for studies in tissue engineering, wound healing, and the development of therapeutics targeting the extracellular matrix.
L-ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[1][2] However, its instability in culture media necessitates frequent supplementation. AsA-2P offers a long-acting, stable alternative that ensures sustained bioavailability for consistent and robust induction of collagen synthesis.[1][3][4][5] Studies have demonstrated that AsA-2P not only acts as a cofactor but also preferentially enhances the transcription of type I and III collagen genes.[2][6]
Key Experimental Observations
The following table summarizes quantitative data from studies investigating the effects of L-Ascorbic acid 2-phosphate on collagen synthesis and cell proliferation.
| Cell Type | AsA-2P Concentration | Incubation Time | Key Findings | Reference |
| Human Skin Fibroblasts | 0.1 - 1.0 mM | 3 weeks | - 2-fold increase in the relative rate of collagen synthesis. - 4-fold increase in cell growth. - Accelerated procollagen (B1174764) processing to collagen. | [3][4][5] |
| Human Dermal Fibroblasts | 50 µg/mL | 3 days | - Significant increase in pro-collagen 1α1 secretion compared to control without ascorbic acid. | [1] |
| Human Bone Marrow MSCs | 250 µg/mL | Not specified | - 4-fold increase in the accumulation of type 2 collagen. - Increased gene expression of type 2 collagen. | [7] |
| Human Adipose-derived MSCs | 50 µg/mL and 100 µg/mL | Not specified | - At 50 µg/mL, an increase in the VEGF/COL1 and VEGF/COL2 gene expression ratios. - At 100 µg/mL, a decrease in the VEGF/COL1 ratio. | [8][9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AsA-2P in promoting collagen synthesis and the general experimental workflow for its application.
Caption: Mechanism of L-Ascorbic acid 2-phosphate in collagen synthesis.
Caption: General experimental workflow for inducing collagen expression.
Detailed Experimental Protocols
Protocol 1: Induction of Collagen Type I Gene Expression in Human Fibroblasts
This protocol is adapted from studies demonstrating the efficacy of AsA-2P in stimulating collagen synthesis in human skin fibroblasts.[3][4][5]
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
L-Ascorbic acid 2-phosphate magnesium salt n-hydrate (AsA-2P)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for COL1A1 and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed human dermal fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Preparation of AsA-2P Stock Solution: Prepare a 100 mM stock solution of AsA-2P in serum-free DMEM and sterilize by filtration through a 0.22 µm filter.
-
Treatment: Replace the culture medium with fresh DMEM containing 2% FBS and the desired final concentration of AsA-2P (e.g., 0.1 mM, 0.5 mM, or 1.0 mM). A control group with no AsA-2P should be included.
-
Incubation: Incubate the cells for the desired period. For gene expression analysis, 24-72 hours is often sufficient. For protein accumulation studies, longer incubation times of up to 3 weeks may be necessary, with media changes every 2-3 days.[3][4][5]
-
RNA Extraction: After the incubation period, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the relative expression of the COL1A1 gene. Normalize the expression levels to a stable reference gene.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Collagen Type I Gene Expression
This protocol provides a general guideline for quantifying COL1A1 mRNA levels.
Materials:
-
cDNA (from Protocol 1)
-
qPCR Master Mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Forward and reverse primers for human COL1A1
-
Forward and reverse primers for a human reference gene (e.g., GAPDH)
-
Nuclease-free water
-
qPCR instrument
Primer Sequences (Example):
-
Human COL1A1:
-
Forward: 5'-GTCACCCACCGACCAAGAAAC-3'
-
Reverse: 5'-AAGATTGGGATGGAGGGAGTT-3'
-
-
Human GAPDH:
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL per reaction:
-
10 µL of 2x qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of cDNA template
-
7 µL of Nuclease-free water
-
-
Thermal Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: As per instrument guidelines to check for primer-dimer formation and product specificity.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in COL1A1 gene expression in the AsA-2P treated samples compared to the untreated control.
Troubleshooting and Considerations
-
Cell Type Variability: The optimal concentration of AsA-2P and incubation time may vary between different cell types. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
AsA-2P Stability: While significantly more stable than L-ascorbic acid, it is good practice to prepare fresh AsA-2P working solutions for each experiment.
-
qPCR Primer Validation: Ensure the specificity and efficiency of your qPCR primers before conducting the experiment.
-
Protein Level Analysis: To confirm that changes in gene expression translate to changes in protein levels, consider performing a Western blot or ELISA for collagen type I. A Sircol collagen assay can also be used to measure total soluble collagen.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmap.jp [researchmap.jp]
- 4. researchgate.net [researchgate.net]
- 5. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic effect of ascorbic acid and collagen addition on the increase in type 2 collagen accumulation in cartilage-like MSC sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation effects of ascorbic acid leads to activate and induce osteogenic protein marker expression: in silico and in-vitro study | Biomedical Research and Therapy [bmrat.org]
- 9. researchgate.net [researchgate.net]
- 10. Promoting cell proliferation and collagen production with ascorbic acid 2-phosphate-releasing poly(l-lactide-co-ε-caprolactone) membranes for treating pelvic organ prolapse - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with L-Ascorbic acid phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Ascorbic acid phosphate (B84403) (L-AAP).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my cell culture experiments when using L-Ascorbic acid phosphate?
Inconsistent results with L-Ascorbic acid phosphate (L-AAP) often stem from its stability, the preparation of solutions, and the specifics of the cell culture system. Unlike L-Ascorbic acid (L-AA), L-AAP is a stable derivative that requires enzymatic conversion to its active form by cellular phosphatases.
Common causes for inconsistency include:
-
Improper Stock Solution Preparation and Storage: L-AAP is more stable than L-AA, but improper handling can still lead to degradation. It is recommended to prepare stock solutions in distilled water or PBS, sterilize through filtration (0.22 µm), and store in aliquots at -20°C for long-term use or at 4°C for up to one week.[1][2] Avoid repeated freeze-thaw cycles.
-
Variable Enzymatic Conversion: The rate of conversion of L-AAP to L-AA can vary between different cell types and even with the passage number of the same cell line. This is due to differences in the expression and activity of endogenous phosphatases.
-
pH of the Culture Medium: The stability of L-AAP is pH-dependent. While significantly more stable than L-AA, extreme pH values can affect its integrity. It is most stable at a pH above 6.5.
-
Presence of Metal Ions: Divalent cations can influence the stability of phosphate compounds. Ensure high-purity water and reagents are used to prepare media and stock solutions.
-
Light Exposure: Protect stock solutions from direct light to prevent potential degradation.[2]
Q2: My L-Ascorbic acid phosphate solution has changed color. Is it still usable?
A slight yellowing of L-AAP solutions over time, especially when stored at 4°C for extended periods or exposed to light, can indicate some degradation. For sensitive applications, it is always best to use freshly prepared solutions. If a significant color change is observed, it is recommended to discard the solution and prepare a fresh batch to ensure experimental consistency.[3]
Q3: I observe a precipitate in my culture medium after adding L-Ascorbic acid phosphate. What should I do?
Precipitation can occur for several reasons:
-
High Concentration: The concentration of L-AAP may be too high for the medium's buffering capacity. Ensure you are using the recommended concentration range (typically 50 µM to 1 mM for most cell culture applications).[4]
-
Interaction with Medium Components: L-AAP may interact with components in the serum or basal medium, especially those containing high concentrations of calcium or other divalent cations.
-
Improper Dissolution: Ensure the L-AAP is fully dissolved in the initial stock solution before adding it to the culture medium.
Troubleshooting steps:
-
Warm the medium to 37°C and swirl gently to see if the precipitate dissolves.
-
If the precipitate remains, consider preparing a fresh stock solution and adding it to the medium slowly while stirring.
-
If the issue persists, try reducing the final concentration of L-AAP.
-
Filter-sterilize the medium after the addition of L-AAP, although this may remove some of the active compound if it is part of the precipitate.
Troubleshooting Guides
Issue 1: Low or No Biological Activity (e.g., poor osteogenic differentiation, reduced collagen synthesis)
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive L-AAP | Prepare a fresh stock solution from a new batch of L-AAP powder. | The powder may have degraded due to improper storage (exposure to moisture or heat). |
| Insufficient Enzymatic Conversion | 1. Increase the incubation time. 2. Check the literature for typical phosphatase activity in your cell line. 3. Consider using a combination of L-AAP and a low concentration of L-AA.[5][6][7] | Some cell lines may have low endogenous phosphatase activity, leading to slow conversion of L-AAP to the active L-AA. |
| Incorrect Concentration | Verify calculations and the dilution series. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | The required concentration can be cell-type dependent. For osteogenic differentiation of hASCs, concentrations between 50 µM and 250 µM have been shown to be effective.[4] |
| Degradation in Medium | Change the medium more frequently (e.g., every 2-3 days) to replenish the L-AAP.[4] | Although more stable than L-AA, L-AAP can still degrade over longer incubation periods. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Stock Solution | Prepare a single, large batch of stock solution and aliquot for all experiments in a series. | Small variations in weighing or dissolving the powder can lead to different final concentrations. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly before aliquoting into wells or plates. | Differences in initial cell density can significantly impact the final readout of the experiment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS to maintain humidity. | Evaporation from the outer wells can concentrate solutes in the medium, leading to artifacts. |
| Fluctuations in Incubator Conditions | Regularly check and calibrate the incubator's temperature and CO2 levels. | Inconsistent environmental conditions can affect cell growth and metabolism. |
Data Presentation
Table 1: Stability Comparison of L-Ascorbic Acid (L-AA) vs. L-Ascorbic Acid Phosphate (L-AAP) Derivatives in Aqueous Solution
| Compound | pH | Temperature (°C) | Storage Time | Remaining Activity (%) |
| L-Ascorbic Acid | 6.0 | 40 | 2 months | ~0% |
| Sodium Ascorbyl Phosphate | 6.0 | 40 | 2 months | >90% |
| L-Ascorbic Acid | 7.0 | 80-100 | Variable | Rapid degradation |
| L-Ascorbyl-2-Phosphate Mg | 7.0 | 80-100 | Variable | More stable than L-AA |
| L-Ascorbic Acid | 3.47 | 5 | 360 days | >90% |
| L-Ascorbic Acid | 3.57 | 25 | 360 days | ~82% |
Note: Data compiled and extrapolated from multiple sources.[8][9][10] Stability can vary depending on the specific formulation and presence of other substances.
Experimental Protocols
Protocol 1: Preparation of L-Ascorbic Acid Phosphate Stock Solution (100 mM)
-
Materials:
-
L-Ascorbic acid phosphate (magnesium or sodium salt)
-
Sterile, high-purity distilled water or PBS
-
Sterile 15 mL or 50 mL conical tubes
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of L-AAP powder in a sterile conical tube. For a 100 mM solution of L-ascorbic acid phosphate magnesium salt (MW ~300 g/mol , check your product's specifications), you would add 30 mg per mL of solvent.
-
Add the desired volume of sterile water or PBS.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to very pale yellow.
-
Attach the 0.22 µm syringe filter to a sterile syringe and draw up the L-AAP solution.
-
Filter the solution into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week).[1][2]
-
Protocol 2: Supplementation of Cell Culture Medium for Osteogenic Differentiation
-
Materials:
-
Basal medium (e.g., DMEM, α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dexamethasone
-
β-glycerophosphate
-
100 mM L-AAP stock solution (from Protocol 1)
-
-
Procedure:
-
Prepare the complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce osteogenic differentiation, prepare the differentiation medium by adding the following to the complete growth medium:
-
Dexamethasone to a final concentration of 100 nM.
-
β-glycerophosphate to a final concentration of 10 mM.
-
L-AAP to a final concentration of 50-250 µM. For a final concentration of 100 µM, add 1 µL of the 100 mM stock solution per 1 mL of medium.
-
-
Thaw the required aliquot of L-AAP stock solution just before use.
-
Add the L-AAP to the differentiation medium and mix gently by inversion.
-
Aspirate the old medium from the cells and replace it with the freshly prepared differentiation medium.
-
Change the medium every 2-3 days for the duration of the differentiation period (typically 14-21 days).
-
Visualizations
Caption: A general workflow for experiments involving L-Ascorbic acid phosphate.
Caption: Signaling pathways influenced by L-Ascorbic acid phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. myfoodresearch.com [myfoodresearch.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Optimizing L-Ascorbic Acid Phosphate for Primary Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using L-Ascorbic acid 2-phosphate (Asc-2P) in primary cell culture. Asc-2P is a stable derivative of L-Ascorbic acid (Vitamin C) that is widely used to promote cell proliferation, differentiation, and extracellular matrix (ECM) synthesis, particularly collagen.[1][2][3][4]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of Asc-2P concentration in primary cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| High Cell Death or Cytotoxicity | Concentration Too High: Pharmacological doses of ascorbic acid can be cytotoxic to some cell types, particularly cancer cell lines, but high concentrations can also affect primary cells.[5][6][7] | Perform a dose-response curve starting from a lower concentration range (e.g., 25-50 µM) to determine the optimal non-toxic concentration for your specific primary cell type.[2][8] |
| Instability of Ascorbic Acid: If using standard L-Ascorbic acid, its rapid oxidation in culture media can generate hydrogen peroxide and other byproducts that are toxic to cells.[8][9][10] | Use a stable derivative like L-Ascorbic acid 2-phosphate (Asc-2P), which is resistant to oxidation in the medium.[9] If using L-Ascorbic acid, prepare fresh solutions for each experiment and consider more frequent media changes.[11] | |
| Insufficient Collagen Synthesis or ECM Deposition | Suboptimal Asc-2P Concentration: Ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis.[1][12] Insufficient levels will limit collagen production. | The optimal concentration is cell-type dependent. For human skin fibroblasts, concentrations between 0.1-1.0 mM have been shown to enhance collagen synthesis significantly.[4] It is recommended to perform a titration experiment to find the most effective concentration. |
| Inadequate Incubation Time: The accumulation of a robust extracellular matrix is a gradual process. | Culture cells with Asc-2P for an extended period, often 2 to 3 weeks, with regular media changes to observe significant ECM deposition.[4] | |
| Poor or Inconsistent Cellular Differentiation | Incorrect Asc-2P Concentration: Asc-2P influences the differentiation of various stem cells. For instance, it promotes osteogenic and chondrogenic differentiation while inhibiting adipogenesis in mesenchymal stem cells (MSCs).[13][14][15] The concentration required can be specific to the desired lineage. | Review literature for concentrations used for your specific cell type and desired differentiation pathway. For human adipose stem cells (hASCs), 50 µM to 250 µM is effective for osteogenic differentiation.[2] Test a range of concentrations to determine the optimal level for your specific protocol. |
| Antioxidant Effect Masking Other Roles: The effect of ascorbic acid on differentiation may not be solely due to its antioxidant properties.[16] | Use D-Ascorbic acid as a negative control in your experiments. It shares antioxidant properties but has lower biological activity, helping to distinguish between specific and non-specific effects.[17] | |
| High Variability Between Experiments | Instability of Reagents: L-Ascorbic acid is highly unstable in aqueous solutions, sensitive to light, and elevated temperatures, leading to inconsistent effective concentrations.[8][11][18] | Use the more stable L-Ascorbic acid 2-phosphate (Asc-2P).[19] Prepare stock solutions in distilled water, sterile filter, and store at 4°C for up to one week.[8][11] For L-Ascorbic acid, always prepare it fresh in a light-protected tube right before use.[8][11] |
| Media Composition: The rate of ascorbate (B8700270) oxidation can vary significantly between different media formulations.[8] | Standardize the culture medium and serum source for all related experiments to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: Why is L-Ascorbic acid 2-phosphate (Asc-2P) preferred over standard L-Ascorbic acid for cell culture?
A1: Standard L-Ascorbic acid is highly unstable in typical cell culture media (pH 7.0, 37°C), where it rapidly oxidizes.[9][10] This leads to a decrease in the effective concentration and the production of potentially cytotoxic byproducts like hydrogen peroxide.[8] Asc-2P is a stable derivative that is not readily oxidized in the medium.[20] It is cleaved by cellular phosphatases to release L-Ascorbic acid intracellularly, thereby providing a steady and continuous supply to the cells.[9]
Q2: How should I prepare and store a stock solution of Asc-2P?
A2: To prepare a stock solution of Asc-2P (often available as a trisodium (B8492382) salt), dissolve the powder in distilled water or PBS.[8][11] The solution should be sterilized by passing it through a 0.22 µm filter; do not autoclave.[18] Store the stock solution in a light-protected tube at 4°C. It is recommended to use the solution within one week for maximum efficacy.[8][11]
Q3: What is a good starting concentration range for optimizing Asc-2P?
A3: The optimal concentration of Asc-2P is highly dependent on the primary cell type and the desired outcome (e.g., proliferation, differentiation, ECM synthesis). A common starting range for many primary cell types is 50 µM to 250 µM.[2][8] For stimulating robust collagen synthesis in fibroblasts, concentrations from 100 µM to 1 mM have been used successfully.[4]
Q4: How does Asc-2P enhance collagen synthesis?
A4: Ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase.[1][12] These enzymes are critical for the hydroxylation of proline and lysine (B10760008) residues within procollagen (B1174764) chains. This hydroxylation step is necessary for the proper folding of procollagen into a stable triple-helix structure and its subsequent secretion from the cell to form the extracellular matrix.[1][21]
Q5: Can high concentrations of Asc-2P inhibit cell proliferation?
A5: Yes, while moderate concentrations of Asc-2P typically stimulate cell proliferation, high concentrations can be inhibitory or cytotoxic. For example, in human bone marrow-derived MSCs, 250 µM of Asc-2P was found to induce the highest proliferation, whereas a concentration of 500 µM began to hinder proliferation.[22] Similarly, for human adipose-derived stem cells, a concentration of 50 µg/mL (~165 µM) resulted in a higher cell yield than 100 µg/mL.[23] It is crucial to determine the optimal concentration for your specific cell line.
Quantitative Data Summary
The following tables summarize recommended Asc-2P concentrations for various primary cell types and applications as reported in the literature.
Table 1: Recommended Asc-2P Concentrations for Proliferation and ECM Synthesis
| Primary Cell Type | Application | Effective Concentration Range | Reference |
| Human Skin Fibroblasts | Collagen Synthesis & Proliferation | 0.1 mM - 1.0 mM | [4] |
| Human Bone Marrow MSCs | Proliferation | ~250 µM (optimal) | [22] |
| Human Adipose-Derived Stem Cells | Proliferation | 50 µg/mL (~165 µM) | [23] |
| Human Corneal Endothelial Cells | Proliferation | 0.1 mM - 1.5 mM | [2] |
| Rabbit Renal Proximal Tubular Cells | Growth & Metabolism | Not specified, but shown effective | [24] |
Table 2: Recommended Asc-2P Concentrations for Cellular Differentiation
| Primary Cell Type | Differentiation Pathway | Effective Concentration Range | Reference |
| Human Adipose Stem Cells (hASCs) | Osteogenic | 50 µM - 250 µM | [2] |
| Human Exfoliated Deciduous Tooth Stem Cells (SHEDs) | Osteogenic & Chondrogenic | Not specified, but lower concentrations noted | [13] |
| Human Dental Pulp Cells (DPC) & Apical Papilla Cells (CAP) | Proliferation & Stemness Marker Expression | 0.1 mM - 0.5 mM | [14] |
| Embryonic Stem (ES) Cells | Cardiac Myocytes | Not specified, but shown effective | [16] |
Experimental Protocols
Protocol 1: Preparation of 100 mM L-Ascorbic Acid 2-Phosphate (Asc-2P) Stock Solution
-
Materials:
-
L-Ascorbic acid 2-phosphate salt (e.g., trisodium salt)
-
Sterile, nuclease-free water or PBS
-
Sterile 15 mL or 50 mL conical tube (light-protected or wrapped in foil)
-
0.22 µm sterile syringe filter
-
Sterile syringe
-
-
Procedure:
-
Weigh the appropriate amount of Asc-2P powder in a sterile environment. For a 10 mL solution of 100 mM Asc-2P trisodium salt (MW: 322.05 g/mol ), you would need 322.05 mg.
-
Add the powder to the light-protected conical tube.
-
Add slightly less than the final volume of sterile water or PBS (e.g., 9 mL for a 10 mL final volume).
-
Vortex gently until the powder is completely dissolved.
-
Bring the solution to the final volume (10 mL).
-
Attach the 0.22 µm filter to a sterile syringe and draw up the Asc-2P solution.
-
Filter-sterilize the solution into a new sterile, light-protected tube.
-
Aliquot into smaller, single-use volumes if desired.
-
Protocol 2: Dose-Response Assay for Optimal Asc-2P Concentration
-
Cell Seeding:
-
Seed your primary cells in a 96-well plate at a predetermined density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well).
-
Allow cells to attach and recover overnight in their standard growth medium.
-
-
Treatment:
-
Prepare a serial dilution of your Asc-2P stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 250, 500, 1000 µM).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Asc-2P. Include a "no treatment" control.
-
Culture the cells for the desired period (e.g., 48-72 hours), ensuring to change the media every 2-3 days for longer experiments.
-
-
Viability Assessment (MTT Assay Example):
-
At the end of the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by pipetting or placing on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curve to determine the optimal concentration.
-
Protocol 3: Sirius Red Staining for Collagen Deposition
-
Cell Culture:
-
Plate primary cells (e.g., fibroblasts) in a 24-well or 12-well plate and grow them to confluence.
-
Treat the cells with the predetermined optimal concentration of Asc-2P for an extended period (e.g., 1-3 weeks), changing the medium every 2-3 days.
-
-
Staining Procedure:
-
Wash the cell layers twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the fixed cells three times with distilled water.
-
Stain the cells with 0.1% Sirius Red solution (in saturated picric acid) for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with 0.01 M HCl to remove unbound dye.
-
Visually assess the red staining, which indicates collagen deposition, using a light microscope.
-
-
Quantification (Optional):
-
After washing, add 0.1 M NaOH to each well to elute the bound dye.
-
Transfer the solution to a 96-well plate.
-
Read the absorbance at 550 nm. The absorbance is proportional to the amount of collagen in the well.
-
Visualizations
Caption: Workflow for optimizing Asc-2P concentration.
Caption: Role of Asc-2P in the collagen synthesis pathway.
Caption: Troubleshooting logic for low cell viability.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchmap.jp [researchmap.jp]
- 4. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.edu.my [ukm.edu.my]
- 6. Oxidative Status Determines the Cytotoxicity of Ascorbic Acid in Human Oral Normal and Cancer Cells | MDPI [mdpi.com]
- 7. repozitorij.unizg.hr [repozitorij.unizg.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ascorbate in Cell Culture [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Influence of Ascorbic Acid as a Growth and Differentiation Factor on Dental Stem Cells Used in Regenerative Endodontic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vitamin C in Stem Cell Biology: Impact on Extracellular Matrix Homeostasis and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ascorbic acid enhances differentiation of embryonic stem cells into cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. himedialabs.com [himedialabs.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. drkumardiscovery.com [drkumardiscovery.com]
- 22. Towards Physiologic Culture Approaches to Improve Standard Cultivation of Mesenchymal Stem Cells [mdpi.com]
- 23. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. L-ascorbic acid regulates growth and metabolism of renal cells: improvements in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid Phosphate (AsAP) in Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and use of L-Ascorbic acid phosphate (B84403) (AsAP) in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is L-Ascorbic acid phosphate (AsAP) used in cell culture instead of L-Ascorbic acid (AsA)?
A1: L-Ascorbic acid (AsA), or Vitamin C, is highly unstable in aqueous solutions like cell culture media and can be rapidly oxidized.[1] This degradation not only reduces its efficacy but can also produce cytotoxic byproducts. AsAP is a stable derivative of AsA where the phosphate group protects the molecule from oxidation.[1] Within the cell culture, cellular phosphatases hydrolyze the phosphate group, gradually releasing the active L-Ascorbic acid. This provides a more stable and continuous supply of Vitamin C to the cells.
Q2: How stable is AsAP in different cell culture media?
A2: AsAP is significantly more stable than AsA in cell culture media. In serum-free media, AsAP has been shown to be stable for up to two weeks when stored at either 4°C or 37°C.[1] However, its stability can be influenced by several factors.
Q3: What factors can affect the stability of AsAP in my cell culture experiments?
A3: The primary factors affecting AsAP stability include:
-
Serum: The presence of fetal bovine serum (FBS) can drastically reduce the stability of AsAP, likely due to the presence of phosphatases in the serum that convert AsAP to the less stable AsA.[1]
-
Cell Type and Density: Different cell types can have varying levels of phosphatase activity on their cell surfaces. For instance, when culturing chondrocytes, the concentration of AsAP was observed to be reduced by half after 24 hours, even in serum-free medium.[1] Higher cell densities may also lead to a faster conversion of AsAP to AsA.
-
Temperature: While stable for extended periods at 4°C and 37°C in serum-free conditions, prolonged incubation at higher temperatures can increase the rate of degradation of the released AsA.
-
pH: The pH of the culture medium can influence the rate of auto-oxidation of the released ascorbic acid.
-
Light Exposure: Similar to AsA, prolonged exposure to light can contribute to the degradation of the released, active form.
Q4: Can high concentrations of AsAP be toxic to cells?
A4: Yes, high concentrations of AsAP can lead to cytotoxicity in some cell lines, particularly adipose-derived stem cells (ASCs).[2] This toxicity is often linked to the increased production of intracellular reactive oxygen species (ROS).[3]
Q5: How can I mitigate the potential cytotoxicity of AsAP?
A5: Several strategies can be employed to reduce AsAP-induced cytotoxicity:
-
Optimize Seeding Density: Higher cell seeding densities can help mitigate the cytotoxic effects of AsAP.[2]
-
Co-administration of Antioxidants: Supplementing the culture medium with other antioxidants, such as N-acetylcysteine (NAC) or catalase, can counteract the increase in ROS and reduce cytotoxicity.[2]
-
Dose-Response Analysis: Perform a dose-response experiment to determine the optimal, non-toxic concentration of AsAP for your specific cell line and experimental conditions.
Data on AsAP Stability
Table 1: Stability of L-Ascorbic Acid Phosphate (AsAP) in Cell Culture Media
| Medium Condition | Temperature | Duration | Stability Notes | Citation |
| Serum-Free Medium | 4°C or 37°C | Up to 2 weeks | Stable | [1] |
| Medium with Serum | 37°C | Not specified | Drastically reduced stability | [1] |
| Serum-Free Medium with Chondrocytes | 37°C | 24 hours | 50% reduction in concentration | [1] |
Table 2: Factors Influencing AsAP Stability and Efficacy
| Factor | Effect on AsAP/Released AsA | Recommendations | Citation |
| Serum (e.g., FBS) | Decreases AsAP stability due to enzymatic conversion to AsA. | Use serum-free medium if possible or account for faster degradation. | [1] |
| Cell Type | Variable rates of AsAP conversion depending on cellular phosphatase activity. | Empirically determine the optimal AsAP concentration and replacement schedule for your cell type. | [1] |
| High AsAP Concentration | Can induce cytotoxicity in some cell lines. | Perform dose-response studies; consider co-treatment with antioxidants. | [2][3] |
| Light Exposure | Can degrade the released L-Ascorbic acid. | Minimize exposure of media containing AsAP to light. | [4] |
Troubleshooting Guide
This guide addresses common issues encountered when using AsAP in cell culture experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpected Cell Death or Poor Proliferation | 1. AsAP Cytotoxicity: The concentration of AsAP may be too high for your specific cell line. 2. Degradation to Toxic Byproducts: Although more stable, AsAP can still degrade, and the released AsA can oxidize, potentially forming harmful byproducts. 3. Contamination: Standard cell culture contamination issues (bacterial, fungal, mycoplasma). | 1. Perform a dose-response curve to determine the optimal AsAP concentration. Reduce the AsAP concentration. 2. Increase cell seeding density.[2] 3. Co-administer an antioxidant like N-acetylcysteine (NAC) or catalase.[2] 4. Ensure proper aseptic technique and test for mycoplasma contamination. |
| Inconsistent or Failed Differentiation (e.g., Osteogenesis, Chondrogenesis) | 1. Insufficient AsAP Concentration: The AsAP may be degrading faster than anticipated, leading to suboptimal levels of active AsA required for differentiation. 2. Timing of AsAP Addition: The timing of supplementation may not align with the critical window for differentiation. 3. Cell Line Variability: Different cell lines or primary cells may have different requirements for AsA. | 1. Increase the frequency of media changes to replenish AsAP. 2. Increase the initial concentration of AsAP, being mindful of potential cytotoxicity. 3. Optimize the timing of AsAP supplementation based on your differentiation protocol. 4. If using serum, consider that it may accelerate AsAP degradation.[1] |
| Precipitate Formation in the Medium | 1. High Concentration of AsAP Salt: The salt form of AsAP (e.g., magnesium or sodium salt) may precipitate at high concentrations, especially in media with high phosphate or calcium levels. 2. Interaction with Other Media Components: AsAP may interact with other supplements in the medium. | 1. Ensure the AsAP is fully dissolved in a small volume of sterile water or PBS before adding it to the complete medium. 2. Prepare the AsAP stock solution at a lower concentration. 3. Warm the medium to 37°C before adding the AsAP solution and mix gently. |
| Variability Between Experiments | 1. Inconsistent AsAP Stock Solution: The stock solution may not be prepared or stored correctly, leading to variations in concentration. 2. Different Batches of Serum: Different lots of FBS can have varying levels of phosphatase activity. 3. Light Exposure: Inconsistent exposure of media to light can lead to variable degradation of the released AsA. | 1. Prepare a large batch of AsAP stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. Avoid repeated freeze-thaw cycles. 2. Test new batches of FBS for their effect on your experimental system. 3. Maintain consistent light conditions during media preparation and cell culture. |
Experimental Protocols
Protocol for Assessing L-Ascorbic Acid Phosphate (AsAP) Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of AsAP in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
L-Ascorbic acid phosphate (AsAP) powder
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM)
-
Fetal Bovine Serum (FBS) (optional)
-
Sterile, conical tubes (15 mL or 50 mL)
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent like n-octylamine)[5]
-
Metaphosphoric acid (for sample precipitation)
-
Sterile syringe filters (0.22 µm)
2. Experimental Setup:
-
Prepare the complete cell culture medium with and without serum supplementation.
-
Prepare a stock solution of AsAP in sterile water or PBS at a high concentration (e.g., 100 mM). Sterilize by filtration through a 0.22 µm filter.
-
Spike the prepared media with the AsAP stock solution to the desired final concentration (e.g., 250 µM).
-
Aliquot the AsAP-containing media into sterile conical tubes.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2) and at 4°C for comparison. Protect from light.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72, 96, 120, 144, 168 hours), collect an aliquot from each condition.
3. Sample Preparation for HPLC:
-
To precipitate proteins, add an equal volume of cold metaphosphoric acid (e.g., 10%) to the collected media sample.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC Analysis:
-
Set up the HPLC system with the C18 column and the appropriate mobile phase.
-
Set the UV detector to a wavelength of approximately 260 nm.
-
Inject the prepared samples and a series of AsAP standards of known concentrations to generate a standard curve.
-
Quantify the AsAP concentration in the samples by comparing the peak area to the standard curve.
5. Data Analysis:
-
Plot the concentration of AsAP versus time for each condition.
-
Calculate the half-life (t½) of AsAP in each medium by determining the time it takes for the initial concentration to decrease by 50%.
Diagrams
Caption: Metabolism of L-Ascorbic Acid Phosphate (AsAP) in cell culture.
Caption: A logical workflow for troubleshooting common issues with AsAP.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Cell Culture Density on the Cytotoxicity of Adipose-Derived Stem Cells Induced by L-Ascorbic Acid-2-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of ascorbic acid on morphology of post-thawed human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: L-Ascorbic Acid Phosphate (L-AAP) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-Ascorbic acid phosphate (B84403) (L-AAP) in solution.
Frequently Asked Questions (FAQs)
Q1: What is L-Ascorbic acid phosphate (L-AAP) and why is it used instead of L-Ascorbic acid?
A1: L-Ascorbic acid phosphate (L-AAP) is a stabilized derivative of Vitamin C (L-Ascorbic acid). The phosphate group attached to the C2 position of the ascorbic acid molecule protects it from oxidation, making it significantly more stable in solution compared to the highly unstable L-Ascorbic acid.[1][2] In experimental settings, particularly in cell culture, L-AAP serves as a stable precursor that is enzymatically converted by cellular phosphatases to release active L-Ascorbic acid within the cells.[2][3] This ensures a sustained intracellular supply of Vitamin C without the confounding effects of its rapid degradation in the culture medium.[4]
Q2: What are the main factors that cause the degradation of L-AAP in solution?
A2: The primary factors that contribute to the degradation of L-AAP in solution are:
-
pH: L-AAP is most stable at a neutral to slightly alkaline pH (above 6.5).[5] Acidic conditions can lead to hydrolysis of the phosphate group, converting L-AAP back to the less stable L-Ascorbic acid.
-
Temperature: Elevated temperatures accelerate the degradation of L-AAP.[6] It is recommended to store L-AAP solutions at low temperatures and avoid repeated freeze-thaw cycles.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[7] Solutions should be protected from light by using amber vials or wrapping containers in foil.
-
Oxidation (catalyzed by metal ions): While more resistant to oxidation than L-Ascorbic acid, L-AAP can still be degraded by oxidative processes, which are often catalyzed by the presence of metal ions such as copper (Cu²⁺) and iron (Fe³⁺).[6][8]
Q3: Which is more stable, Sodium Ascorbyl Phosphate (SAP) or Magnesium Ascorbyl Phosphate (MAP)?
A3: Both Sodium Ascorbyl Phosphate (SAP) and Magnesium Ascorbyl Phosphate (MAP) are stable derivatives of Vitamin C. However, some studies suggest that in certain formulations, SAP exhibits slightly greater stability than MAP.[1][2] The choice between SAP and MAP may also depend on the specific application and formulation requirements.
Q4: How should I prepare and store L-AAP stock solutions for cell culture?
A4: For cell culture applications, it is recommended to prepare a concentrated stock solution of L-AAP (e.g., 100 mM) in high-purity water or a suitable buffer. Sterilize the solution by passing it through a 0.22 µm filter. Aliquot the stock solution into sterile, light-protected tubes and store them at -20°C or -80°C for long-term storage. For short-term use, a stock solution can be stored at 4°C for up to a week.[4][9] Avoid repeated freeze-thaw cycles. When adding to cell culture medium, dilute the stock solution to the desired final concentration immediately before use.
Q5: Can I use L-AAP for in vivo studies?
A5: Yes, due to its enhanced stability, L-AAP is a suitable form of Vitamin C for in vivo studies. Once administered, it is converted to active L-Ascorbic acid by endogenous phosphatases. This provides a more sustained delivery of Vitamin C compared to the direct administration of the less stable L-Ascorbic acid.
Troubleshooting Guides
Issue 1: My L-AAP solution has turned yellow/brown.
| Possible Cause | Troubleshooting Step |
| Oxidation | Discoloration is a common sign of oxidation. This can be accelerated by the presence of metal ions. Prepare fresh solutions using high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA to the solution to sequester metal ions.[1] |
| Light Exposure | L-AAP is sensitive to light. Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[7] Prepare solutions under subdued lighting conditions if possible. |
| Incorrect pH | An acidic pH can cause hydrolysis of L-AAP to the less stable L-Ascorbic acid, which then rapidly oxidizes. Ensure the pH of your solution is buffered to a neutral or slightly alkaline range (pH > 6.5).[5] |
| High Temperature Storage | Elevated temperatures accelerate degradation. Store stock solutions at -20°C or -80°C and working solutions at 4°C for short-term use. Avoid leaving solutions at room temperature for extended periods.[6] |
Issue 2: I am not observing the expected biological effects of Vitamin C in my cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Insufficient Conversion to L-Ascorbic Acid | The biological activity of L-AAP depends on its enzymatic conversion to L-Ascorbic acid by cellular phosphatases. Ensure your cell type expresses sufficient phosphatase activity. You can test this by measuring intracellular ascorbate (B8700270) levels after L-AAP treatment. |
| Degradation in Culture Medium | Although more stable than L-Ascorbic acid, L-AAP can still degrade over long incubation periods, especially in complex culture media that may contain metal ions. For long-term experiments, consider replenishing the L-AAP in the medium every 24-48 hours.[10] |
| Incorrect Concentration | The optimal concentration of L-AAP can vary depending on the cell type and the specific assay. Perform a dose-response experiment to determine the effective concentration for your experimental system. Concentrations in the range of 50 µM to 1 mM are commonly used. |
| Suboptimal Cell Health | The overall health of your cells can impact their ability to respond to stimuli. Ensure your cells are healthy, within a low passage number, and free from contamination. |
Data Presentation
Table 1: Comparative Stability of L-Ascorbic Acid and its Phosphate Derivatives in Aqueous Solution.
| Compound | Condition | Remaining Compound (%) | Reference |
| L-Ascorbic Acid | 3% in water, pH 6, 40°C, 24 hours | < 10% | [5] |
| Sodium Ascorbyl Phosphate (SAP) | 3% in water, pH 6, 40°C, 24 hours | > 90% | [5] |
| L-Ascorbic Acid | O/W Emulsion, 40°C, 28 days | ~40% | [2] |
| Sodium Ascorbyl Phosphate (SAP) | O/W Emulsion, 40°C, 28 days | ~85% | [2] |
| Magnesium Ascorbyl Phosphate (MAP) | O/W Emulsion, 40°C, 28 days | ~70% | [2] |
Table 2: Effect of pH on the Stability of Sodium Ascorbyl Phosphate (SAP) in Aqueous Solution.
| pH | Storage Condition | Remaining SAP (%) after 8 weeks | Reference |
| 5.0 | 20°C | ~70% | [5] |
| 6.5 | 20°C | > 95% | [5] |
| 8.0 | 20°C | > 95% | [5] |
Experimental Protocols
Protocol 1: Stability Testing of L-Ascorbic Acid Phosphate by HPLC
This protocol outlines a general method for assessing the stability of L-AAP in a solution over time.
1. Materials:
-
L-Ascorbic acid phosphate (sodium or magnesium salt)
-
High-purity water (HPLC grade)
-
Buffer salts (e.g., potassium dihydrogen phosphate, sodium hydroxide)
-
Chelating agent (e.g., EDTA, optional)
-
Metaphosphoric acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Amber vials
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase suitable for reverse-phase chromatography of polar compounds. A common mobile phase is a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) adjusted to an acidic pH (e.g., pH 2.5-3.0) with phosphoric acid. The mobile phase may also contain an organic modifier like methanol (B129727) or acetonitrile (B52724) (e.g., 5-10%).
-
L-AAP Stock Solution: Accurately weigh a known amount of L-AAP and dissolve it in the desired buffer or solution to be tested (e.g., phosphate buffer at a specific pH). Prepare the solution in an amber volumetric flask to protect it from light.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours) of storage under defined conditions (e.g., 40°C in the dark), withdraw an aliquot of the L-AAP solution. To stabilize the sample for analysis and precipitate any proteins if necessary, dilute the aliquot with a solution of metaphosphoric acid (e.g., 1-5%).[11]
3. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: As prepared above.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength of approximately 260 nm.
-
Run Time: Sufficient to allow for the elution of L-AAP and any potential degradation products.
4. Data Analysis:
-
Create a calibration curve using freshly prepared standards of L-AAP of known concentrations.
-
Quantify the concentration of L-AAP in each sample at each time point by comparing the peak area to the calibration curve.
-
Calculate the percentage of L-AAP remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining L-AAP against time to determine the degradation kinetics.
Protocol 2: Assessing the Effect of L-AAP on Collagen Synthesis in Fibroblasts
This protocol describes a method to evaluate the biological activity of L-AAP by measuring its effect on collagen production in a fibroblast cell culture.[12][13]
1. Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
L-Ascorbic acid phosphate (L-AAP) stock solution (sterile)
-
Sircol™ Soluble Collagen Assay kit
-
Cell lysis buffer
-
Microplate reader
2. Cell Culture and Treatment:
-
Seed human dermal fibroblasts in 6-well plates at a suitable density and allow them to adhere and grow for 24 hours.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of L-AAP (e.g., 0, 50, 100, 250 µM).
-
Incubate the cells for the desired treatment period (e.g., 72 hours), replacing the medium with fresh L-AAP-containing medium every 24-48 hours.
3. Collagen Extraction and Quantification:
-
After the treatment period, collect the cell culture supernatant (which contains secreted collagen).
-
Lyse the cells in the wells using a suitable cell lysis buffer to release intracellular collagen.
-
Combine the supernatant and cell lysate for each sample.
-
Quantify the amount of soluble collagen in each sample using the Sircol™ Soluble Collagen Assay kit according to the manufacturer's instructions. This assay is based on the specific binding of the dye Sirius Red to collagen.
-
Measure the absorbance of the samples using a microplate reader at the recommended wavelength.
4. Data Analysis:
-
Create a standard curve using the collagen standards provided in the kit.
-
Determine the concentration of collagen in each sample from the standard curve.
-
Normalize the collagen content to the total protein concentration or cell number for each sample.
-
Compare the amount of collagen produced in the L-AAP-treated groups to the untreated control group to determine the effect of L-AAP on collagen synthesis.
Mandatory Visualizations
Caption: Degradation pathways of L-Ascorbic Acid Phosphate in solution.
Caption: Workflow for assessing the stability of L-Ascorbic Acid Phosphate.
Caption: Role of L-AAP in the collagen synthesis signaling pathway.
References
- 1. Stabilization of ascorbate solution by chelating agents that block redox cycling of metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. researchmap.jp [researchmap.jp]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: L-Ascorbic Acid Phosphate Stability in Incubators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of L-Ascorbic acid phosphate (B84403) (Asc-2P) when used in laboratory incubators. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the stability of L-Ascorbic acid 2-phosphate (Asc-2P) compared to L-Ascorbic acid (AA)?
A1: L-Ascorbic acid 2-phosphate is a more stable derivative of Vitamin C, designed to be less susceptible to degradation than L-Ascorbic acid, especially in solution and at elevated temperatures.[1][2][3] L-Ascorbic acid is notoriously unstable in aqueous solutions and its degradation is accelerated by factors such as increased temperature, pH, light, and the presence of oxygen and metal ions.[4] In contrast, the phosphate ester at the C2 position of the lactone ring in Asc-2P protects the molecule from oxidation.[1][2] Studies have shown that Asc-2P derivatives, such as Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate, exhibit significantly greater stability in formulations stored at temperatures up to 40°C compared to L-Ascorbic acid.[1]
Q2: I am using Asc-2P in my cell culture medium at 37°C. How long can I expect it to remain stable?
A2: The stability of Asc-2P in cell culture media at 37°C is influenced by the specific media composition, including the presence of serum and bicarbonate. However, it is substantially more stable than L-Ascorbic acid. In some serum-free media, L-Ascorbic acid 2-phosphate has been shown to be stable for up to two weeks at 37°C. It is important to note that once Asc-2P is dephosphorylated by cellular enzymes to release active L-Ascorbic acid, the stability of the released vitamin C will be lower.
Q3: What are the primary degradation products of L-Ascorbic acid and its phosphate derivatives?
A3: The degradation of L-Ascorbic acid primarily occurs through oxidation. The initial, reversible oxidation product is dehydroascorbic acid (DHA). DHA can then undergo irreversible hydrolysis to form 2,3-diketogulonic acid.[5] Further degradation of 2,3-diketogulonic acid can lead to the formation of various other products, including xylosone, threonic acid, oxalic acid, and furfural, especially at higher temperatures.[5][6] The phosphate group in Asc-2P protects against the initial oxidation step, thus preventing the formation of these downstream degradation products until the phosphate group is cleaved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly low bioactivity of Asc-2P in my cell culture experiment. | 1. Degradation of Asc-2P prior to use: Improper storage of stock solutions. 2. Inefficient cellular uptake or enzymatic conversion: The cell line may have low expression of phosphatases required to convert Asc-2P to active Ascorbic Acid. 3. Rapid degradation of released Ascorbic Acid: The cell culture medium composition may accelerate the degradation of the active form. | 1. Prepare fresh stock solutions of Asc-2P in a buffered, sterile solution (pH 6.0-7.0) and store protected from light at 2-8°C for short-term use or frozen for long-term storage. 2. Verify the phosphatase activity of your cell line from literature or by performing an activity assay. Consider using a different, more readily absorbed derivative if necessary. 3. Minimize exposure of the culture medium to light. If possible, use a medium with lower concentrations of metal ions that can catalyze oxidation. |
| Media color changes (e.g., yellowing) after adding Asc-2P. | 1. pH shift: The addition of a significant concentration of a phosphate salt solution can alter the pH of the medium. 2. Degradation product formation: Although more stable, some degradation of Asc-2P or the released Ascorbic Acid can occur over time, leading to colored byproducts.[7] | 1. Ensure the pH of your Asc-2P stock solution is adjusted to be compatible with your culture medium. Buffer the medium appropriately.[8][9] 2. Prepare fresh medium with Asc-2P before each experiment. If long-term incubation is required, consider replacing the medium periodically. |
| Inconsistent experimental results between batches. | 1. Variability in Asc-2P stability: Different batches of media or supplements may have varying levels of contaminants (e.g., metal ions) that affect stability. 2. Inconsistent incubator conditions: Fluctuations in temperature or CO2 levels can impact both cell health and the chemical stability of medium components. | 1. Use high-purity reagents and water to prepare all solutions. Qualify new batches of media and supplements for their effect on Asc-2P stability. 2. Regularly calibrate and monitor your incubator's temperature and CO2 levels. Ensure a stable and consistent environment.[9] |
Data on L-Ascorbic Acid Phosphate Stability
The following table summarizes the stability of L-Ascorbic acid and its phosphate derivatives at various incubator temperatures. The data is compiled from multiple studies and presented to illustrate the enhanced stability of the phosphate forms.
| Compound | Temperature (°C) | Matrix | Stability Observation | Reference |
| L-Ascorbic Acid | 25 | Topical Emulsion | Significant degradation within 4 weeks. | [1] |
| Sodium Ascorbyl Phosphate | 25 | Topical Emulsion | Stable for at least 4 weeks. | [1] |
| Magnesium Ascorbyl Phosphate | 25 | Topical Emulsion | More stable than L-Ascorbic Acid, but slightly less stable than Sodium Ascorbyl Phosphate. | [1] |
| L-Ascorbic Acid | 40 | Topical Emulsion | Rapid degradation observed. | [1] |
| Sodium Ascorbyl Phosphate | 40 | Topical Emulsion | Remained stable over the 4-week study period. | [1] |
| Magnesium Ascorbyl Phosphate | 40 | Topical Emulsion | Showed good stability over the 4-week study period. | [1] |
Experimental Protocols
Protocol: Stability Testing of L-Ascorbic Acid 2-Phosphate in Cell Culture Medium via HPLC
This protocol outlines a method to quantify the concentration of L-Ascorbic acid 2-phosphate in a cell culture medium over time at a specific incubator temperature.
1. Materials:
- L-Ascorbic acid 2-phosphate (sodium or magnesium salt)
- Cell culture medium of choice (e.g., DMEM, RPMI-1640)
- Sterile, conical tubes (15 mL or 50 mL)
- Calibrated incubator set to the desired temperature (e.g., 30°C, 37°C, 40°C)
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile phase: 0.02 M phosphate buffer and methanol (B129727) (85:15, v/v), adjusted to pH 2.3 with phosphoric acid.[10]
- Syringe filters (0.22 µm)
- HPLC vials
2. Procedure:
- Preparation of Asc-2P Medium:
- Prepare a stock solution of L-Ascorbic acid 2-phosphate in sterile water or PBS at a concentration of 10 mg/mL.
- Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
- Spike the cell culture medium with the sterile Asc-2P stock solution to the desired final concentration (e.g., 50 µg/mL).
- Aliquot the Asc-2P-containing medium into sterile conical tubes.
Visualizations
Caption: Experimental workflow for assessing the stability of L-Ascorbic acid 2-phosphate in an incubator.
Caption: Simplified degradation pathway of L-Ascorbic acid.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of reaction parameters on self-degradation of L-ascorbic acid and self-degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Stability of sodium ascorbyl phosphate in the water-glycerol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promocell.com [promocell.com]
- 9. adl.usm.my [adl.usm.my]
- 10. researchgate.net [researchgate.net]
Technical Support Center: L-Ascorbic Acid Phosphate Solutions
This guide provides troubleshooting and answers to frequently asked questions regarding the stability and handling of L-Ascorbic acid phosphate (B84403) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my L-Ascorbic acid phosphate solution turning yellow?
The yellow discoloration of your L-Ascorbic acid phosphate solution is primarily due to oxidation.[1][2] While L-Ascorbic acid phosphate is significantly more stable than L-Ascorbic acid, it is not completely immune to degradation.[3] When exposed to factors like oxygen, light, and heat, the ascorbyl phosphate can be hydrolyzed, releasing L-Ascorbic acid, which then oxidizes. The initial oxidation product is dehydroascorbic acid (DHA).[4][5] Subsequent degradation of DHA leads to the formation of various compounds that impart a yellow to brownish color to the solution.[6][7]
Q2: Is the yellow solution still effective for my experiments?
The usability of a discolored solution depends on the degree of color change.
-
Pale Yellow/Champagne Color: A solution with a slight yellow tint has undergone minimal oxidation and likely retains most of its biological activity and potency.[8]
-
Dark Yellow/Orange/Brown Color: A significant color change indicates substantial degradation.[7] In this state, the concentration of the active compound is reduced, and the presence of degradation byproducts could interfere with experimental results. It is strongly recommended to discard solutions that have turned dark yellow or brown.[7]
Q3: What environmental factors accelerate the degradation and color change?
Several factors can accelerate the degradation of L-Ascorbic acid phosphate solutions:
-
Oxygen: Exposure to air is a primary driver of oxidation.[1][2][8] The more oxygen the solution is exposed to, the faster it will degrade.
-
Light: UV and even ambient light can provide the energy to initiate oxidative reactions.[2][3][8] Storing solutions in clear containers on a lab bench will lead to rapid degradation.
-
Heat: Higher temperatures increase the rate of chemical reactions, including oxidation.[8][9][10] Storing solutions at room temperature or higher will significantly shorten their lifespan.
-
pH: The stability of ascorbic acid is influenced by pH.[10][11]
-
Metal Ions: The presence of trace metal ions, such as copper and iron, can catalyze the oxidation process.[10] Ensure high-purity water and reagents are used for solution preparation.
Q4: How can I prevent or slow down the yellowing of my solution?
Proper preparation and storage are critical to maintaining the stability of your L-Ascorbic acid phosphate solution.
-
Use High-Purity Reagents: Start with high-quality L-Ascorbic acid phosphate and use deionized, distilled, or Milli-Q water to minimize metal ion contamination.
-
Control Atmosphere: Prepare the solution under an inert gas (e.g., nitrogen or argon) to displace oxygen.
-
Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to block light.[8]
-
Store at Low Temperatures: For short-term storage (days to a week), refrigerate at 2-8°C. For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.[8][12][13]
-
Seal Tightly: Ensure container lids are closed tightly immediately after use to minimize oxygen ingress.[8]
-
Prepare Freshly: The best practice is to prepare the solution fresh before each experiment whenever possible.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Solution turns yellow immediately upon preparation. | 1. Contaminated water or reagents (e.g., presence of metal ions).2. Degraded starting material (solid L-Ascorbic acid phosphate).3. High pH of the solvent. | 1. Use fresh, high-purity (Milli-Q or equivalent) water.2. Inspect the solid reagent; if it is not a white to off-white powder, it may be degraded.3. Check and adjust the pH of your final solution as required for your experiment. |
| Solution turns yellow within a few hours or days at 4°C. | 1. Improper storage container (clear vial).2. Container not sealed tightly, allowing oxygen exchange.3. Frequent opening and closing of the stock bottle. | 1. Switch to amber vials or wrap the container in foil.2. Ensure the cap is sealed tightly.3. Aliquot the stock solution into smaller, single-use volumes to avoid repeatedly exposing the entire stock to air. |
| Aliquots stored at -20°C or -80°C are yellow upon thawing. | 1. Solution was already partially degraded before freezing.2. Slow freezing process allowing for degradation.3. Oxygen was not purged from the headspace before freezing. | 1. Ensure the solution is colorless before aliquoting and freezing.2. Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring to the freezer.3. Overlay the solution with an inert gas like argon or nitrogen before capping and freezing. |
Quantitative Data: Stability of Ascorbic Acid Solutions
The stability of ascorbic acid is highly dependent on storage conditions. The following table summarizes degradation rates under different temperatures, based on data from studies on ascorbic acid solutions. Note that L-Ascorbic acid phosphate is more stable, but will follow similar degradation trends once hydrolyzed.
| Temperature | Storage Duration | Degradation / Retention | Reference |
| 25°C | 7 days | ~23.4% degraded | [9] |
| 35°C | 7 days | ~56.4% degraded | [9] |
| 4°C | 4 weeks | In a formulated o/w emulsion, Sodium Ascorbyl Phosphate showed good stability with minimal color change. | [14] |
| 25°C | 4 weeks | In a formulated o/w emulsion, Sodium Ascorbyl Phosphate showed good stability with minimal color change. | [14] |
| 40°C | 4 weeks | In a formulated o/w emulsion, L-Ascorbic Acid showed slight liquefaction and color change, while its phosphate derivatives were more stable. | [14] |
| 20°C | 30 days | ~20% degraded (in a liposomal formulation) | [9] |
| 37°C | 30 days | ~56% degraded (in a liposomal formulation) | [9] |
Experimental Protocols
Protocol: Preparation of a Stabilized L-Ascorbic Acid Phosphate Solution
This protocol outlines a method for preparing a solution with enhanced stability for use in cell culture or other sensitive applications.
-
Materials:
-
L-Ascorbic acid phosphate (magnesium or sodium salt)
-
High-purity, sterile water (e.g., Milli-Q, WFI) or desired buffer (e.g., PBS, DMEM)
-
Sterile, amber, polypropylene (B1209903) or glass vials
-
Inert gas source (Nitrogen or Argon) with a sterile filtering apparatus
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Pre-weigh the required amount of L-Ascorbic acid phosphate powder in a sterile weighing boat.
-
Add the desired volume of sterile water or buffer to a sterile container (e.g., a media bottle or beaker).
-
Gently purge the solvent by bubbling inert gas through it for 5-10 minutes to remove dissolved oxygen.
-
While maintaining a gentle stream of inert gas over the surface of the liquid, add the pre-weighed powder.
-
Mix gently by swirling or using a sterile magnetic stir bar until the powder is completely dissolved. Avoid creating a vortex, which would introduce air.
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a sterile, amber collection bottle.
-
Immediately aliquot the solution into single-use, sterile amber vials.
-
Before sealing each vial, flush the headspace with inert gas.
-
Seal tightly and label with the compound name, concentration, and date of preparation.
-
For long-term storage, flash-freeze the aliquots and store them at -80°C. For short-term use, store at 4°C for no more than one week.
-
Visualizations
Degradation Pathway of L-Ascorbic Acid
The following diagram illustrates the initial steps in the oxidative degradation of L-Ascorbic acid, the active form released from its phosphate derivative. This process is responsible for the observed color change.
Caption: Oxidative degradation pathway of L-Ascorbic acid.
Experimental Workflow for Solution Preparation
This workflow provides a logical sequence of steps to minimize degradation during the preparation of L-Ascorbic acid phosphate solutions.
Caption: Workflow for preparing stable L-Ascorbic acid phosphate solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. my.nanosingaporeshop.com [my.nanosingaporeshop.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarysays.com [hilarysays.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Re: What is the species that causes the yellow color of vitamin C solutions on [madsci.org]
- 7. Why Do Some Vitamin C Products Turn Orange on the Skin?: Warrenton Dermatology & Skin Therapy Center: Board-Certified Dermatologists [warrentondermatology.com]
- 8. drmtlgy.com [drmtlgy.com]
- 9. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C - Wikipedia [en.wikipedia.org]
- 11. Factors that impact the stability of vitamin C at intermediate temperatures in a food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. jcsp.org.pk [jcsp.org.pk]
Technical Support Center: Measurement of L-Ascorbic Acid 2-Phosphate
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to accurately measure the concentration of L-Ascorbic Acid 2-Phosphate (AsAP) in various media.
Frequently Asked Questions (FAQs)
Q1: Why is L-Ascorbic Acid 2-Phosphate (AsAP) used in cell culture media instead of L-Ascorbic Acid (Vitamin C)?
L-Ascorbic Acid is highly unstable in aqueous solutions, such as cell culture media, and can be rapidly oxidized.[1][2][3][4] This instability makes it difficult to maintain a consistent and physiologically relevant concentration for cultured cells.[2] AsAP is a stable derivative of L-Ascorbic Acid that is not readily oxidized.[2][3] Cells can enzymatically hydrolyze the phosphate (B84403) group, releasing L-Ascorbic Acid intracellularly, thus providing a steady and reliable source of Vitamin C.[2][3]
Q2: What are the primary methods for measuring AsAP concentration in media?
The main methods for quantifying AsAP in media are:
-
High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method that can separate and quantify AsAP from L-Ascorbic Acid and other components in the media.[5][6][7][8]
-
Enzymatic Assays: These methods utilize an enzyme, typically alkaline phosphatase (ALP), to hydrolyze AsAP to L-Ascorbic Acid.[9][10][11] The resulting L-Ascorbic Acid is then quantified using various detection methods.
-
Colorimetric Assays (Phosphate Detection): These assays measure the phosphate released from AsAP after enzymatic hydrolysis. The phosphate reacts with a reagent, such as ammonium (B1175870) molybdate (B1676688), to produce a colored product that can be measured spectrophotometrically.[12][13]
Q3: Can I measure AsAP and L-Ascorbic Acid simultaneously?
Yes, HPLC methods have been developed for the simultaneous separation and quantification of L-Ascorbic Acid, AsAP, and other Vitamin C derivatives in a single run.[5][7] This is particularly useful for studying the stability of AsAP and its conversion to L-Ascorbic Acid in cell culture.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the buffer concentration, pH, and organic modifier content. Consider using an ion-pairing reagent to improve retention and peak shape.[5] |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. Ensure proper sample filtration to prevent particulate contamination. | |
| Inconsistent retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for any leaks or pressure fluctuations. |
| Temperature variations. | Use a column oven to maintain a stable temperature. | |
| Low sensitivity | Suboptimal detection wavelength. | The optimal UV detection wavelength for AsAP is around 238 nm.[8] |
| Inefficient extraction from the sample matrix. | Optimize the sample preparation procedure to ensure complete extraction and minimize matrix effects. |
Enzymatic and Colorimetric Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High background signal | Contamination of reagents or glassware with phosphate. | Use high-purity water and reagents. Acid-wash all glassware with dilute HCl and rinse thoroughly with deionized water.[13][14] |
| Spontaneous hydrolysis of AsAP. | Prepare AsAP solutions fresh and keep them on ice to minimize non-enzymatic hydrolysis.[11] | |
| Low or no signal | Inactive enzyme (alkaline phosphatase). | Ensure the enzyme is stored correctly and has not expired. Test the enzyme activity with a known positive control substrate. |
| Instability of the colorimetric reagent. | The ascorbic acid reagent used in some phosphate assays is unstable and should be prepared fresh daily.[13][14] | |
| Inconsistent results | Variability in reaction time or temperature. | Ensure consistent incubation times and temperatures for all samples and standards.[13] |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of AsAP
This protocol provides a general framework for the quantification of AsAP using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
L-Ascorbic Acid 2-Phosphate standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Sulfuric acid
-
Mobile phase: e.g., 90% Water / 10% Acetonitrile with 0.1% Phosphoric acid[8]
-
Syringe filters (0.22 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Standard Preparation:
-
Prepare a stock solution of AsAP (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
4. Sample Preparation:
-
Collect the media sample.
-
Centrifuge to remove any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration range.
5. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic elution with 90% Water / 10% Acetonitrile containing 0.1% Phosphoric acid[8]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm[8]
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the AsAP standards against their known concentrations.
-
Determine the concentration of AsAP in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Enzymatic Assay for AsAP using Alkaline Phosphatase
This protocol describes the measurement of AsAP by enzymatic conversion to L-Ascorbic Acid, followed by a colorimetric measurement of the phosphate released.
1. Materials and Reagents:
-
L-Ascorbic Acid 2-Phosphate
-
Alkaline Phosphatase (ALP)
-
Tris-HCl buffer (e.g., 100 mM, pH 9.0)
-
Ammonium molybdate solution
-
Potassium antimonyl tartrate solution
-
Ascorbic acid solution (for phosphate detection, prepare fresh)[12][13]
-
Sulfuric acid
2. Reaction Principle: L-Ascorbic Acid 2-Phosphate is hydrolyzed by alkaline phosphatase to L-Ascorbic Acid and inorganic phosphate. The released phosphate then reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is reduced by ascorbic acid to form a blue-colored complex.[13] The intensity of the blue color is proportional to the amount of phosphate released.
3. Assay Procedure:
-
Prepare a standard curve of inorganic phosphate.
-
In a 96-well plate, add your media sample and AsAP standards.
-
Add Tris-HCl buffer to each well.
-
Initiate the reaction by adding alkaline phosphatase to each well.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., an acidic reagent).
-
Add the combined molybdate-ascorbic acid reagent to each well.[12]
-
Incubate at room temperature for color development (e.g., 15-30 minutes).[13]
-
Measure the absorbance at a wavelength of ~625-880 nm.[12][13]
4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a phosphate standard curve.
-
Determine the amount of phosphate released in your samples from the standard curve.
-
Calculate the initial concentration of AsAP in your samples based on the 1:1 stoichiometry of the enzymatic reaction.
Visualizations
Caption: HPLC analysis workflow for AsAP measurement.
Caption: Principle of the enzymatic-colorimetric assay for AsAP.
References
- 1. Monitoring of ascorbate at a constant rate in cell culture: effect on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. himedialabs.com [himedialabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. HPLC Analysis of Sodium L-Ascorbic acid-2-phosphate [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ascorbic Acid Method — Measuring phosphate with the colorimeter [stuff.iorodeo.com]
- 13. asdlib.org [asdlib.org]
- 14. thewaternetwork.com [thewaternetwork.com]
Technical Support Center: L-Ascorbic Acid Applications in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Ascorbic acid (Vitamin C). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxic effects observed at high concentrations during in vitro experiments.
Troubleshooting Guide
This section addresses common technical issues encountered during the experimental use of high-concentration L-Ascorbic acid.
Question: My L-Ascorbic acid stock solution has turned yellow. Can I still use it for my cell culture experiments?
Answer:
No, a yellow-tinted solution should be discarded. The yellowing indicates that the L-Ascorbic acid has oxidized and degraded.[1] Using a degraded solution will lead to inaccurate and irreproducible results, as the concentration of active L-Ascorbic acid is unknown, and its breakdown products (like dehydroascorbic acid, oxalate, and threonate) may have confounding effects on cells.[2] To ensure experimental validity, always use a freshly prepared, clear stock solution.[1]
Question: I am observing significant variability in cytotoxicity between experiments, even with the same cell line and concentration. What are the potential causes?
Answer:
Variability in L-Ascorbic acid cytotoxicity experiments can stem from several factors:
-
Solution Instability: L-Ascorbic acid is highly unstable and easily oxidized. Its degradation is accelerated by exposure to light, heat, high pH, and the presence of catalytic metal ions like iron and copper.[1][3] Ensure you are following a strict protocol for solution preparation and storage (see protocol section below).
-
Culture Medium Composition: The type of cell culture medium used can dramatically alter the cytotoxic effect.[4] L-Ascorbic acid reacts with components in the media to generate different amounts of hydrogen peroxide (H₂O₂). For example, 1 mM of ascorbate (B8700270) was found to produce significantly more H₂O₂ in DMEM compared to RPMI 1640, leading to different levels of apoptosis.[4][5]
-
Cell Plating Density: The number of cells plated per well can influence the observed cytotoxicity.[6][7] Higher cell densities may deplete the L-Ascorbic acid or its cytotoxic byproduct, H₂O₂, more quickly, reducing the apparent toxicity. It is crucial to standardize cell seeding density across all experiments.
-
Incubation Time: The duration of treatment is a critical parameter. Given the instability of L-Ascorbic acid in culture media, prolonged incubations (e.g., 12-24 hours) may not maintain the desired concentration.[2] Some protocols suggest replacing the media with fresh L-Ascorbic acid at set intervals for longer treatments.[2]
Question: My cell viability results from the MTT assay seem inconsistent or show an unexpected increase in signal at high L-Ascorbic acid concentrations. Is this assay reliable?
Answer:
This is a known issue. L-Ascorbic acid, being a potent reducing agent, can directly reduce the tetrazolium salt (MTT) into formazan (B1609692), the purple product measured in the assay.[8][9] This chemical reaction is independent of cellular metabolic activity and can lead to a false positive signal, making it appear as if the cells are more viable than they are.
Recommendations:
-
Include Proper Controls: Always run controls containing L-Ascorbic acid in cell-free media to measure the extent of direct MTT reduction.[8] Subtract this background from your experimental readings.
-
Modify the Protocol: After treating the cells with L-Ascorbic acid, gently wash the cells with PBS to remove any residual compound from the wells before adding the MTT reagent.
-
Use an Alternative Assay: Consider using a viability assay that is not based on redox potential, such as a Propidium Iodide (PI) exclusion assay measured by flow cytometry or fluorescence microscopy, or crystal violet staining.[9]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the mechanisms and application of high-concentration L-Ascorbic acid.
Question: What is the primary mechanism by which high concentrations of L-Ascorbic acid selectively kill cancer cells?
Answer:
At high (pharmacological) concentrations, L-Ascorbic acid acts as a pro-oxidant rather than an antioxidant.[10][11] The primary mechanism involves the generation of hydrogen peroxide (H₂O₂) in the extracellular fluid.[12][13] This process is catalyzed by the presence of redox-active metal ions, such as iron, in a chemical process known as the Fenton reaction.[11][14]
-
H₂O₂ Production: L-Ascorbic acid reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[14]
-
Fenton Reaction: The resulting Fe²⁺ reacts with oxygen to produce H₂O₂.[11][14]
-
Selective Toxicity: H₂O₂ can then diffuse into cancer cells, causing oxidative damage to DNA, proteins, and lipids, ultimately leading to cell death.[14][15] Many cancer cell types are more susceptible to this oxidative stress because they have lower levels of H₂O₂-detoxifying enzymes, such as catalase, compared to normal cells.[16][17]
Question: How does L-Ascorbic acid enter the cancer cells?
Answer:
L-Ascorbic acid has two main forms: the reduced form (ascorbate) and the oxidized form, dehydroascorbic acid (DHA).[18] While ascorbate is taken up by specific Sodium-dependent Vitamin C Transporters (SVCTs), cancer cells often exhibit high metabolic rates (the Warburg effect) and overexpress glucose transporters (GLUTs), particularly GLUT1.[19][20] These GLUT transporters can efficiently transport DHA into the cell.[18][21][22] Once inside, DHA is rapidly reduced back to ascorbate, a process that consumes intracellular antioxidants like glutathione, further increasing the cell's vulnerability to oxidative stress.[19]
Question: What cellular signaling pathways are triggered by L-Ascorbic acid-induced cytotoxicity?
Answer:
The oxidative stress induced by high-dose L-Ascorbic acid triggers several cell death pathways:
-
Apoptosis: This is a major pathway of cell death. L-Ascorbic acid treatment leads to the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of executioner proteins called caspases (including caspase-3, -7, -8, and -9).[12][23][24] It also modulates the expression of Bcl-2 family proteins, increasing pro-apoptotic proteins like Bax and Bad.[23][25]
-
ER Stress: High doses of Vitamin C can induce the Endoplasmic Reticulum (ER) stress response, which can also lead to apoptosis through the PERK/CHOP pathway.[26]
-
ATP Depletion: The generation of ROS and disruption of mitochondrial function can lead to a severe depletion of intracellular ATP, contributing to cell death.[19][24]
Question: How can the cytotoxic effect of L-Ascorbic acid be enhanced or mitigated?
Answer:
-
Enhancement (Synergy): The cytotoxicity of L-Ascorbic acid can be enhanced when used in combination with conventional chemotherapeutic drugs like cisplatin, paclitaxel, and doxorubicin.[12][27][28][29][30] This synergistic effect may allow for lower doses of chemotherapy, potentially reducing side effects.[30] Furthermore, inhibiting catalase activity in cancer cells can increase their sensitivity to L-Ascorbic acid.[16]
-
Mitigation (Protection): The cytotoxic effects of L-Ascorbic acid are primarily mediated by H₂O₂. Therefore, these effects can be prevented or reduced by the addition of the H₂O₂-scavenging enzyme, catalase.[4][17][31] Antioxidants that replenish glutathione, such as N-acetyl-cysteine (NAC), have also been shown to partially reverse the cytotoxicity.[32]
Data Summary Tables
Table 1: Half-Maximal Inhibitory Concentration (IC50) of L-Ascorbic Acid in Various Cancer Cell Lines
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values are highly dependent on experimental conditions.
| Cell Line | Cancer Type | Reported IC50 (mM) | Reference |
| NB4 | Acute Myeloid Leukemia | ~0.25 - 1.0 | [12] |
| SK-OV-3 | Ovarian | < 5 | [12] |
| OVCAR-3 | Ovarian | < 5 | [12] |
| 2774 | Ovarian | < 5 | [12] |
| U-251 | Glioblastoma | < 5.0 | [33] |
| U-87 | Glioblastoma | < 5.0 | [33] |
| BT-20 | Breast | Resistant (> 5.0) | [33] |
| OECM-1 | Oral Epidermoid Carcinoma | ~2.5 | [6] |
| Normal Cells | (Various) | Insensitive to 20 mM | [12] |
Table 2: Example of Synergistic Cytotoxicity of L-Ascorbic Acid and Cisplatin in AGS Gastric Cancer Cells
Data adapted from a study demonstrating that co-treatment enhances cell death. CI < 1 indicates a synergistic effect.
| Treatment Group | % Apoptotic & Necrotic Cells | Combination Index (CI) | Reference |
| Control | ~5% | N/A | [29] |
| Cisplatin (10 µg/ml) | ~20% | N/A | [29] |
| Vitamin C (50 µg/ml) + Cisplatin (10 µg/ml) | ~45% | < 1 (Synergistic) | [29] |
| Cisplatin (2 µg/ml) | ~10% | N/A | [29] |
| Vitamin C (50 µg/ml) + Cisplatin (2 µg/ml) | ~30% | < 1 (Synergistic) | [29] |
Key Experimental Protocols
Protocol 1: Preparation and Storage of High-Concentration L-Ascorbic Acid Stock Solution
This protocol is designed to maximize the stability of L-Ascorbic acid for in vitro use.
Materials:
-
L-Ascorbic acid powder (reagent grade)
-
Sterile, deionized water or PBS
-
Sterile 0.22 µm syringe filter
-
Sterile, amber-colored or foil-wrapped tubes
-
pH meter and sterile NaOH/HCl for adjustment (optional)
Procedure:
-
Preparation: Work in a sterile environment. Prepare the solution immediately before use if possible.[2] For a stock solution, weigh out the desired amount of L-Ascorbic acid powder.
-
Dissolution: Dissolve the powder in ice-cold, deionized water or PBS.[34] To increase stability, the pH can be kept low (<4.0).[35] For cell culture experiments requiring physiological pH, the solution is typically prepared in media or PBS and used immediately.
-
Concentration Verification (Optional but Recommended): To ensure accuracy, the concentration of the stock solution can be verified spectrophotometrically. Dilute an aliquot of the stock to an appropriate concentration in a pH ~6.5 buffer and measure the absorbance at 265 nm (molar extinction coefficient ε = 14,500 M⁻¹ cm⁻¹).[1][34]
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.[36] Do not autoclave , as heat will rapidly degrade the L-Ascorbic acid.[36]
-
Aliquoting and Storage: Aliquot the sterile stock solution into amber-colored or foil-wrapped tubes, minimizing the headspace to reduce oxygen exposure.[1] Store aliquots at 5°C for short-term use (stable for several days to weeks) or at -20°C for longer-term storage (stable for months).[1][35][37]
-
Handling: When ready to use, thaw an aliquot quickly and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells. Avoid repeated freeze-thaw cycles. Discard any solution that appears yellow.[1]
Protocol 2: Cell Viability Assessment using MTT Assay (with Precautions)
This protocol outlines the steps for an MTT assay, including modifications to account for L-Ascorbic acid interference.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[38]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of L-Ascorbic acid and appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[32]
-
Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS.[8]
-
Pre-MTT Wash (Crucial Step): After incubation, carefully aspirate the medium containing L-Ascorbic acid. Gently wash the cells once with 100 µL of sterile PBS to remove any residual compound.
-
MTT Addition: Add 100 µL of fresh culture medium and 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the crystals.[32][38]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength of 570 nm using a microplate reader.[39]
Visualizations: Pathways and Workflows
Diagram 1: Pro-oxidant Mechanism of L-Ascorbic Acid in Cancer Cells
References
- 1. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. finetechitg.com [finetechitg.com]
- 4. The in vitro cytotoxicity of ascorbate depends on the culture medium used to perform the assay and involves hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Effects of Ascorbic Acid: Not All Sides Fit All - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]
- 12. mdpi.com [mdpi.com]
- 13. neoplasiaresearch.com [neoplasiaresearch.com]
- 14. feedyourmind1111.substack.com [feedyourmind1111.substack.com]
- 15. Frontiers | Mechanisms and Applications of the Anti-cancer Effect of Pharmacological Ascorbic Acid in Cervical Cancer Cells [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. Natural resistance to ascorbic acid induced oxidative stress is mainly mediated by catalase activity in human cancer cells and catalase-silencing sensitizes to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Vitamin C Transporters in Cancer: Current Understanding and Gaps in Knowledge [frontiersin.org]
- 19. Diverse antitumor effects of ascorbic acid on cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Vitamin C - Wikipedia [en.wikipedia.org]
- 21. Effect of Glucose on GLUT1-Dependent Intracellular Ascorbate Accumulation and Viability of Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Identification of Structural Determinants of the Transport of the Dehydroascorbic Acid Mediated by Glucose Transport GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. preprints.org [preprints.org]
- 24. Vitamin C induces apoptosis in AGS cells via production of ROS of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vitamin C Induces Apoptosis in Human Colon Cancer Cell Line, HCT-8 Via the Modulation of Calcium Influx in Endoplasmic Reticulum and the Dissociation of Bad from 14-3-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. The Involvement of Ascorbic Acid in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. neoplasiaresearch.com [neoplasiaresearch.com]
- 29. Synergistic Effect of Vitamin C with Cisplatin for Inhibiting Proliferation of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synergistic Effect of Vitamin C with Cisplatin for Inhibiting Proliferation of Gastric Cancer Cells - Iranian Biomedical Journal [ibj.pasteur.ac.ir]
- 31. Effect of high concentration of ascorbate on catalase activity in cultured cells and tissues of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In vitro and in vivo assessment of high-dose vitamin C against murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. A Rapid and Specific Microplate Assay for the Determination of Intra- and Extracellular Ascorbate in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. himedialabs.com [himedialabs.com]
- 37. Administration of Intravenous Ascorbic Acid—Practical Considerations for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 38. MTT (Assay protocol [protocols.io]
- 39. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Impact of freeze-thaw cycles on L-Ascorbic acid phosphate efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of freeze-thaw cycles on the efficacy of L-Ascorbic acid phosphate (B84403) (L-AAP).
Frequently Asked Questions (FAQs)
Q1: How do freeze-thaw cycles affect the stability of L-Ascorbic acid phosphate (L-AAP) solutions?
A1: L-Ascorbic acid 2-phosphate (L-AAP) is a stable derivative of ascorbic acid.[1] While it is designed to be more resistant to oxidation than L-ascorbic acid, repeated freeze-thaw cycles can still potentially impact its stability and efficacy. The formation of ice crystals during freezing and their subsequent melting can lead to localized changes in pH and solute concentration, which may contribute to the degradation of L-AAP over time. Although more stable than its non-phosphorylated counterpart, it is best practice to minimize the number of freeze-thaw cycles.[2]
Q2: What are the primary degradation products of L-AAP following freeze-thaw cycles?
A2: The primary degradation pathway for L-AAP, though slower than that of ascorbic acid, eventually leads to the formation of dehydroascorbic acid (DHAA) and subsequent irreversible conversion to 2,3-diketogulonic acid.[3] The phosphate group on L-AAP protects the unstable enediol group from rapid oxidation.[1] However, physical stresses like freeze-thaw cycles can potentially accelerate the hydrolysis of the phosphate group, making the ascorbic acid moiety more susceptible to oxidation.
Q3: Can I use L-AAP solution that has been accidentally left at room temperature overnight?
A3: L-AAP is more stable than L-ascorbic acid in solution.[4] However, prolonged exposure to room temperature, light, and oxygen can still lead to degradation. It is recommended to assess the solution's integrity before use. A noticeable color change (e.g., to yellow or brown) can be an indicator of significant degradation. For critical experiments, it is advisable to prepare a fresh solution.
Q4: How many times can I safely freeze and thaw a stock solution of L-AAP?
A4: To ensure optimal efficacy, it is highly recommended to aliquot L-AAP stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. While there is no definitive number of cycles that L-AAP can withstand without any degradation, a general guideline for sensitive reagents is to limit freeze-thaw cycles to a maximum of 3-5 times. For applications highly sensitive to the concentration of active L-AAP, it is best to use a fresh aliquot for each experiment.
Q5: What is the recommended storage temperature for L-AAP solutions?
A5: For long-term storage, L-AAP solutions should be stored at -20°C or -80°C.[5] For short-term storage (a few days to a week), refrigeration at 4°C is acceptable, provided the solution is protected from light.
Troubleshooting Guides
Issue 1: Reduced or inconsistent efficacy of L-AAP in cell culture experiments.
| Possible Cause | Troubleshooting Step |
| Degradation due to multiple freeze-thaw cycles | Prepare single-use aliquots of your L-AAP stock solution to avoid repeated freezing and thawing. If you suspect your current stock has been compromised, prepare a fresh solution. |
| Incorrect storage | Ensure L-AAP stock solutions are stored at -20°C or -80°C for long-term storage and protected from light. Avoid prolonged storage at 4°C. |
| Oxidation of the solution | Visually inspect the solution for any color change. A yellow or brownish tint may indicate oxidation. Discard any discolored solution and prepare a fresh stock. |
| Interaction with components in the culture medium | Some components in serum or basal media can affect the stability of ascorbic acid derivatives.[4] Prepare the complete medium containing L-AAP fresh before each use. |
| Incorrect final concentration | Verify the calculations for your final working concentration. An error in dilution can lead to suboptimal or toxic effects. |
Issue 2: Precipitation observed in L-AAP solution after thawing.
| Possible Cause | Troubleshooting Step |
| Concentration of L-AAP is too high | L-AAP has a solubility limit in aqueous solutions. If you observe precipitation, you may have prepared a supersaturated solution. Try preparing a lower concentration stock solution. |
| pH of the solution | The pH of the solution can affect the solubility of L-AAP. Ensure the solvent used to prepare the stock solution has a pH that is compatible with maintaining L-AAP in solution. |
| Interaction with salts in the buffer | High concentrations of certain salts in your buffer could potentially lead to the precipitation of the magnesium or sodium salt of L-AAP. Consider using a different buffer system if this is a recurring issue. |
| Slow thawing | Slow thawing can sometimes promote precipitation. Thaw the solution quickly by placing the vial in a room temperature water bath.[6] |
Quantitative Data on L-AAP Stability
| Number of Freeze-Thaw Cycles | Expected L-AAP Integrity (%) | Expected L-Ascorbic Acid Integrity (%) | Notes |
| 0 | 100 | 100 | Freshly prepared solution. |
| 1 | >99 | ~95 | Minimal degradation expected for L-AAP. |
| 3 | ~98 | ~85 | Noticeable degradation may begin for L-ascorbic acid. |
| 5 | ~95 | ~70 | Significant degradation of L-ascorbic acid. L-AAP remains relatively stable. |
| 10 | <90 | <50 | Multiple freeze-thaw cycles are not recommended for either compound. |
These are estimated values to illustrate the relative stability and should not be taken as absolute experimental results.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment of L-AAP
This protocol outlines a method to assess the stability of an L-AAP solution after multiple freeze-thaw cycles.
1. Materials:
- L-Ascorbic acid phosphate (powder)
- Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
- Sterile, single-use microcentrifuge tubes
- -20°C freezer
- HPLC system with a suitable column for organic acid analysis
- Spectrophotometer
2. Procedure:
- Prepare a stock solution of L-AAP (e.g., 100 mM) in the desired sterile solvent.
- Filter-sterilize the solution using a 0.22 µm syringe filter.
- Aliquot the stock solution into multiple single-use, sterile microcentrifuge tubes (e.g., 100 µL per tube).
- Designate a set of aliquots for each freeze-thaw cycle to be tested (e.g., 0, 1, 3, 5, and 10 cycles).
- The "0 cycle" samples should be analyzed immediately to establish a baseline.
- Place the remaining aliquots in a -20°C freezer for at least 4 hours to ensure complete freezing.
- For each subsequent cycle, remove the designated tubes from the freezer and allow them to thaw completely at room temperature.
- Once thawed, immediately re-freeze the samples at -20°C.
- After the desired number of cycles, analyze the samples for L-AAP concentration.
3. Analysis:
- HPLC Analysis: Use a validated HPLC method to quantify the concentration of intact L-AAP. This is the most accurate method for assessing degradation.[1][7]
- Spectrophotometric Analysis: A simpler, though less specific, method is to measure the absorbance of the solution. Degradation products can alter the absorbance spectrum.
Protocol 2: Assessing Biological Activity of L-AAP Post Freeze-Thaw
This protocol is designed to evaluate the efficacy of L-AAP in a cell-based assay after freeze-thaw cycles.
1. Materials:
- L-AAP solutions that have undergone a defined number of freeze-thaw cycles (from Protocol 1).
- A suitable cell line (e.g., human dermal fibroblasts for collagen synthesis, or pre-osteoblastic cells like MC3T3-E1 for osteogenic differentiation).[8][9]
- Cell culture medium and supplements.
- Reagents for assessing the desired biological endpoint (e.g., collagen quantification kit, alkaline phosphatase activity assay).
2. Procedure:
- Culture the chosen cell line to the desired confluency.
- Treat the cells with culture medium supplemented with L-AAP from the different freeze-thaw cycle groups at a predetermined optimal concentration.
- Include a control group with freshly prepared L-AAP and a negative control group with no L-AAP.
- Incubate the cells for the required duration to observe the biological effect (e.g., 7-14 days for osteogenic differentiation).
- At the end of the incubation period, lyse the cells or collect the supernatant as required for the specific assay.
3. Analysis:
- Collagen Synthesis: Quantify the amount of collagen produced using a Sirius Red collagen detection kit or by Western blot for specific collagen types (e.g., Collagen I or IV).[10]
- Osteogenic Differentiation: Measure alkaline phosphatase (ALP) activity, a key marker of early osteoblast differentiation.[8] Mineralization can be assessed by Alizarin Red S staining.
Visualizations
Caption: Experimental workflow for assessing L-AAP stability after freeze-thaw cycles.
Caption: Role of L-AAP in the collagen synthesis pathway.
Caption: L-AAP mediated signaling in osteogenic differentiation.
References
- 1. Stability of vitamin C derivatives in solution and topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Alternative Preservation Steps and Storage on Vitamin C Stability in Fruit and Vegetable Products: Critical Review and Kinetic Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Development of a quantitative method for the analysis of total L-ascorbic acid in foods by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-ascorbic acid 2-phosphate promotes osteoblastic differentiation of MC3T3-E1 mediated by accumulation of type I collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Ascorbic acid phosphate stimulates type IV collagen synthesis and accelerates adipose conversion of 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Ascorbic Acid 2-Phosphate and Magnesium Ascorbyl Phosphate in Collagen Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal agent to promote collagen synthesis is critical. This guide provides an objective comparison of two widely used, stabilized derivatives of Vitamin C: L-Ascorbic Acid 2-Phosphate (AA2P) and Magnesium Ascorbyl Phosphate (MAP). The following analysis is based on experimental data to delineate their respective efficacies and mechanisms in stimulating collagen production.
Both AA2P and MAP are valued for their enhanced stability in culture media and topical formulations compared to the highly labile L-Ascorbic Acid (Ascorbic Acid).[1][2] Their primary function is to act as a pro-drug, delivering ascorbic acid intracellularly, which is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, critical for collagen maturation and secretion. Additionally, ascorbic acid stimulates the transcription of collagen genes.[1][2][3]
Quantitative Comparison of Efficacy
Experimental data from studies on human dermal fibroblasts provide insights into the relative potency of AA2P and MAP in promoting collagen synthesis.
| Compound | Cell Type | Concentration | Observed Effect on Collagen Synthesis | Reference |
| Magnesium Ascorbyl Phosphate (MAP) | Human Dermal Fibroblasts | Not specified in abstract | Equivalent to L-Ascorbic Acid in stimulating collagen synthesis. | [1][2] |
| L-Ascorbic Acid 2-Phosphate (AA2P) | Human Skin Fibroblasts | 0.1-1.0 mM | 2-fold enhancement in the relative rate of collagen synthesis to total protein synthesis over 3 weeks. | [4] |
Mechanism of Action and Cellular Uptake
Both AA2P and MAP must be internalized by the cell and dephosphorylated to release active ascorbic acid. This enzymatic conversion is a critical step for their biological activity. Once inside the cell, ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases in the endoplasmic reticulum, which are essential for the proper folding and stabilization of pro-collagen helices. Furthermore, ascorbic acid has been shown to increase the rate of transcription of collagen genes, leading to higher levels of procollagen (B1174764) mRNA.[1][3][5] This dual action—enhancing both the transcription and the maturation of collagen—underpins their efficacy.
References
- 1. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collagen western blotting - Protein and Proteomics [protocol-online.org]
- 3. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of L-Ascorbic Acid Phosphate on Gene Expression via qPCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Ascorbic acid phosphate's (Asc-2P) performance in modulating gene expression, with a focus on its validation using quantitative real-time PCR (qPCR). We present supporting experimental data, detailed protocols, and a comparative analysis with its more common alternative, L-Ascorbic acid (AsA), and other compounds.
Comparative Analysis of Gene Expression
L-Ascorbic acid phosphate (B84403), a stable derivative of Vitamin C, is increasingly utilized in cell culture to study its effects on gene expression, particularly in pathways related to extracellular matrix production and cell differentiation. Its superior stability in culture media compared to L-Ascorbic acid ensures more consistent and reproducible results over longer experimental periods.
The following table summarizes the quantitative data on the upregulation of key genes, Collagen Type I Alpha 1 Chain (COL1A1) and Alkaline Phosphatase (ALPL), in response to treatment with L-Ascorbic acid phosphate and L-Ascorbic acid. The data is presented as a representative fold change in mRNA expression relative to an untreated control, as determined by qPCR.
| Treatment | Target Gene | Cell Type | Concentration | Time Point | Fold Change (vs. Control) | Reference |
| L-Ascorbic acid phosphate (Asc-2P) | COL1A1 | Human Dermal Fibroblasts | 0.1 - 1.0 mM | 3 weeks | ~2-fold | [1] |
| L-Ascorbic acid phosphate (Asc-2P) | Myogenin | L6 Muscle Cells | Not Specified | 4 days | Higher than control | [2] |
| L-Ascorbic acid (AsA) | COL1A1 | Human Dermal Fibroblasts | 100 µM | 72 hours | ~2.55-fold | [3] |
| L-Ascorbic acid (AsA) | ALPL | Chick Chondrocytes | Not Specified | 9 days | 15 to 20-fold | [4] |
| L-Ascorbic acid (AsA) | COL1A1 & FN1 | Cardiac Fibroblasts (with TGF-β1) | Not Specified | 6 days | Synergistic increase | [5] |
Note: Direct comparative studies providing fold-change data for Asc-2P and AsA under identical conditions are limited. The increased efficacy of Asc-2P is often attributed to its higher stability and sustained bioavailability in culture.
Alternative Compounds for Gene Expression Modulation
Several other compounds can be used to modulate the expression of genes like COL1A1 and ALPL:
-
Transforming Growth Factor-beta 1 (TGF-β1): A potent inducer of collagen synthesis. It has been shown to work synergistically with ascorbic acid.[3][4]
-
Resveratrol: This polyphenol has been demonstrated to upregulate the expression of Col1, TGF-β1, and ALPL in osteogenic differentiation.
-
Tocotrienol-rich fraction (TRF): A form of Vitamin E that has been shown to upregulate COL1A1 and COL3A1 gene expression.[6]
-
Coenzyme A: This molecule stimulates collagen production by enhancing prolyl hydroxylase activity and stimulating the gene expression of the alpha subunit of this enzyme and the alpha1 chain of type I collagen.[7]
Experimental Protocols
Validating Gene Expression Changes Using qPCR
This protocol outlines the key steps for quantifying the effect of L-Ascorbic acid phosphate on the expression of target genes (e.g., COL1A1, ALPL) in cultured cells.
1. Cell Culture and Treatment:
-
Plate cells (e.g., human dermal fibroblasts) at a suitable density in a 6-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with the desired concentration of L-Ascorbic acid phosphate (e.g., 0.5 mM). Include an untreated control and a positive control (e.g., L-Ascorbic acid).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
2. RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), following the manufacturer's instructions.
-
Incorporate a DNase I treatment step to remove any contaminating genomic DNA.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen).
-
Use oligo(dT) or random hexamer primers for the reverse transcription reaction.
4. qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing:
-
qPCR master mix (containing SYBR Green or a probe-based chemistry)
-
Forward and reverse primers for the target gene (e.g., COL1A1, ALPL) and a reference gene (e.g., GAPDH, ACTB).
-
Nuclease-free water
-
cDNA template
-
-
Set up reactions in triplicate for each sample and gene.
-
Include a no-template control (NTC) to check for contamination.
5. qPCR Cycling and Data Acquisition:
-
Perform the qPCR reaction in a real-time PCR instrument. A typical cycling protocol is:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Collect fluorescence data at the end of each extension step.
6. Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCq (Livak) method:
-
Normalize to the reference gene: ΔCq = Cq (target gene) - Cq (reference gene)
-
Normalize to the control group: ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
Calculate the fold change: 2-ΔΔCq
-
Mandatory Visualizations
Experimental Workflow for qPCR Validation
References
- 1. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-lasting vitamin C derivative, ascorbic acid 2-phosphate, increases myogenin gene expression and promotes differentiation in L6 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascorbic acid and transforming growth factor-beta 1 increase collagen biosynthesis via different mechanisms: coordinate regulation of pro alpha 1(I) and Pro alpha 1(III) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of collagen synthesis and its gene expression in human skin fibroblasts by tocotrienol-rich fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coenzyme A stimulates collagen production in cultured fibroblasts; possible mechanisms in enzymatic and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Ascorbic Acid vs. L-Ascorbic Acid Phosphate: A Comparative Guide for Osteoblast Differentiation
For researchers, scientists, and drug development professionals, selecting the appropriate form of Vitamin C is a critical decision in designing robust in vitro models of osteoblast differentiation. This guide provides an objective comparison of L-Ascorbic acid (AsA) and its stable derivative, L-Ascorbic acid phosphate (B84403) (AsAP), supported by experimental data, detailed protocols, and pathway visualizations to inform your experimental design.
The primary distinction between L-Ascorbic acid and L-Ascorbic acid phosphate lies in their chemical stability. L-Ascorbic acid is notoriously unstable in cell culture media, readily oxidizing and degrading, which can lead to inconsistent and unreliable results.[1] In contrast, L-Ascorbic acid phosphate is a stable pro-drug that is enzymatically hydrolyzed by cellular phosphatases to release a sustained and consistent supply of biologically active L-Ascorbic acid to the cells. This key difference has significant implications for their efficacy in promoting osteoblast differentiation.
Performance Comparison: Experimental Data
Experimental evidence consistently demonstrates the superior performance of L-Ascorbic acid phosphate over L-Ascorbic acid in promoting key markers of osteoblast differentiation. A pivotal study directly comparing the two compounds in human osteoblast-like MG-63 cells revealed significant differences in their effects on cell proliferation and alkaline phosphatase (ALP) activity, an early and crucial marker of osteogenesis.
Table 1: Effect of L-Ascorbic Acid (AsA) vs. L-Ascorbic Acid Phosphate (AsAP) on Osteoblast Proliferation
| Treatment (0.25 mM) | Cell Growth (DNA Content, µ g/dish ) after 6 days | Fold Change vs. Control |
| Control | 4.8 ± 0.3 | 1.0 |
| L-Ascorbic Acid (AsA) | 4.5 ± 0.4 | ~0.94 |
| L-Ascorbic Acid Phosphate (AsAP) | 6.2 ± 0.5 | ~1.29 |
Data adapted from a study on MG-63 cells.[2][3][4]
Table 2: Comparative Effect of L-Ascorbic Acid (AsA) vs. L-Ascorbic Acid Phosphate (AsAP) on Alkaline Phosphatase (ALP) Activity and mRNA Expression
| Treatment (0.25 mM) | ALP Activity (nmol/min/µg DNA) after 6 days | Fold Change vs. Control (Activity) | Relative ALP mRNA Expression after 7 days | Fold Change vs. Control (mRNA) |
| Control | ~1.5 | 1.0 | 1.0 | 1.0 |
| L-Ascorbic Acid (AsA) | ~3.0 | ~2.0 | ~1.5 | 1.5 |
| L-Ascorbic Acid Phosphate (AsAP) | ~5.0 | ~3.3 | ~2.0 | 2.0 |
Data adapted from a study on MG-63 cells.[2][3][4]
Signaling Pathways in Ascorbic Acid-Mediated Osteoblast Differentiation
Ascorbic acid influences osteoblast differentiation through multiple interconnected signaling pathways. A primary mechanism is its essential role as a cofactor in collagen synthesis. A well-formed collagenous extracellular matrix (ECM) is a prerequisite for osteoblast maturation and mineralization. Additionally, ascorbic acid has been shown to activate the Wnt/β-catenin signaling pathway, a critical regulator of bone formation.
Caption: Experimental workflow for comparing the effects of AsA and AsAP.
Caption: Key signaling pathways influenced by ascorbic acid.
Experimental Protocols
Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted for a 96-well plate format.
-
Cell Culture and Lysis:
-
Culture osteoblasts in a 96-well plate with control, AsA, or AsAP supplemented media for the desired duration (e.g., 7 days).
-
Aspirate the culture medium and wash the cells twice with 200 µL of ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
ALP Activity Measurement:
-
Transfer 20 µL of the cell lysate supernatant to a new 96-well plate.
-
Prepare a p-nitrophenyl phosphate (pNPP) substrate solution (e.g., 1 mg/mL pNPP in ALP buffer - 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5).
-
Add 80 µL of the pNPP substrate solution to each well containing the cell lysate.
-
Incubate the plate at 37°C for 15-30 minutes, or until a yellow color develops.
-
Stop the reaction by adding 100 µL of 1 N NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Normalization:
-
Determine the total protein concentration of the cell lysates using a BCA protein assay kit.
-
Normalize the ALP activity to the total protein concentration (e.g., nmol pNP/min/mg protein).
-
Mineralization Assay (Alizarin Red S Staining)
This protocol is for staining mineralized nodules in a 24-well plate.
-
Cell Culture and Fixation:
-
Culture osteoblasts in a 24-well plate with control, AsA, or AsAP supplemented media for 14-21 days, changing the media every 2-3 days.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times with deionized water.
-
-
Alizarin Red S Staining:
-
Prepare a 2% Alizarin Red S solution (w/v) in deionized water and adjust the pH to 4.1-4.3 with ammonium (B1175870) hydroxide.
-
Add 1 mL of the Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature with gentle shaking.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
-
Quantification (Optional):
-
After the final wash, add 1 mL of 10% cetylpyridinium (B1207926) chloride to each well and incubate for 1 hour at room temperature with shaking to destain.
-
Transfer 200 µL of the destaining solution from each well to a 96-well plate.
-
Measure the absorbance at 562 nm.
-
Gene Expression Analysis (RT-qPCR)
This protocol provides a general workflow for analyzing the expression of osteogenic marker genes.
-
RNA Extraction:
-
Culture osteoblasts in 6-well plates with control, AsA, or AsAP supplemented media for the desired time points (e.g., day 7 and 14).
-
Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., RUNX2, SP7 (Osterix), ALPL, BGLAP (Osteocalcin)) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the control group.
-
Conclusion
For in vitro studies of osteoblast differentiation, L-Ascorbic acid phosphate (AsAP) offers a clear advantage over L-Ascorbic acid (AsA). Its superior stability ensures a consistent and sustained delivery of active Vitamin C to the cells, leading to more robust and reproducible induction of osteogenic markers. The provided experimental data and protocols offer a framework for researchers to design and execute comparative studies to further elucidate the nuanced effects of these two compounds on bone cell biology. The use of AsAP is strongly recommended for achieving reliable and physiologically relevant results in osteoblast differentiation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchmap.jp [researchmap.jp]
- 5. Retinoic and ascorbic acids induce osteoblast differentiation from human dental pulp mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
Assessing the Impact of L-Ascorbic Acid Phosphate on Mitochondrial Function In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Ascorbic acid phosphate's (AA2P) performance in supporting mitochondrial function in vitro against other common alternatives. The information presented is based on available experimental data to assist researchers in selecting the appropriate reagents for their studies.
Introduction to L-Ascorbic Acid Phosphate (B84403) and Mitochondrial Function
L-Ascorbic acid (Vitamin C) is a well-known antioxidant crucial for various cellular processes. However, its instability in culture media limits its application in long-term in vitro studies. L-Ascorbic acid phosphate (AA2P) is a stable derivative of L-Ascorbic acid that is enzymatically hydrolyzed by cellular phosphatases to release active L-Ascorbic acid. This sustained release mechanism makes it a popular supplement in cell culture.[1]
Mitochondria, the powerhouses of the cell, are central to cellular metabolism and are also a primary site of reactive oxygen species (ROS) production. Maintaining mitochondrial integrity and function is critical for cell health and survival. Antioxidants play a vital role in protecting mitochondria from oxidative damage. This guide assesses the efficacy of AA2P in this role compared to other antioxidants.
Comparative Analysis of Mitochondrial Function Parameters
The following tables summarize the in vitro effects of L-Ascorbic acid phosphate and its alternatives on key mitochondrial function parameters.
Table 1: Comparison of Effects on Mitochondrial ATP Production
| Compound | Cell Type | Concentration | Effect on ATP Production | Citation |
| L-Ascorbic acid | Patient Fibroblasts | 100 µM | Variable (increase or decrease) | [2] |
| N-Acetylcysteine (NAC) | Patient Fibroblasts | 1 mM | Increase | [2] |
| Resveratrol | Patient Fibroblasts | 25 µM | No effect or decrease | [2] |
| High-dose Vitamin C | HCT116 Colorectal Cancer Cells | 5 mM | Overall reduction | [3] |
Table 2: Comparison of Effects on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Cell Type | Concentration | Effect on ΔΨm | Citation |
| L-Ascorbic acid | Patient Fibroblasts | 100 µM | Variable | [2] |
| N-Acetylcysteine (NAC) | Murine Oligodendrocytes | 500 µM | Reverses decrease induced by VLCFA | [4] |
| Resveratrol | Patient Fibroblasts | 25 µM | No effect or detrimental | [2] |
| Trolox | Human Complex I Deficient Fibroblasts | 300 µM | Normalizes ΔΨm | [5] |
| High-dose Vitamin C | HCT116 Colorectal Cancer Cells | 5 mM | Restored membrane potential | [3] |
Table 3: Comparison of Effects on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Compound | Cell Type | Concentration | Effect on OCR | Citation |
| L-Ascorbic acid | Gingival Fibroblasts | Not specified | No disruption of mitochondrial reductase activity | [6] |
| MitoQ | Diabetic (db/db) mice kidney mitochondria | 0.6 mg/kg/day (in vivo) | Increased OCR (suggesting uncoupling) | [7] |
| Trolox | Human Skin Fibroblasts | Not specified | Increased routine and maximal OCR | [8] |
| High-dose Vitamin C | HCT116 Colorectal Cancer Cells | 5 mM | Increased OCR | [3] |
| L-Ascorbic acid | U937 cells | 3 µM | Enhanced sensitivity to peroxynitrite-dependent inhibition of complex III | [9] |
Key Alternatives to L-Ascorbic Acid Phosphate
Several other compounds are commonly used in in vitro studies to mitigate oxidative stress and support mitochondrial function.
-
L-Ascorbic Acid: The parent compound, while potent, is unstable in solution.[1] It can have variable effects on mitochondrial parameters, sometimes acting as a pro-oxidant at higher concentrations.[2]
-
N-Acetylcysteine (NAC): A precursor to the antioxidant glutathione, NAC has shown beneficial effects on ATP production and mitochondrial membrane potential.[2][4]
-
Trolox: A water-soluble analog of Vitamin E, Trolox is a potent antioxidant that has been shown to restore mitochondrial membrane potential and increase oxygen consumption.[5][8]
-
MitoQ: A mitochondria-targeted antioxidant, MitoQ accumulates within the mitochondria and has been shown to be highly effective at reducing mitochondrial-specific oxidative stress and improving respiration.[7][10][11][12]
Signaling Pathways and Experimental Workflows
The protective effects of L-Ascorbic acid and its derivatives on mitochondria are often mediated through complex signaling pathways.
Cellular uptake and mitochondrial protective mechanism of L-Ascorbic acid.
L-Ascorbic acid phosphate is taken up by cells and converted to L-Ascorbic acid, which can then directly scavenge ROS, thereby protecting mitochondria from oxidative damage and inhibiting apoptosis.
Potential signaling pathways influenced by Vitamin C affecting mitochondria.
Vitamin C may influence mitochondrial biogenesis and antioxidant defense through the activation of key signaling pathways like AMPK/PGC-1α and Nrf2.[3][[“]] The activation of AMPK can lead to the stimulation of PGC-1α, a master regulator of mitochondrial biogenesis.[14] PGC-1α, in turn, activates transcription factors NRF1 and NRF2, leading to the expression of mitochondrial transcription factor A (TFAM) and subsequent mitochondrial DNA replication and protein synthesis.[14][15] The transcription factor Nrf2 also plays a crucial role in the antioxidant response by binding to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes.[16][17][18]
Experimental Protocols
Detailed methodologies for key in vitro mitochondrial function assays are provided below.
1. Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
This protocol is adapted from established methods for high-resolution respirometry.[19][20]
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere.
-
Treatment: Treat cells with L-Ascorbic acid phosphate or other compounds for the desired duration.
-
Assay Medium: Replace the culture medium with XF assay medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator at 37°C for 1 hour.
-
Seahorse XF Analyzer: Place the plate in the Seahorse XF Analyzer and perform a mitochondrial stress test by sequentially injecting:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors to measure non-mitochondrial respiration.
-
-
Data Analysis: The Seahorse software calculates OCR parameters including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Workflow for measuring Oxygen Consumption Rate (OCR).
2. Measurement of Mitochondrial ATP Production
This protocol is based on a luciferin-luciferase bioluminescence assay.[2]
-
Cell Culture and Treatment: Culture and treat cells with the desired compounds in a multi-well plate.
-
Cell Permeabilization: Remove the culture medium, wash the cells, and add a permeabilization buffer containing digitonin.
-
Substrate Addition: Add a buffer containing mitochondrial substrates (e.g., glutamate (B1630785) and malate) and ADP to initiate ATP synthesis.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Luminescence Measurement: Add a luciferin-luciferase reagent to the wells and measure the resulting luminescence using a microplate reader. The light output is proportional to the ATP concentration.
-
Normalization: Normalize the luminescence signal to the cell number or protein content in parallel wells.
Workflow for measuring mitochondrial ATP production.
3. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes a fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.[2][21]
-
Cell Culture and Treatment: Culture and treat cells with the desired compounds.
-
Dye Loading: Incubate the cells with the fluorescent dye (e.g., TMRE) in culture medium at 37°C in the dark.
-
Washing: Wash the cells to remove the excess dye.
-
Imaging/Flow Cytometry:
-
Microscopy: Acquire fluorescent images of the cells. In healthy cells with a high ΔΨm, the dye accumulates in the mitochondria, resulting in a bright signal.
-
Flow Cytometry: Analyze the fluorescence intensity of individual cells. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Positive Control: Treat a set of cells with an uncoupler like FCCP to induce mitochondrial depolarization as a positive control.
Workflow for measuring mitochondrial membrane potential (ΔΨm).
Conclusion
L-Ascorbic acid phosphate serves as a stable source of L-Ascorbic acid in vitro, offering protection against oxidative stress. While it has demonstrated a protective role for mitochondria, its direct comparative efficacy against other antioxidants on specific mitochondrial functions like oxygen consumption and ATP production requires further quantitative investigation. Alternatives such as N-Acetylcysteine and Trolox have shown more consistent positive effects in some studies. For targeted mitochondrial protection, compounds like MitoQ appear to be more potent. The choice of antioxidant should be guided by the specific experimental context, including the cell type and the duration of the study. The signaling pathways involving AMPK/PGC-1α and Nrf2 are potential mediators of the beneficial effects of Vitamin C on mitochondrial health and warrant further exploration.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Ascorbate, N-Acetylcysteine, and Resveratrol on Fibroblasts from Patients with Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-dose vitamin C promotes mitochondrial biogenesis in HCT116 colorectal cancer cells by regulating the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine Reverses the Mitochondrial Dysfunction Induced by Very Long-Chain Fatty Acids in Murine Oligodendrocyte Model of Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antioxidant Trolox restores mitochondrial membrane potential and Ca2+-stimulated ATP production in human complex I deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ascorbic acid on cellular respiration with mitochondrial reductase in gingival fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted mitochondrial therapy using MitoQ shows equivalent renoprotection to angiotensin converting enzyme inhibition but no combined synergy in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trolox-Sensitive Reactive Oxygen Species Regulate Mitochondrial Morphology, Oxidative Phosphorylation and Cytosolic Calcium Handling in Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramitochondrial Ascorbic Acid Enhances the Formation of Mitochondrial Superoxide Induced by Peroxynitrite via a Ca2+-Independent Mechanism [mdpi.com]
- 10. Cations SkQ1 and MitoQ accumulated in mitochondria delay opening of ascorbate/FeSO4-induced nonspecific pore in the inner mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mitoaction.org [mitoaction.org]
- 13. consensus.app [consensus.app]
- 14. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Role of Nrf2 in the Regulation of Mitochondrial Function and Ferroptosis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
A Comparative Analysis of L-Ascorbic Acid Phosphate Salts for Research and Development
In the realm of cellular biology and therapeutic development, the application of L-Ascorbic acid (Vitamin C) is often hampered by its inherent instability. To overcome this limitation, several phosphorylated derivatives have been synthesized, offering enhanced stability while retaining biological activity. This guide provides a comparative overview of two prominent L-Ascorbic acid phosphate (B84403) salts: Sodium Ascorbyl Phosphate (SAP) and Magnesium Ascorbyl Phosphate (MAP), tailored for researchers, scientists, and drug development professionals. The information on Potassium Ascorbyl Phosphate is limited to more complex esters, and therefore, it is not included in this direct comparison.
Chemical Structures and Properties
Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate are stable, water-soluble derivatives of Vitamin C.[1][2] Upon topical application or in cell culture, they are enzymatically hydrolyzed by phosphatases to release active L-Ascorbic acid.[3][4] This enzymatic conversion allows for a sustained release of Vitamin C, providing prolonged antioxidant and biological effects.[4]
Performance Comparison: Stability, Antioxidant Activity, and Collagen Synthesis
The primary advantage of ascorbyl phosphate salts over L-Ascorbic acid is their superior stability in aqueous solutions and cosmetic formulations.[5][6] Between the two, Sodium Ascorbyl Phosphate has been reported to exhibit greater stability than Magnesium Ascorbyl Phosphate in some formulations.[3]
In terms of biological efficacy, both salts act as potent antioxidants and promote collagen formation.[1][3] Their antioxidant activity stems from the ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). This protective mechanism is crucial in mitigating cellular damage from oxidative stress. Furthermore, the released L-Ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, essential enzymes in collagen biosynthesis.[7]
One comparative study on human dermal fibroblasts revealed that Magnesium Ascorbyl Phosphate is equivalent to L-Ascorbic acid in stimulating collagen synthesis, whereas Sodium Ascorbyl Phosphate required a tenfold greater concentration to elicit the same effect.[5][6]
Table 1: Comparative Properties of L-Ascorbic Acid Phosphate Salts
| Property | Sodium Ascorbyl Phosphate (SAP) | Magnesium Ascorbyl Phosphate (MAP) | L-Ascorbic Acid (AA) |
| Chemical Stability | High | High (reported to be slightly less stable than SAP in some formulations)[3] | Low (unstable in aqueous solution, sensitive to light and air) |
| Solubility | Water-soluble | Water-soluble | Water-soluble |
| Bioactivation | Enzymatic conversion to L-Ascorbic acid in the skin/cells[1] | Enzymatic conversion to L-Ascorbic acid in the skin/cells[4] | Directly active |
| Collagen Synthesis | Stimulates collagen synthesis, but may require higher concentrations than MAP[5][6] | Potent stimulator of collagen synthesis, comparable to L-Ascorbic acid[5][6] | Potent stimulator of collagen synthesis |
| Antioxidant Activity | Effective antioxidant[1] | Effective antioxidant[2] | Potent antioxidant |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This method is used for the quantitative analysis of the active compounds to assess their chemical stability over time.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer solution and an organic solvent. A suitable mobile phase for SAP is a mixture of KH₂PO₄ and tetrabutylammonium hydroxide in water with 10% methanol, adjusted to a pH of 2.5 with orthophosphoric acid.[4] For MAP, a mobile phase of 0.05 M KH₂PO₄ buffer solution (pH 2.5) and methanol (99:1, v/v) can be used.[8]
-
Standard Solution Preparation: Prepare a stock solution of the respective ascorbyl phosphate salt in the mobile phase. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dilute the formulation containing the ascorbyl phosphate salt with the mobile phase to a concentration within the range of the standard curve.
-
Chromatographic Conditions:
-
Data Analysis: Quantify the amount of the ascorbyl phosphate salt in the sample by comparing its peak area to the standard curve. Stability is assessed by measuring the concentration of the active ingredient at different time points under various storage conditions (e.g., temperature, light exposure).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Instrumentation:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid (as a positive control)
-
Test samples of L-Ascorbic acid phosphate salts
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample and Control Preparation: Prepare a series of dilutions of the test samples and the ascorbic acid standard in the same solvent.
-
Reaction:
-
In a test tube or a microplate well, add a specific volume of the DPPH solution (e.g., 3 mL).[10]
-
Add a small volume of the sample or standard solution.
-
Include a control containing the solvent instead of the antioxidant.
-
-
Incubation: Mix the solutions and incubate in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.[10]
In Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
This assay evaluates the ability of the compounds to stimulate collagen production in cultured cells.
Materials:
-
Normal Human Dermal Fibroblasts (NHDF)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (L-Ascorbic acid, SAP, MAP)
-
Lysis buffer
-
Collagen assay kit (e.g., Sirius Red-based)
Procedure:
-
Cell Culture: Culture NHDF in appropriate flasks until they reach about 80% confluency.
-
Treatment: Seed the fibroblasts in multi-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing different concentrations of the test compounds. Include an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow for collagen synthesis and secretion.
-
Collagen Quantification:
-
Collect the cell culture supernatant (for secreted collagen) and lyse the cells (for cell-associated collagen).
-
Quantify the total collagen content using a collagen-specific assay, such as the Sirius Red assay, which relies on the selective binding of the dye to collagen molecules.
-
Measure the absorbance or fluorescence according to the assay kit's instructions.
-
-
Data Analysis: Normalize the collagen content to the total protein content or cell number to account for differences in cell proliferation. Compare the amount of collagen produced in the treated groups to the untreated control to determine the fold-increase in collagen synthesis.
Signaling Pathways and Mechanisms of Action
Antioxidant Signaling Pathway
The antioxidant effects of L-Ascorbic acid and its derivatives are partly mediated through the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11][12][13] Under conditions of oxidative stress, Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes.
Caption: Nrf2-mediated antioxidant pathway activated by L-Ascorbic Acid.
Collagen Synthesis Signaling Pathway
L-Ascorbic acid stimulates collagen synthesis primarily through its role as a cofactor for hydroxylating enzymes and by influencing the TGF-β/Smad signaling pathway.[14][15]
Caption: TGF-β/Smad signaling pathway in Vitamin C-stimulated collagen synthesis.
Conclusion
Sodium Ascorbyl Phosphate and Magnesium Ascorbyl Phosphate are valuable, stabilized forms of L-Ascorbic acid for research and pharmaceutical/cosmetic applications. While both offer enhanced stability compared to L-Ascorbic acid, MAP may exhibit superior efficacy in stimulating collagen synthesis at lower concentrations. The choice between these salts will depend on the specific requirements of the application, including desired biological activity, formulation pH, and cost considerations. The provided experimental protocols and pathway diagrams offer a foundational framework for the comparative evaluation and mechanistic understanding of these important compounds.
References
- 1. skinident.world [skinident.world]
- 2. Magnesium Ascorbyl Phosphate [myskinrecipes.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Urgent! Method for Sodium Ascorbyl Phosphate - Chromatography Forum [chromforum.org]
- 5. karger.com [karger.com]
- 6. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of vitamin C and its derivatives on collagen synthesis and cross-linking by normal human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. Free radical scavenging activity [protocols.io]
- 11. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating Osteogenic Differentiation: A Comparative Guide to L-Ascorbic Acid Phosphate Treatment and Alizarin Red Staining
For researchers, scientists, and drug development professionals invested in bone regeneration and orthopedic therapies, accurately inducing and validating osteogenic differentiation is paramount. L-Ascorbic acid 2-phosphate (AA2P), a stable analogue of Vitamin C, is a cornerstone of many osteogenic induction media. This guide provides a comprehensive comparison of osteogenic induction strategies involving AA2P, validated by the gold-standard Alizarin Red staining for mineralization, supported by experimental data and detailed protocols.
Performance Comparison of Osteogenic Induction Media
The efficacy of L-Ascorbic acid 2-phosphate is often evaluated in combination with other reagents, primarily dexamethasone (B1670325) and a phosphate (B84403) source like β-glycerophosphate. The concentration and combination of these components can significantly impact the degree of mineralization.
A common osteogenic medium (OM) for human adipose stem cells (hASCs) includes 50 µM L-ascorbic acid 2-phosphate, 100 nM dexamethasone, and 10 mM β-glycerophosphate.[1] Studies have explored variations in these concentrations to optimize osteo-induction. For instance, in human serum-based media, a significant increase in alkaline phosphatase (ALP) activity was observed with a medium containing higher concentrations of L-ascorbic acid 2-phosphate and lower dexamethasone.[1] Mineralization, a later marker of osteogenesis, was also enhanced under these modified conditions.[1]
The following table summarizes findings on the impact of different osteogenic supplement combinations on mineralization, as quantified by Alizarin Red S staining.
| Treatment Group | Key Supplements | Cell Type | Duration | Outcome on Mineralization (Alizarin Red S Quantification) |
| Control | Basal Medium | Human Mesenchymal Stem Cells (hMSCs) | 21 days | No significant mineralization observed. |
| Osteogenic Medium 1 (OM1) | 50 µM L-Ascorbic acid 2-phosphate, 100 nM Dexamethasone, 10 mM β-glycerophosphate | hASCs | 14 days | Standard level of mineralization. |
| Osteogenic Medium 2 (OM2) | High L-Ascorbic acid 2-phosphate, Low Dexamethasone | hASCs | 14 days | Enhanced mineralization compared to OM1 in human serum-based medium.[1] |
| Osteogenic Medium 3 (OM3) | High L-Ascorbic acid 2-phosphate, Low Dexamethasone | hASCs | 14 days | Significantly increased ALP activity in human serum-based medium.[1] |
| Dexamethasone + β-glycerophosphate | 100 nM Dexamethasone, 10 mM β-glycerophosphate | Human Osteoblasts (hOB) | 14 days | Positive Alizarin Red staining, indicating calcium deposition. |
| L-Ascorbic acid 2-phosphate + Dexamethasone + β-glycerophosphate | 50 µM L-Ascorbic acid 2-phosphate, 100 nM Dexamethasone, 10 mM β-glycerophosphate | hOB | 14 days | Most prominent and distinctive Alizarin Red staining, indicating robust mineralization. |
| L-Ascorbic acid 2-phosphate alone | 50 µM L-Ascorbic acid 2-phosphate | hOB | 14 days | No significant signs of Alizarin Red staining. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are standardized protocols for osteogenic induction and subsequent Alizarin Red staining.
Osteogenic Induction Protocol
This protocol is a general guideline and may require optimization for different cell types.
-
Cell Seeding: Plate cells (e.g., mesenchymal stem cells) in a multi-well plate at a density that allows them to reach confluence. Culture in a standard growth medium until they are 80-90% confluent.
-
Initiation of Differentiation: Once confluent, aspirate the growth medium and replace it with the osteogenic differentiation medium. A commonly used composition is basal medium (e.g., DMEM) supplemented with 10% fetal bovine serum, 50 µg/mL L-Ascorbic acid 2-phosphate, 10 mM β-glycerophosphate, and 100 nM dexamethasone.[2]
-
Maintenance: Change the osteogenic medium every 2-3 days for a period of 14 to 28 days. The optimal duration for differentiation depends on the cell type.
-
Monitoring: Visually inspect the cells regularly for morphological changes and the formation of mineralized nodules.
Alizarin Red Staining Protocol
This protocol is for the qualitative and quantitative assessment of calcium deposits in cultured cells.
-
Preparation of Alizarin Red S Solution: Prepare a 2% w/v solution of Alizarin Red S in distilled water. Adjust the pH to 4.1-4.3 using 0.1% ammonium (B1175870) hydroxide (B78521) or dilute HCl. Filter the solution through a 0.22 µm filter.
-
Fixation: After the desired differentiation period, carefully aspirate the culture medium. Wash the cells once with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.
-
Washing: Gently wash the fixed cells 2-3 times with distilled water to remove the fixative.
-
Staining: Add the Alizarin Red S solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature for 20-45 minutes in the dark.
-
Removal of Excess Stain: Aspirate the staining solution and wash the cells 3-5 times with distilled water until the wash water is clear.
-
Visualization: After the final wash, add PBS to the wells to prevent drying and visualize the stained mineralized nodules under a bright-field microscope. Calcium deposits will appear as a bright orange-red color.
Quantification of Alizarin Red Staining
For a quantitative comparison, the Alizarin Red S stain can be extracted and measured spectrophotometrically.
-
Elution: After visualization, add a destaining solution, such as 10% acetic acid or 10% cetylpyridinium (B1207926) chloride, to each well. Incubate for 15-30 minutes at room temperature with gentle shaking to elute the bound stain.
-
Neutralization (if using acetic acid): Transfer the eluted stain to a microcentrifuge tube. If acetic acid was used, neutralize the solution with 10% ammonium hydroxide.
-
Spectrophotometry: Read the absorbance of the eluted solution in a plate reader at a wavelength of 405 nm, 562 nm, or 570 nm, depending on the elution buffer used.
-
Normalization: Normalize the absorbance values to the cell number or total protein content for accurate comparison between different treatment groups.
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological mechanisms and the experimental process can provide a clearer understanding of the system.
Caption: L-Ascorbic acid 2-phosphate signaling in osteogenesis.
Caption: Alizarin Red staining experimental workflow.
References
L-Ascorbic Acid Phosphate as a Potent Stimulator of Collagen Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the efficacy of different compounds in stimulating collagen production is crucial. This guide provides an objective comparison of collagen expression following stimulation with L-Ascorbic acid 2-phosphate (Asc 2-P), a stable derivative of Vitamin C, versus control conditions. The information is supported by experimental data and detailed protocols to aid in the design and execution of similar studies.
L-Ascorbic acid is a well-established cofactor for prolyl and lysyl hydroxylases, enzymes essential for the proper folding and maturation of collagen.[1][2] However, its instability in culture media presents a significant challenge for long-term studies. L-Ascorbic acid 2-phosphate (Asc 2-P) offers a more stable alternative, leading to a more sustained and potent effect on collagen synthesis.[3][4] Studies have shown that Asc 2-P not only enhances the rate of collagen synthesis but also promotes cell proliferation and the formation of a three-dimensional, tissue-like extracellular matrix.[3][5][6][7]
Comparative Analysis of Collagen Expression
The following table summarizes quantitative data from studies investigating the effect of L-Ascorbic acid 2-phosphate on collagen expression in different cell types.
| Cell Type | Treatment | Concentration | Incubation Time | Fold Increase in Collagen Synthesis (Relative to Control) | Reference |
| Human Skin Fibroblasts | L-Ascorbic acid 2-phosphate | 0.1 - 1.0 mM | 3 weeks | 2-fold | [3][6][7] |
| Human Dermal Fibroblasts | L-Ascorbic acid 2-phosphate | 50 µg/mL | 14 days | 2.3-fold | [4] |
| Human Skin Fibroblasts | L-Ascorbic acid | 0.25 mM | 24 hours | ~8-fold | [8] |
Note: The study by Kumar's Take used L-ascorbic acid, not the phosphate (B84403) derivative, which may account for the larger fold increase over a shorter time frame due to direct availability, though stability issues may arise in longer experiments.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
References
- 1. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchmap.jp [researchmap.jp]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Effects of ascorbic acid and ascorbic acid 2-phosphate, a long-acting vitamin C derivative, on the proliferation and differentiation of human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drkumardiscovery.com [drkumardiscovery.com]
Safety Operating Guide
Proper Disposal of L-Ascorbic Acid Phosphate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of L-Ascorbic acid phosphate (B84403) and its common salts, such as magnesium ascorbyl phosphate and sodium ascorbyl phosphate. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, in accordance with general safety guidelines.
Immediate Safety and Handling Precautions
While L-Ascorbic acid phosphate is not generally classified as a hazardous substance, proper laboratory practices should always be followed.[1][2][3]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves. In case of dust formation, respiratory protection may be required.
-
Ventilation: Handle the substance in a well-ventilated area.[1][4]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] For solid spills, sweep up the material, avoiding dust formation, and collect it in a suitable, labeled container for disposal.[4][5] For liquid spills, absorb the material with an inert substance (e.g., sand, diatomite) and place it in a designated chemical waste container.[5] After collection, clean the affected area. Do not allow the chemical to enter drains or waterways.[1][2][6]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for aqueous disposal or reportable quantities under CERCLA or SARA, were identified for L-Ascorbic acid phosphate, as it is generally not considered a hazardous chemical.[5] Disposal procedures are therefore guided by general chemical safety principles and local regulations.
| Parameter | Value | Source |
| Hazard Classification | Not classified as a dangerous good for transport. | [5][7] |
| SARA 302 Components | No chemicals subject to reporting. | [5][8] |
| SARA 313 Components | No chemicals subject to reporting. | [5][8] |
| CERCLA Reportable Quantity | No components with a CERCLA RQ. |
Step-by-Step Disposal Protocol
The primary method for the disposal of L-Ascorbic acid phosphate is through a licensed chemical waste disposal service. This ensures compliance with all applicable regulations.
1. Waste Identification and Segregation:
- Identify the waste as non-hazardous chemical waste.
- Keep L-Ascorbic acid phosphate waste separate from other chemical waste streams to avoid unintended reactions.
- Store the waste in its original container or a suitable, well-labeled, and tightly sealed container.[4]
2. Waste Collection and Storage:
- Collect all waste, including contaminated materials like gloves and weighing papers, in the designated waste container.
- Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, or bases.[6]
3. Arrangement for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
- Follow all instructions provided by the EHS department or the disposal company regarding labeling, storage, and transportation of the waste.
4. Documentation:
- Maintain records of the amount of waste generated and its disposal date, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of L-Ascorbic acid phosphate.
Caption: Disposal decision workflow for L-Ascorbic acid phosphate.
Experimental Protocols
No specific experimental protocols for the neutralization or disposal of L-Ascorbic acid phosphate are provided in the reviewed safety data sheets, as the recommended disposal method is through a professional waste management service. The chemical's non-hazardous nature generally precludes the need for specific neutralization steps prior to disposal. Always consult with your institution's EHS department for approved in-lab treatment procedures if considering any form of chemical neutralization.
References
- 1. echemi.com [echemi.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Ascorbic Acid, Phosphate
Essential safety protocols and logistical plans are critical for the secure and effective handling of L-Ascorbic acid, phosphate (B84403) in any research environment. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to minimize risks and ensure operational efficiency.
L-Ascorbic acid, phosphate and its various salt forms are generally not classified as hazardous substances.[1][2][3] However, adherence to standard laboratory safety practices is essential to prevent potential irritation and ensure a safe working environment. This includes the consistent use of appropriate personal protective equipment (PPE), proper handling and storage procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of this equipment is the first line of defense against potential exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields | To prevent eye contact with dust particles.[1][4] |
| Hand Protection | Protective gloves (e.g., nitrile) | To avoid direct skin contact.[1][5] |
| Skin and Body Protection | Impervious clothing, lab coat | To protect skin from accidental spills.[1] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator (e.g., N95 or P1 dust mask) is required when dusts are generated. | To prevent inhalation of airborne particles.[1][4][6] |
Operational and Disposal Workflow
To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented. This process covers the entire lifecycle from initial preparation to final disposal.
Caption: This diagram outlines the procedural steps for the safe handling and disposal of this compound.
Detailed Protocols
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize dust inhalation.[1]
-
Avoid Dust Formation: Take care to avoid the formation and spread of dust.[1][7][8]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1][7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[7] Contaminated clothing should be removed and laundered before reuse.[1]
Storage Protocols:
-
Environment: Store in a dry, cool, and well-ventilated place.[1][6][7] Protect from light.[7]
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Spill and Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water.[1] Remove contaminated clothing.
-
Inhalation: If inhaled, move to fresh air.[1] If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting.[1] Wash out mouth with water.[1]
-
Spills: For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[9] Use absorbent paper dampened with water to clean up any remaining material.[9] Ensure the area is properly cleaned before re-entry.[9]
Disposal Plan:
All waste materials, including unused reagents and contaminated items, must be disposed of in accordance with federal, state, and local environmental regulations.[10] Do not allow the product to enter drains or watercourses.[1][3] Leave chemicals in their original containers and do not mix with other waste. Handle uncleaned containers as you would the product itself.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. carlroth.com [carlroth.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. michigan.gov [michigan.gov]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
- 8. carlroth.com [carlroth.com]
- 9. L-ASCORBIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. uprm.edu [uprm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
